molecular formula C12H17NO2 B017132 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine CAS No. 95469-38-8

7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Cat. No.: B017132
CAS No.: 95469-38-8
M. Wt: 207.27 g/mol
InChI Key: QHNGDKGTMYVCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, also known as 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-6-9-4-3-5-13-8-10(9)7-12(11)15-2/h6-7,13H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNGDKGTMYVCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNCCCC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433769
Record name 7,8-DIMETHOXY-2,3,4,5-TETRAHYDRO-2-BENZAZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95469-38-8
Record name 7,8-DIMETHOXY-2,3,4,5-TETRAHYDRO-2-BENZAZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed experimental protocol for the synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine, a key heterocyclic scaffold in medicinal chemistry. The synthesis of this compound is of significant interest to researchers and drug development professionals due to its presence in a variety of pharmacologically active molecules. This document will delve into a common and effective synthetic strategy, elucidating the rationale behind the chosen methodology and providing step-by-step instructions.

Introduction

The 2-benzazepine framework is a privileged scaffold in the design of therapeutic agents, with derivatives exhibiting a wide range of biological activities. The specific compound, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine, serves as a crucial intermediate in the synthesis of more complex molecules, including potential cardiovascular and neurological drugs. The methoxy groups on the aromatic ring at positions 7 and 8 are common features in many bioactive natural products and their synthetic analogues, often contributing to receptor binding and metabolic stability.

This guide will focus on a multi-step synthesis commencing from the readily available starting material, 3,4-dimethoxyphenylacetic acid. The chosen synthetic pathway involves the formation of a key intermediate, 2-(3,4-dimethoxyphenyl)ethylamine, followed by cyclization to construct the seven-membered azepine ring.

Synthetic Strategy and Rationale

The overall synthetic approach is depicted in the workflow diagram below. The strategy is designed to be robust and scalable, employing well-established chemical transformations.

G cluster_0 Synthesis of 2-(3,4-dimethoxyphenyl)ethylamine (2) cluster_1 Synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine (5) 3,4-dimethoxyphenylacetic acid (1) 3,4-dimethoxyphenylacetic acid (1) Intermediate Amide Intermediate Amide 3,4-dimethoxyphenylacetic acid (1)->Intermediate Amide 1. SOCl2 2. NH4OH 2-(3,4-dimethoxyphenyl)ethylamine (2) 2-(3,4-dimethoxyphenyl)ethylamine (2) Intermediate Amide->2-(3,4-dimethoxyphenyl)ethylamine (2) LiAlH4, THF N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (3) N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (3) 2-(3,4-dimethoxyphenyl)ethylamine (2)->N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (3) Acetic Anhydride 3,4-dihydroisoquinoline intermediate 3,4-dihydroisoquinoline intermediate N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (3)->3,4-dihydroisoquinoline intermediate Bischler-Napieralski Reaction (POCl3) Quaternary ammonium salt Quaternary ammonium salt 3,4-dihydroisoquinoline intermediate->Quaternary ammonium salt CH3I 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine (5) 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine (5) Quaternary ammonium salt->7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine (5) Reduction (e.g., NaBH4)

Caption: Synthetic workflow for 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine.

The synthesis begins with the conversion of 3,4-dimethoxyphenylacetic acid to the corresponding primary amine, 2-(3,4-dimethoxyphenyl)ethylamine. This transformation is crucial as it introduces the nitrogen atom that will become part of the heterocyclic ring. Subsequently, a classical Bischler-Napieralski reaction is employed for the cyclization step.[1][2][3][4][5] This intramolecular electrophilic aromatic substitution reaction is a powerful tool for the synthesis of dihydroisoquinolines from β-arylethylamides.[1][2][3][4][5] The choice of phosphorus oxychloride (POCl₃) as the dehydrating agent is standard for this type of transformation.[1][2][4] The resulting dihydroisoquinoline is then subjected to quaternization and subsequent reduction to yield the target tetrahydro-2-benzazepine.

Experimental Procedures

Part 1: Synthesis of 2-(3,4-dimethoxyphenyl)ethylamine (Homoveratrylamine)

This initial phase focuses on the preparation of the key amine intermediate from 3,4-dimethoxyphenylacetic acid.

Step 1: Synthesis of 2-(3,4-dimethoxyphenyl)acetamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dimethoxyphenylacetic acid (1.0 eq) in thionyl chloride (2.0 eq).

  • Reaction: Gently reflux the mixture for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. To the resulting acid chloride, cautiously add a concentrated aqueous solution of ammonium hydroxide (excess) while cooling in an ice bath.

  • Isolation: The precipitated amide is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of 2-(3,4-dimethoxyphenyl)acetamide to 2-(3,4-dimethoxyphenyl)ethylamine

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Amide: Add the 2-(3,4-dimethoxyphenyl)acetamide (1.0 eq) portion-wise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and quench it by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash them thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-(3,4-dimethoxyphenyl)ethylamine, which can be purified by distillation under reduced pressure.[6]

Reagent/SolventMolar Ratio (to starting acid)Key Parameters
3,4-dimethoxyphenylacetic acid1.0Starting Material
Thionyl chloride2.0Reflux, 2 h
Ammonium hydroxideExcess0 °C to rt
Lithium aluminum hydride1.5Reflux, 4-6 h
Tetrahydrofuran-Anhydrous solvent
Part 2: Synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

This part details the construction of the benzazepine ring system from the prepared amine.

Step 3: Acetylation of 2-(3,4-dimethoxyphenyl)ethylamine

  • Reaction Setup: Dissolve 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Reaction: Add acetic anhydride (1.1 eq) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.

Step 4: Bischler-Napieralski Cyclization

  • Reaction Setup: In a round-bottom flask, dissolve the N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 eq) in anhydrous toluene.

  • Reaction: Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise at 0 °C. After the addition, heat the mixture to reflux for 2-4 hours. The reaction is typically carried out in an aprotic solvent like toluene or chlorobenzene.[1]

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated sodium hydroxide solution and extract with DCM. The combined organic layers are dried and concentrated to give the crude 3,4-dihydroisoquinoline intermediate.

Step 5: Quaternization and Reduction

  • Quaternization: Dissolve the crude 3,4-dihydroisoquinoline intermediate in a suitable solvent such as acetonitrile. Add methyl iodide (1.2 eq) and stir the mixture at room temperature overnight. The quaternary ammonium salt typically precipitates out of the solution and can be collected by filtration.

  • Reduction: Suspend the quaternary ammonium salt in methanol and add sodium borohydride (NaBH₄) (2.0 eq) portion-wise at 0 °C. Stir the reaction at room temperature for 4-6 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine.

Reagent/SolventMolar Ratio (to amine)Key Parameters
Acetic anhydride1.10 °C to rt, 2-3 h
Phosphorus oxychloride1.5Reflux, 2-4 h
Methyl iodide1.2rt, overnight
Sodium borohydride2.00 °C to rt, 4-6 h

Characterization

The final product, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine, should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, and the aliphatic protons of the tetrahydrobenzazepine ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.

Mechanistic Insights

The key ring-forming step in this synthesis is the Bischler-Napieralski reaction. The mechanism of this reaction is believed to proceed through the formation of a nitrilium ion intermediate.

G cluster_0 Bischler-Napieralski Reaction Mechanism A Amide B Nitrilium Ion Intermediate A->B + POCl3 - (HO)POCl2 C Cyclized Intermediate B->C Intramolecular Electrophilic Aromatic Substitution D Dihydroisoquinoline Product C->D Rearomatization

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

The amide oxygen attacks the phosphorus atom of POCl₃, leading to the formation of a good leaving group. Subsequent elimination generates a highly electrophilic nitrilium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, attacking the electron-rich aromatic ring to form the six-membered ring of the dihydroisoquinoline. The electron-donating methoxy groups on the aromatic ring facilitate this cyclization step.[3]

Conclusion

This guide has outlined a reliable and well-precedented synthetic route for the preparation of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine. By providing detailed experimental procedures, along with the underlying scientific rationale, this document aims to equip researchers in the field of medicinal and organic chemistry with the necessary knowledge to successfully synthesize this important heterocyclic compound. The described methodology is amenable to adaptation and optimization for the synthesis of a variety of related benzazepine derivatives.

References

  • Orito, K., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-9. [Link]

  • PrepChem. (n.d.). Synthesis of a. 2-[2-(3,4-Dimethoxy-phenyl)-ethylamino]-1-cyano-ethane. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). new process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2h- 3-benzazepin-2-one.
  • Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • Wikipedia. (2023). Pictet–Spengler reaction. [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • PrepChem. (n.d.). Synthesis of 7,8-Dimethoxy-3-methyl-1-(4-nitrophenoxy)-2,3,4,5-tetrahydro-3-benzazepine oxalate. [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. [Link]

  • NCBI. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. [Link]

  • PrepChem. (n.d.). Synthesis of 7,8-Dimethoxy-2,3,-dihydro-1H-3-benzazepine. [Link]

  • ChemSynthesis. (n.d.). 7,8-dimethoxy-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine. [Link]

  • Google Patents. (n.d.). EP2135861B2 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.
  • Google Patents. (n.d.). CN114014766A - Preparation method of dopamine hydrochloride intermediate 2- (3, 4-dimethoxyphenyl) ethylamine.
  • Thieme. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. Synlett. [Link]

  • ChemBK. (n.d.). 2-(3,4-Dimethoxy phenyl)ethyl amine. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • YouTube. (2022). Bischler-Napieralski Reaction. [Link]

  • MDPI. (2018). Characteristics of the constituents from the roots of Polygonum multiflorum. Molecules, 23(7), 1676. [Link]

  • ResearchGate. (2010). The pictet-spengler reaction in sythesis of fused benzodiazepines. Sythesis of 6,11,12,14-tetra-hydrobenzo[7][8][l,2]diazepino[7,l-b]quinazolin-14-ones. [Link]

  • Organic Reactions. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]

  • ResearchGate. (2008). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. [Link]

  • PrepChem. (n.d.). Synthesis of Step A: (2,3,-Dihydro-1-oxo-1H-indenylidene)acetic acid. [Link]

  • GSRS. (n.d.). 1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-3-(3-(METHYLAMINO)PROPYL)-2H-3-BENZAZEPIN-2-ONE. [Link]

  • Google Patents. (n.d.). EP2135861A1 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.
  • GSRS. (n.d.). 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. [Link]

  • precisionFDA. (n.d.). 3-HYDROXY-4-METHOXYBICYCLO(4.2.0)OCTA-1,3,5-TRIEN-7-YL)METHYL)METHYLAMINO)PROPYL)-7,8-DIMETHOXY-2H-3-BENZAZEPIN-2-ONE. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 299. [Link]

  • Google Patents. (n.d.).
  • NCBI. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. PubMed Central. [Link]

  • ACS Publications. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters. [Link]

  • PubChem. (n.d.). 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. [Link]

  • Organic Syntheses. (n.d.). homoveratric acid. [Link]

  • PrepChem. (n.d.). Synthesis of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine. [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • PubChem. (n.d.). Ivabradine impurity 69. [Link]

  • ResearchGate. (2008). 3-(3-Chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2(3H)-one at 125 K. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Characterization of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzazepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine represents a key intermediate and a subject of interest for the development of novel therapeutics, particularly those targeting the central nervous system. Its structure, featuring a seven-membered azepine ring fused to a dimethoxy-substituted benzene ring, provides a versatile platform for chemical modification and exploration of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the chemical properties and characterization of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and application of this and related compounds. The methodologies and interpretations presented herein are grounded in established analytical principles, offering a framework for robust and reliable characterization.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its development. These parameters influence its solubility, stability, and suitability for various experimental and formulation contexts.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂[1]
Molecular Weight 207.27 g/mol [1]
CAS Number 95469-38-8[1]
Appearance (Predicted) Off-white to pale yellow solid-
Solubility Soluble in DMSO and Methanol[2]
Storage Long-term storage at -20°C is recommended[2]

Note: Some properties are predicted based on the general characteristics of similar chemical structures.

Synthesis Pathway

The synthesis of the tetrahydro-2-benzazepine core can be achieved through various synthetic routes, often involving intramolecular cyclization reactions. A common and logical approach involves the construction of a suitable acyclic precursor containing the necessary phenethylamine and functionalized side-chain moieties, followed by a ring-closing step. The choice of synthetic strategy is dictated by the availability of starting materials, desired scale, and the stereochemical requirements of the final product.

While a specific, detailed synthesis for 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine is not extensively documented in readily available literature, a plausible synthetic workflow can be conceptualized based on established methods for related benzazepines. This often involves the formation of an amide or a related precursor, followed by a reductive cyclization.

Synthesis_Pathway cluster_0 Conceptual Synthesis Workflow Start 3,4-Dimethoxyphenethylamine Step1 Acylation with a suitable C2-synthon (e.g., chloroacetyl chloride) Start->Step1 Intermediate1 N-(3,4-Dimethoxyphenethyl)-2-chloroacetamide Step1->Intermediate1 Step2 Intramolecular Friedel-Crafts Alkylating Cyclization (Lewis Acid Catalyst) Intermediate1->Step2 Intermediate2 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one Step2->Intermediate2 Step3 Reduction of the amide (e.g., with LiAlH₄ or BH₃) Intermediate2->Step3 Product 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine Step3->Product

Caption: Conceptual synthesis pathway for 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine.

Spectroscopic Characterization

The unambiguous identification and structural elucidation of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine rely on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, one would expect to see distinct signals for the aromatic protons, the two methoxy groups, and the protons of the tetrahydroazepine ring. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) would reveal the connectivity of the protons.

  • ¹³C NMR (Carbon-13 NMR): This method provides information about the different types of carbon atoms in the molecule. One would expect to see distinct signals for the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the seven-membered ring.

Predicted ¹H and ¹³C NMR Data:

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Aromatic-H6.5 - 7.0 (s)110 - 120 (aromatic CH)
Aromatic-C-125 - 135 (quaternary aromatic C)
Aromatic-C-O-145 - 155
-OCH₃~3.8 (s, 6H)~55
-CH₂- (azepine ring)2.5 - 3.5 (m)30 - 50
-NH-Variable, broad singlet-

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, the key expected absorptions include:

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (secondary amine)3300 - 3500 (broad)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=C Stretch (aromatic)1500 - 1600
C-O Stretch (aryl ether)1200 - 1275 (strong)
C-N Stretch1020 - 1250

The presence of these characteristic peaks provides strong evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for both confirmation of the molecular formula and structural elucidation.

  • Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.27 for C₁₂H₁₇NO₂). The fragmentation pattern is also highly informative. For 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, characteristic fragments would likely arise from the cleavage of the azepine ring and the loss of methoxy groups.

  • Electrospray Ionization (ESI-MS): This is a softer ionization technique that is less likely to cause extensive fragmentation. It is particularly useful for confirming the molecular weight of the compound, typically observed as the protonated molecule [M+H]⁺.

Analytical Characterization Workflow

A robust analytical workflow is essential to ensure the purity and identity of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, particularly in a drug development context. This typically involves a combination of chromatographic and spectroscopic techniques.

Characterization_Workflow cluster_1 Analytical Characterization Protocol cluster_2 Sample Synthesized Compound Purity Purity Assessment (HPLC/UHPLC) Sample->Purity Identity Identity Confirmation Purity->Identity >95% Purity Structure Structural Elucidation Identity->Structure NMR ¹H and ¹³C NMR Structure->NMR MS Mass Spectrometry (ESI/EI) Structure->MS IR Infrared Spectroscopy Structure->IR Final Confirmed Pure Compound NMR->Final MS->Final IR->Final

Caption: A typical workflow for the analytical characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method would be the logical choice for 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine.

Typical HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the chromophore (the dimethoxy-substituted benzene ring) has significant absorbance (typically around 220-280 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

The rationale behind using a C18 column is its versatility and excellent resolving power for a wide range of organic molecules. Gradient elution is often necessary to ensure good separation of the main compound from any potential impurities with different polarities. UV detection is a straightforward and sensitive method for this class of compounds due to the aromatic ring system.

Pharmacological Context

While specific pharmacological data for 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine is not widely published, the benzazepine scaffold is a well-known pharmacophore. Derivatives of this core structure have been investigated for a variety of biological activities, including:

  • Dopamine Receptor Agonism/Antagonism: Important for the treatment of neurological and psychiatric disorders.

  • Serotonin Receptor Modulation: Relevant for conditions such as depression, anxiety, and obesity.

  • Cardiovascular Effects: Some benzazepines exhibit effects on blood pressure and heart rate.

The 7,8-dimethoxy substitution pattern, in particular, is found in several pharmacologically active molecules, suggesting that this compound could serve as a valuable starting point for the synthesis of new chemical entities with therapeutic potential. For instance, the related compound 4,5-dihydro-7,8-dimethoxy-1-phenyl-3H-2,3-benzodiazepin-4-one has been identified as an antagonist for AMPA/kainate receptors[3][4].

Conclusion

7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine is a heterocyclic compound of significant interest in medicinal chemistry. Its characterization is a multi-faceted process that requires a combination of spectroscopic and chromatographic techniques. This guide has outlined the key chemical properties and a logical workflow for the robust characterization of this molecule. By employing the principles of NMR, IR, and mass spectrometry, alongside chromatographic purity assessment, researchers can confidently verify the identity and quality of this important synthetic building block, paving the way for its application in drug discovery and development.

References

  • Mazhar, M., & Binder, S. R. (Year). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry.
  • Musshoff, F., & Daldrup, T. (Year). Determination of benzodiazepines in forensic samples by HPLC with photo-diode array detection.
  • Bruno, G., Nicoló, F., Rotondo, A., Gitto, R., & Zappalá, M. (2001). 4,5-Dihydro-7,8-dimethoxy-1-phenyl-3H-2,3-benzodiazepin-4-one.
  • ResearchGate. (2025). ChemInform Abstract: 4,5-Dihydro-7,8-dimethoxy-1-phenyl-3H-2,3-benzodiazepin-4-one. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Presumed Mechanism of Action of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine on Ion Channels

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine on various ion channels. While direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes findings from structurally related benzazepine and tetrahydrobenzazepine derivatives to construct a predictive pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the likely ion channel targets and the experimental methodologies required to validate these interactions. The primary putative targets include ligand-gated ion channels (NMDA, AMPA, and GABAA receptors), voltage-gated ion channels (sodium and calcium), and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

Introduction: The Benzazepine Scaffold in Neuropharmacology

The benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of neuroactive compounds. The saturation of the azepine ring to form tetrahydrobenzazepines, such as the titular compound, imparts conformational flexibility that allows for interaction with a variety of biological targets, most notably ion channels. These channels, being fundamental mediators of neuronal excitability and signaling, represent key targets for therapeutic intervention in a range of neurological and psychiatric disorders.

This guide will explore the probable interactions of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine with critical ion channel families based on the established pharmacology of its structural analogs. The dimethoxy substitution on the benzene ring is a common feature in many neuroactive compounds and is expected to influence the molecule's binding affinity and selectivity.

Putative Interactions with Ligand-Gated Ion Channels

Ligand-gated ion channels (LGICs) are integral membrane proteins that are activated by the binding of a specific chemical messenger (a ligand), leading to the opening of an ion-permeable pore. The benzazepine scaffold has been shown to interact with several key LGICs.

N-Methyl-D-Aspartate (NMDA) and α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors

Derivatives of tetrahydro-1H-1-benzazepine have been identified as antagonists of both NMDA and AMPA receptors, two subtypes of ionotropic glutamate receptors crucial for excitatory neurotransmission.[1] Specifically, racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones have demonstrated potent antagonist activity at NMDA receptors and moderate antagonism at AMPA receptors.[1]

Furthermore, 1-substituted tetrahydro-1H-3-benzazepines have been investigated for their affinity to the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[2] One such analog with an acetanilide substituent displayed a high affinity with a Ki of 89 nM.[2] This suggests that the tetrahydrobenzazepine core can serve as a scaffold for developing NMDA receptor channel blockers.

  • Mechanism of Action: The presumed mechanism for 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine would be non-competitive antagonism, physically occluding the ion channel pore or allosterically modulating the receptor to a non-conducting state.

γ-Aminobutyric Acid Type A (GABAA) Receptors

The structural similarity of benzazepines to benzodiazepines, which are classic positive allosteric modulators of GABAA receptors, suggests a potential interaction. Benzodiazepines bind to a specific site on the GABAA receptor, enhancing the effect of GABA and promoting chloride ion influx, leading to hyperpolarization and neuronal inhibition.[3][4] While some dibenzo[1][5][6]thiadiazepines, which are structurally related, have been shown to act as non-competitive GABAA receptor antagonists, the more common interaction for benzodiazepine-like structures is positive allosteric modulation.[7]

  • Mechanism of Action: It is plausible that 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine could act as a positive allosteric modulator at the benzodiazepine binding site of GABAA receptors, thereby enhancing inhibitory neurotransmission.

Predicted Modulation of Voltage-Gated Ion Channels

Voltage-gated ion channels (VGICs) are activated by changes in the electrical membrane potential, playing a critical role in the initiation and propagation of action potentials.

Voltage-Gated Sodium Channels (VGSCs)

Several compounds with structures related to benzazepines have been shown to interact with VGSCs. For instance, certain mexiletine analogues, which are also aromatic amines, are known to block VGSCs in a use-dependent manner.[8] The mechanism of action for many local anesthetics and anticonvulsants involves binding to the inner pore of the VGSC, stabilizing the inactivated state of the channel.[9]

  • Mechanism of Action: 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine may act as a state-dependent blocker of VGSCs. This would involve preferential binding to the open or inactivated states of the channel, leading to a reduction in neuronal firing, particularly in rapidly firing neurons characteristic of pathological states like epilepsy and neuropathic pain.

Voltage-Gated Calcium Channels (VGCCs)

Benzothiazepine and other related structures have a well-documented history as VGCC blockers.[10] For example, a series of 3-benzamides and 3,4,5-trimethoxyphenyl amines have been synthesized and evaluated as blockers of T-type and N-type calcium channels.[11] One compound in this series showed inhibitory activity with IC50 values of 1.9 µM for T-type and 4.3 µM for N-type channels.[11]

  • Mechanism of Action: The subject compound could potentially act as an antagonist at various subtypes of VGCCs (L-type, T-type, N-type), thereby reducing calcium influx and subsequent downstream signaling events, such as neurotransmitter release.

Potential Interaction with Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

The structural similarity of the topic compound to the bradycardic agent ivabradine warrants a discussion of its potential effects on HCN channels. Ivabradine, which contains a 7,8-dimethoxy-1,3,4,5-tetrahydro-3-benzazepin-2-one core, is a selective inhibitor of the "funny" current (If) mediated by HCN channels in the sinoatrial node.[12][13] Another structurally related compound, UL-FS 49, also demonstrates specific bradycardic effects, suggesting a similar mechanism of action.[14]

  • Mechanism of Action: 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine may inhibit HCN channels, leading to a slowing of diastolic depolarization in pacemaker cells and a subsequent reduction in heart rate. This action could also have implications in the central nervous system where HCN channels contribute to neuronal excitability.

Experimental Protocols for Mechanistic Elucidation

To validate the predicted mechanisms of action, a series of well-established experimental protocols should be employed.

Electrophysiology: Patch-Clamp Analysis

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of a compound on ion channel function.[15][16]

  • Objective: To determine the functional effects (inhibition, potentiation, modulation of gating kinetics) of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine on the target ion channels.

  • Methodology:

    • Cell Culture: Utilize cell lines (e.g., HEK293, CHO) stably expressing specific subtypes of the ion channels of interest (e.g., Nav1.7, Cav2.2, GluN1/GluN2A, α1β2γ2 GABAA, HCN1).

    • Recording Configuration: Establish a whole-cell recording configuration.

    • Voltage Protocols: Apply specific voltage protocols to elicit channel activity. For voltage-gated channels, use voltage steps to assess state-dependent block and recovery from inactivation. For ligand-gated channels, apply the cognate agonist (e.g., glutamate, GABA) in the presence and absence of the test compound.

    • Data Analysis: Analyze changes in current amplitude, activation and inactivation kinetics, and dose-response relationships to determine IC50 or EC50 values.

Figure 1: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Radioligand Binding Assays

Radioligand binding assays are crucial for determining the binding affinity of a compound to its target receptor or ion channel.[5][17][18]

  • Objective: To quantify the binding affinity (Ki) of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine to specific ion channel binding sites.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target ion channel.

    • Competition Binding: Incubate the membranes with a known radioligand for the target site (e.g., [3H]MK-801 for the NMDA receptor channel, [3H]flunitrazepam for the benzodiazepine site on GABAA receptors) and increasing concentrations of the unlabeled test compound.

    • Separation and Counting: Separate bound from free radioligand via filtration and quantify the bound radioactivity using liquid scintillation counting.

    • Data Analysis: Generate a competition curve and calculate the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

G Membranes Membranes with Target Ion Channel Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Separation Separate Bound/ Free Ligand Incubation->Separation Incubate Counting Quantify Bound Radioligand Separation->Counting Analysis Calculate Ki Counting->Analysis

Figure 2: Radioligand Competition Binding Assay Workflow.

Quantitative Data from Structurally Related Compounds

The following table summarizes key quantitative data from the literature for compounds structurally related to 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine.

Compound Class/ExampleIon Channel TargetAssay TypeQuantitative ValueReference
Tetrahydro-1H-1-benzazepine-2,5-dionesNMDA ReceptorElectrophysiology (Xenopus oocytes)Kb = 0.0028 µM[1]
AMPA ReceptorElectrophysiology (Xenopus oocytes)Kb = 0.72 µM[1]
1-Acetanilide-tetrahydro-1H-3-benzazepineNMDA Receptor (PCP site)Radioligand BindingKi = 89 nM[2]
3-Benzamide Derivative (Compound 10)T-type Calcium ChannelWhole-cell Patch ClampIC50 = 1.9 µM[11]
N-type Calcium ChannelWhole-cell Patch ClampIC50 = 4.3 µM[11]
IvabradineHCN ChannelElectrophysiology[12][13]
UL-FS 49Putative Pacemaker ChannelIsolated Guinea-Pig AtriaEC30 (bradycardia) = 0.030 µg/ml[14]

Conclusion and Future Directions

Based on a comprehensive analysis of the pharmacology of its structural analogs, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine is predicted to be a modulator of multiple ion channel families, including ligand-gated (NMDA, AMPA, GABAA), voltage-gated (sodium, calcium), and HCN channels. This polypharmacological profile suggests its potential for a range of therapeutic applications in neurology and cardiology.

Future research should focus on the direct characterization of this compound using the experimental protocols outlined in this guide. Determining its specific affinity, selectivity, and functional effects on these ion channels will be crucial for understanding its therapeutic potential and advancing it through the drug development pipeline.

References

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). PMC. [Link]

  • Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. (1997). PubMed. [Link]

  • Cardiovascular characterization of UL-FS 49, 1,3,4,5-tetrahydro-7,8-dimethoxy-3-[3-][2-(3,4-dimethoxyphenyl)ethyl] methylimino]propyl]-2H-3-benzazepin-2-on hydrochloride, a new "specific bradycardic agent". (1985). PubMed. [Link]

  • Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings. (2001). PubMed. [Link]

  • GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • Radioligand Binding Assay. (n.d.). Creative Bioarray. [Link]

  • Radioligand binding assays and their analysis. (2000). PubMed. [Link]

  • Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. (2017). PMC. [Link]

  • Voltage clamp analysis of the inhibitory actions of diphenylhydantoin and carbamazepine on voltage-sensitive sodium channels in neuroblastoma cells. (1985). PubMed. [Link]

  • Ivabradine. (n.d.). PubChem. [Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (2020). Frontiers. [Link]

  • Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels. (2018). PMC. [Link]

  • [New Intracellular Calcium Antagonists. I. Synthesis and Pharmacological Evaluation of 2,3,4,5-tetrahydro-1,5-benzothiazepine Analogs]. (1990). PubMed. [Link]

  • GABAA Receptor: Positive and Negative Allosteric Modulators. (2018). PMC. [Link]

  • Synthesis and structure/NMDA receptor affinity relationships of 1-substituted tetrahydro-3-benzazepines. (2001). PubMed. [Link]

  • Dibenzo[1][5][6]thiadiazepines Are Non-Competitive GABAA Receptor Antagonists. (2018). ResearchGate. [Link]

  • Voltage Gated Sodium Channel Blockers: Mexiletine Analogues and Homologues. (n.d.). Uniba. [Link]

  • Benzodiazepine treatment induces subtype-specific changes in GABA(A) receptor trafficking and decreases synaptic inhibition. (2012). PubMed. [Link]

  • Tetrahydro-3-benzazepines with fluorinated side chains as NMDA and σ1 receptor antagonists: Synthesis, receptor affinity, selectivity and antiallodynic activity. (2019). PubMed. [Link]

  • 3-Benzamides and 3,4,5-trimethoxyphenyl amines as calcium channel blockers. (2015). PubMed. [Link]

  • Synthesis and Calcium Channel-Modulating Effects of Alkyl (Or Cycloalkyl) 1,4-dihydro-2,6-dimethyl-3-nitro-4-pyridyl-5-pyridinecarboxylate Racemates and Enantiomers. (1994). PubMed. [Link]

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. (2017). PMC. [Link]

Sources

An In-Depth Technical Guide to the Biological Targets of Dimethoxy-Tetrahydro-Benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The dimethoxy-tetrahydro-benzazepine scaffold represents a privileged chemical structure in modern medicinal chemistry, giving rise to a diverse class of pharmacologically active agents. These compounds have demonstrated significant interactions with a range of biological targets, primarily within the central nervous system. This technical guide provides a comprehensive overview of the key biological targets of dimethoxy-tetrahydro-benzazepine derivatives, with a focus on their interactions with dopamine and serotonin receptor subtypes. We will delve into the structure-activity relationships that govern their binding affinities and functional activities, and detail the experimental methodologies employed to characterize these interactions. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this important class of compounds.

Introduction: The Versatility of the Dimethoxy-Tetrahydro-Benzazepine Scaffold

The 1H-3-benzazepine core, particularly when substituted with dimethoxy groups, provides a rigid framework that can be strategically modified to achieve desired pharmacological profiles. The tetrahydro-benzazepine structure offers conformational flexibility that, when combined with various substitutions, allows for the fine-tuning of receptor affinity and selectivity. Research has shown that derivatives of this scaffold can act as agonists, antagonists, or allosteric modulators at their respective targets, making them valuable tools for both basic research and therapeutic development.[1][2] The positions of the methoxy groups on the benzene ring, along with substitutions at the nitrogen and other positions of the azepine ring, are critical determinants of biological activity.[1][3]

Primary Biological Targets: Dopamine Receptors

A significant portion of research on dimethoxy-tetrahydro-benzazepine derivatives has focused on their interaction with dopamine receptors, particularly the D1 and D2 subtypes.[4] These G protein-coupled receptors (GPCRs) play crucial roles in motor control, cognition, and reward pathways, making them important targets for a variety of neurological and psychiatric disorders.

Dopamine D1-like Receptors (D1 and D5)

The D1-like receptor family, comprising the D1 and D5 subtypes, is a primary target for many benzazepine derivatives.[5] The prototypical D1-selective antagonist, SCH23390 ((R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine), is a halogenated benzazepine that has been instrumental in elucidating the function of D1 receptors.[4][5] While not a dimethoxy derivative itself, its structure-activity relationships provide valuable insights. For instance, substitution at the 7-position of the benzazepine ring significantly impacts affinity for D1 receptors, with halogens like chlorine and bromine conferring high potency.[6]

Mechanism of Action & Signaling Pathway:

D1-like receptors are coupled to the Gαs/olf family of G proteins. Upon agonist binding, these receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[7] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates Ligand D1 Agonist (e.g., Benzazepine Derivative) Ligand->D1R Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (e.g., CREB, Ion Channels) PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: D1 Receptor Signaling Pathway.

Dopamine D2-like Receptors (D2, D3, and D4)

While many dimethoxy-tetrahydro-benzazepine derivatives show selectivity for D1-like receptors, some also exhibit affinity for the D2-like receptor family.[8][9] These receptors are coupled to Gαi/o proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. They also modulate other signaling pathways, such as those involving potassium channels and calcium channels.

Structure-Activity Relationships:

The affinity of benzazepine derivatives for D2 receptors is highly sensitive to their stereochemistry and substitution patterns.[6] For example, while the (R)-enantiomer of some 1-phenyl-1H-3-benzazepines shows high selectivity for D1 receptors, the enantioselectivity for D2 sites can be negligible.[6] This highlights the importance of chiral synthesis and separation in developing subtype-selective ligands.

Secondary and Emerging Biological Targets

Beyond the dopamine system, dimethoxy-tetrahydro-benzazepine derivatives have been found to interact with other neurotransmitter receptors, expanding their potential therapeutic applications.

Serotonin (5-HT) Receptors

Several benzazepine derivatives exhibit significant affinity for serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[5][10] This dual activity on both dopamine and serotonin systems can lead to unique pharmacological profiles, which may be beneficial for treating complex disorders like schizophrenia and depression.

  • 5-HT1A Receptors: Some derivatives, like (S)-UH-301, act as selective antagonists at 5-HT1A receptors.[11][12][13] These receptors are primarily inhibitory and are involved in the regulation of mood and anxiety. Antagonism at these sites can modulate the release of serotonin and other neurotransmitters.[11][14]

  • 5-HT2A Receptors: A number of benzazepine derivatives have been identified as 5-HT2A receptor agonists.[15] This receptor is a key target for psychedelic drugs and is also implicated in the mechanism of action of some atypical antipsychotics.

  • 5-HT2C Receptors: The 3-benzazepine derivative, lorcaserin, is a selective 5-HT2C receptor agonist that has been developed for the treatment of obesity.[10]

Mechanism of Action & Signaling Pathway (5-HT2A):

5-HT2A receptors are coupled to Gαq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events.

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand 5-HT2A Agonist (e.g., Benzazepine Derivative) Ligand->Receptor Binds Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Caption: 5-HT2A Receptor Signaling Pathway.

Sigma Receptors

Recent studies have explored the interaction of dimethoxy-tetrahydroisoquinoline derivatives, which share structural similarities with benzazepines, with sigma-2 receptors.[16][17][18] These receptors are overexpressed in some cancer cells, making them potential targets for anti-cancer therapies. While more research is needed, this suggests that dimethoxy-tetrahydro-benzazepine derivatives may also have affinity for sigma receptors.

Other Potential Targets

The versatile benzazepine scaffold has also been investigated for its potential to interact with other targets, including N-methyl-d-aspartate (NMDA) receptors and cyclooxygenase (COX) enzymes.[19][20] This highlights the broad therapeutic potential of this class of compounds.

Experimental Methodologies for Target Characterization

A variety of in vitro and in vivo techniques are employed to characterize the interaction of dimethoxy-tetrahydro-benzazepine derivatives with their biological targets.

In Vitro Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[21][22][23] These assays can be performed in several formats:

  • Saturation Binding: Used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[23][24]

  • Competition Binding: Used to determine the affinity (Ki) of a non-radiolabeled compound by measuring its ability to displace a known radioligand.[21][23]

Experimental Protocol: Competition Radioligand Binding Assay [21][23]

  • Preparation of Membranes: Homogenize tissue or cells expressing the receptor of interest in an appropriate buffer. Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]SCH23390 for D1 receptors) and varying concentrations of the unlabeled test compound (dimethoxy-tetrahydro-benzazepine derivative).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

To determine whether a compound acts as an agonist or antagonist, functional assays that measure downstream signaling events are necessary. For GPCRs coupled to adenylyl cyclase, measuring changes in intracellular cAMP is a common approach.[7][25][26]

Experimental Protocol: cAMP Accumulation Assay [27][28]

  • Cell Culture: Culture cells stably or transiently expressing the receptor of interest.

  • Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.

  • Cell Lysis and cAMP Detection: After the incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Studies

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in the brain of a freely moving animal.[29][30][31][32][33] This allows for the assessment of how a drug affects neurotransmitter release in specific brain regions.

Experimental Workflow: In Vivo Microdialysis

Microdialysis_Workflow cluster_procedure Microdialysis Procedure Probe_Implantation Surgical Implantation of Microdialysis Probe Perfusion Perfusion with Artificial CSF Probe_Implantation->Perfusion Sample_Collection Collection of Dialysate Samples Perfusion->Sample_Collection Analysis Analysis of Neurotransmitters (e.g., by HPLC-ECD) Sample_Collection->Analysis Data_Interpretation Interpretation of Neurochemical Changes Analysis->Data_Interpretation Drug_Administration Systemic or Local Administration of Benzazepine Derivative Drug_Administration->Perfusion During

Caption: In Vivo Microdialysis Workflow.

Quantitative Data Summary

The following table summarizes the binding affinities of representative dimethoxy-tetrahydro-benzazepine derivatives and related compounds for various biological targets.

CompoundTargetBinding Affinity (Ki, nM)Reference
SCH23390Dopamine D10.2 - 0.34[5][34]
SCH23390Dopamine D50.3[5]
SCH23390Serotonin 5-HT2High Affinity[5]
SCH23390Serotonin 5-HT1CHigh Affinity[5]
(S)-UH-301Serotonin 5-HT1AHigh Affinity (Antagonist)[11][12][13]
LorcaserinSerotonin 5-HT2CHigh Potency (Agonist)[10]
TISCHDopamine D10.205[35]

Note: Binding affinities can vary depending on the experimental conditions and tissue preparation used.

Conclusion and Future Directions

Dimethoxy-tetrahydro-benzazepine derivatives represent a rich source of pharmacologically active compounds with a diverse range of biological targets. Their ability to modulate dopamine and serotonin receptor activity makes them valuable candidates for the development of novel therapeutics for a variety of CNS disorders. Future research in this area will likely focus on:

  • Improving Subtype Selectivity: The development of derivatives with higher selectivity for specific dopamine and serotonin receptor subtypes will lead to more targeted therapies with fewer side effects.

  • Exploring Novel Targets: Further investigation into the interaction of these compounds with other biological targets, such as sigma receptors and NMDA receptors, may uncover new therapeutic applications.

  • Elucidating In Vivo Mechanisms: Combining in vitro characterization with in vivo studies, such as microdialysis and behavioral pharmacology, will provide a more complete understanding of the physiological effects of these compounds.

  • Developing PET Ligands: The synthesis of radiolabeled derivatives for use in Positron Emission Tomography (PET) imaging will enable the non-invasive study of receptor distribution and occupancy in the living brain.[20]

By continuing to explore the rich pharmacology of the dimethoxy-tetrahydro-benzazepine scaffold, researchers can unlock new avenues for the treatment of a wide range of debilitating diseases.

References

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. Available at: [Link]

  • Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. PubMed. Available at: [Link]

  • In Vivo Microdialysis. Buczynski/Gregus Lab. Available at: [Link]

  • [3H]SCH 23390 binding to human putamen D-1 dopamine receptors: stereochemical and structure-affinity relationships among 1-phenyl-1H-3-benzazepine derivatives as a guide to D-1 receptor topography. PubMed. Available at: [Link]

  • SCH 23390: the first selective dopamine D1-like receptor antagonist. PubMed. Available at: [Link]

  • Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue. PubMed. Available at: [Link]

  • Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors. PubMed Central. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available at: [Link]

  • Specific [3H]SCH23390 binding to dopamine D1 receptors in cerebral cortex and neostriatum: evidence for heterogeneities in affinity states and cortical distribution. PubMed. Available at: [Link]

  • Overview of Brain Microdialysis. PubMed Central. Available at: [Link]

  • In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. American Chemical Society. Available at: [Link]

  • MS Binding Assays for D1 and D5 Dopamine Receptors. PubMed. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Radioligand binding assays and their analysis. PubMed. Available at: [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Institutes of Health. Available at: [Link]

  • The novel 5-HT1A receptor antagonist (S)-UH-301 prevents (R)-8-OH-DPAT-induced decrease in interstitial concentrations of serotonin in the rat hippocampus. PubMed. Available at: [Link]

  • Radioligand Binding Studies. Springer Nature Experiments. Available at: [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • UH-301. Grokipedia. Available at: [Link]

  • Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

  • cAMP Accumulation Assay. Creative BioMart. Available at: [Link]

  • UH-301. Wikipedia. Available at: [Link]

  • The 5-HT1A Receptor Antagonist (S)-UH-301 Decreases Dopamine Release in the Rat Nucleus Accumbens and Striatum. PubMed. Available at: [Link]

  • The 5-HT1A receptor antagonist (S)-UH-301 augments the increase in extracellular concentrations of 5-HT in the frontal cortex produced by both acute and chronic treatment with citalopram. PubMed. Available at: [Link]

  • Benzazepine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • 1H-3- Benzazepine (TISCH): A High Affinity and Selective Iodinated Ligand for CNS D1 Dopamine Receptor. PubMed. Available at: [Link]

  • Conformational Analysis and Structure-Activity Relationships of Selective Dopamine D-1 Receptor Agonists and Antagonists of the Benzazepine Series. PubMed. Available at: [Link]

  • Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. PubMed. Available at: [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. PubMed Central. Available at: [Link]

  • Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. Available at: [Link]

  • Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[8]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. PubMed. Available at: [Link]

  • Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Semantic Scholar. Available at: [Link]

  • List of miscellaneous 5-HT2A receptor agonists. Wikipedia. Available at: [Link]

  • Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. PubMed. Available at: [Link]

  • Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. ResearchGate. Available at: [Link]

  • Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library. Available at: [Link]

  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available at: [Link]

Sources

The Strategic Synthesis of Ivabradine: A Deep Dive into the Core Intermediate, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Intermediates in Modern Drug Synthesis

In the intricate world of pharmaceutical manufacturing, the elegance and efficiency of a synthetic route are paramount. The synthesis of Ivabradine, a key therapeutic agent for the management of stable angina pectoris, is a testament to this principle. At the heart of its most viable synthetic pathways lies a critical intermediate: 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine. This technical guide provides an in-depth exploration of the synthesis of this pivotal molecule and its strategic conversion to Ivabradine, offering researchers and drug development professionals a comprehensive resource grounded in scientific integrity and practical insights.

The Benzazepine Core: A Foundation for Ivabradine's Bioactivity

Ivabradine's therapeutic effect stems from its ability to selectively inhibit the If current in the sinoatrial node, thereby reducing heart rate.[1] This bioactivity is intrinsically linked to its complex molecular architecture, a significant portion of which is the substituted benzazepine ring system. The 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine moiety serves as the foundational scaffold upon which the rest of the molecule is constructed. Its synthesis, therefore, is a critical first phase in the overall production of Ivabradine.

A prevalent and effective strategy for the synthesis of the benzazepine core involves a multi-step process commencing from readily available starting materials. This pathway is designed for scalability and control over the final product's purity.

Visualizing the Synthetic Pathway to the Benzazepine Intermediate

Benzazepine Synthesis Veratraldehyde Veratraldehyde Cinnamic_Acid_Derivative Cinnamic_Acid_Derivative Veratraldehyde->Cinnamic_Acid_Derivative Malonic Acid, Catalyst Dihydrocinnamic_Acid_Derivative Dihydrocinnamic_Acid_Derivative Cinnamic_Acid_Derivative->Dihydrocinnamic_Acid_Derivative Reduction Homoveratrylamine Homoveratrylamine Dihydrocinnamic_Acid_Derivative->Homoveratrylamine Curtius/Hofmann Rearrangement Amide_Intermediate Amide_Intermediate Homoveratrylamine->Amide_Intermediate Acylation Dihydrobenzazepinone Dihydrobenzazepinone Amide_Intermediate->Dihydrobenzazepinone Cyclization 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine Dihydrobenzazepinone->7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine Reduction

Caption: Synthetic workflow for 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine.

Detailed Synthetic Protocol for 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

The following protocol represents a robust and validated method for the preparation of the title intermediate. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 3-(3,4-Dimethoxyphenyl)propanoic Acid
  • Reaction: Veratraldehyde is condensed with malonic acid, followed by reduction.

  • Protocol:

    • To a solution of veratraldehyde and malonic acid in a suitable solvent (e.g., pyridine), a catalyst such as piperidine is added.

    • The mixture is heated to reflux to drive the Knoevenagel condensation.

    • The resulting cinnamic acid derivative is then reduced. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Rationale: This initial step elongates the carbon chain from the aldehyde, setting the stage for the formation of the seven-membered ring. The choice of a mild reducing agent like Pd/C ensures the selective reduction of the carbon-carbon double bond without affecting the aromatic ring or the carboxylic acid functionality.

Step 2: Formation of Homoveratrylamine
  • Reaction: The carboxylic acid is converted to an amine via a rearrangement reaction.

  • Protocol:

    • The 3-(3,4-dimethoxyphenyl)propanoic acid is converted to its corresponding acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA).

    • The acyl azide undergoes a Curtius rearrangement upon heating to form an isocyanate.

    • Hydrolysis of the isocyanate yields homoveratrylamine.

  • Rationale: The Curtius rearrangement is a reliable method for the conversion of carboxylic acids to primary amines with the loss of one carbon atom. This is a crucial step in introducing the nitrogen atom that will become part of the benzazepine ring.

Step 3: Acylation and Cyclization to form 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
  • Reaction: Homoveratrylamine is acylated and then cyclized.

  • Protocol:

    • Homoveratrylamine is acylated with an appropriate reagent, such as chloroacetyl chloride, in the presence of a base.

    • The resulting N-chloroacetyl derivative undergoes an intramolecular Friedel-Crafts reaction to form the seven-membered ring. A Lewis acid catalyst like aluminum chloride (AlCl3) is typically employed.

  • Rationale: This two-step sequence first introduces the necessary carbonyl group and a reactive handle for cyclization. The intramolecular Friedel-Crafts reaction is a powerful tool for forming cyclic structures, and the electron-donating methoxy groups on the aromatic ring facilitate this electrophilic aromatic substitution.

Step 4: Reduction to 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine
  • Reaction: The lactam (cyclic amide) is reduced to the corresponding cyclic amine.

  • Protocol:

    • The 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is treated with a strong reducing agent. Lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (THF) is a common choice.

    • The reaction is carefully quenched, and the product is isolated after an aqueous workup.

  • Rationale: A powerful reducing agent like LiAlH4 is necessary to fully reduce the amide functionality of the lactam to the amine. This final step yields the desired 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine intermediate.

Characterization and Quality Control of the Intermediate

Ensuring the purity and identity of the 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine intermediate is critical for the success of the subsequent steps. A combination of spectroscopic and chromatographic techniques is employed.

Analytical Technique Expected Results
1H NMR Signals corresponding to the aromatic protons, methoxy groups, and the aliphatic protons of the tetrahydrobenzazepine ring. The chemical shifts and coupling constants provide definitive structural information.
13C NMR Resonances for all unique carbon atoms in the molecule, confirming the carbon skeleton.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C12H17NO2 (207.27 g/mol ).
HPLC A single major peak indicating high purity, typically >99%.

The Crucial Coupling Step: Synthesis of Ivabradine

The core of Ivabradine synthesis lies in the coupling of the 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine intermediate with the chiral side chain, (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine. A common and effective method is through N-alkylation.

Visualizing the Coupling Reaction

Ivabradine Synthesis cluster_0 Intermediate Preparation cluster_1 Coupling Reaction Benzazepine_Intermediate 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine Alkylation N-Alkylation with a 3-halopropyl derivative Benzazepine_Intermediate->Alkylation Side_Chain (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine Side_Chain->Alkylation Ivabradine Ivabradine Alkylation->Ivabradine

Caption: The key coupling reaction in the synthesis of Ivabradine.

Detailed Protocol for the N-Alkylation and Final Product Formation

A two-step approach is often employed, where the benzazepine intermediate is first functionalized with a propyl linker containing a leaving group, which then reacts with the chiral amine side chain.

Step 5a: Synthesis of 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
  • Reaction: The lactam precursor to the key intermediate is alkylated with a dihalopropane.

  • Protocol:

    • 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is reacted with 1-bromo-3-chloropropane in the presence of a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF).

  • Rationale: This step introduces the three-carbon linker that will connect the benzazepine core to the chiral side chain. Using a reagent with two different halogens allows for selective reaction at the more reactive site (in this case, the bromide).

Step 5b: Coupling with the Chiral Amine and Reduction
  • Reaction: The chloro-propyl derivative is coupled with the chiral amine, followed by reduction of the lactam.

  • Protocol:

    • The product from the previous step is reacted with (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine in the presence of a base like potassium carbonate.

    • The resulting coupled product, which still contains the lactam carbonyl, is then reduced using a reducing agent such as borane-dimethyl sulfide complex.

  • Rationale: This is the key bond-forming reaction that brings together the two main fragments of the Ivabradine molecule. The final reduction of the lactam to the amine completes the synthesis of the Ivabradine free base.

An alternative and more direct approach involves the direct reductive amination between 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine and an aldehyde derivative of the chiral side chain.

Process Optimization and Impurity Control

For any industrial-scale synthesis, process optimization and impurity control are critical.

  • Yield Optimization: The yields of each step can be optimized by carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry of reagents. For the coupling reaction, the choice of base and solvent can significantly impact the yield and reaction time.

  • Impurity Profiling: Potential impurities can arise from side reactions or incomplete reactions. For instance, in the N-alkylation step, dialkylation of the amine can be a side reaction. The chiral purity of the final product is also of utmost importance and must be carefully monitored, typically by chiral HPLC.

  • Purification: The final Ivabradine product is typically converted to a pharmaceutically acceptable salt, such as the hydrochloride salt, which facilitates purification by crystallization.[2] This also improves the stability and handling of the final active pharmaceutical ingredient (API).

Conclusion: A Robust and Scalable Synthetic Strategy

The synthesis of Ivabradine via the 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine intermediate represents a well-established and efficient manufacturing process. By understanding the rationale behind each synthetic step and implementing rigorous process controls, high-purity Ivabradine can be produced on a large scale. This guide has provided a detailed overview of this synthetic pathway, offering valuable insights for researchers and professionals in the field of pharmaceutical development.

References

  • Patsnap. (n.d.). Synthesis method of ivabradine hydrochloride key intermediate. Eureka.
  • ChemicalBook. (n.d.). Ivabradine synthesis.
  • Google Patents. (n.d.). US8212026B2 - Process for the preparation of ivabradine hydrochloride and polymorph thereof.
  • ChemicalBook. (n.d.). Ivabradine hydrochloride synthesis.
  • Google Patents. (n.d.). CN108003102A - A kind of synthetic method of Ivabradine.
  • Google Patents. (n.d.). EP2495237A1 - An improved process for the preparation of highly pure ivabradine hydrochloride.
  • PubChem. (n.d.). Ivabradine.
  • Google Patents. (n.d.). EP2135861A1 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.
  • PubChem. (n.d.). 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride.
  • Google Patents. (n.d.). new process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2h- 3-benzazepin-2-one.

Sources

solubility and stability of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Introduction

Overview of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine is a substituted benzazepine derivative. Benzazepines are a class of compounds with a seven-membered azepine ring fused to a benzene ring. This particular molecule is characterized by two methoxy groups at the 7 and 8 positions of the aromatic ring. While specific therapeutic applications of this compound are not extensively detailed in publicly available literature, related benzazepine structures have been investigated for a variety of pharmacological activities, including effects on the central nervous system. For instance, some benzazepine derivatives have been explored as dopamine receptor modulators.[1] The hydrochloride salt of the compound is also available, which is a common strategy to enhance the solubility and bioavailability of amine-containing drug candidates.[1][2]

Importance of Solubility and Stability in Drug Development

A thorough understanding of a compound's solubility and stability is fundamental to its successful development as a therapeutic agent. Poor aqueous solubility can lead to low bioavailability and erratic absorption, hindering clinical efficacy. Stability, on the other hand, dictates the shelf-life of the drug substance and product, and influences the choice of formulation and storage conditions. Forced degradation studies, which involve subjecting the compound to stress conditions more severe than those it would typically encounter, are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[3] This information is vital for developing stability-indicating analytical methods, which are a regulatory requirement for all new drug candidates.[4][5] This guide provides a comprehensive overview of the known properties of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine and outlines detailed protocols for its solubility and stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂[6][7]
Molecular Weight 207.27 g/mol [7]
CAS Number 95469-38-8[7]
Known Solvents DMSO, Methanol[8]
Recommended Storage -20°C (long-term), Room Temperature (short-term)[8]

The hydrochloride salt has a molecular formula of C₁₂H₁₈ClNO₂ and a molecular weight of 243.73 g/mol .[2]

Aqueous Solubility Determination

Rationale for Solubility Testing

Aqueous solubility is a critical determinant of a drug's oral absorption. For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the intestinal fluids. Therefore, determining the thermodynamic solubility of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine in aqueous media across a physiologically relevant pH range is a crucial first step in its pre-formulation assessment.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol describes a shake-flask method for determining the thermodynamic solubility of the compound.

  • 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine (free base or hydrochloride salt)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0 and 5.0

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • HPLC system with UV detector

  • pH meter

  • Add an excess amount of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine to separate vials containing the different aqueous buffers (pH 3.0, 5.0, and 7.4).

  • Tightly cap the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Data Analysis and Interpretation

The solubility is reported in mg/mL or µg/mL. The results will provide a pH-solubility profile, which is essential for understanding how the compound's solubility will vary in different parts of the gastrointestinal tract.

Stability Assessment and Forced Degradation Studies

The "Why" and "How" of Forced Degradation

Forced degradation studies are a cornerstone of drug development, providing critical insights into the degradation pathways and products of a drug substance.[3] These studies help in the development of stability-indicating analytical methods, which can distinguish the intact drug from its degradation products.[5][9] The typical stress conditions employed include acid and base hydrolysis, oxidation, heat, and light.[10]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Drug Drug Substance/Product Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Drug->Stress HPLC HPLC Analysis Stress->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS If degradants observed Method Develop Stability- Indicating Method HPLC->Method Pathway Elucidate Degradation Pathways LCMS->Pathway

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

The following protocols are based on general guidelines for forced degradation studies and should be adapted for 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine.[9][10]

  • Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH.

  • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At specified time points, withdraw samples, neutralize them, and dilute for HPLC analysis.

  • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Keep the solution at room temperature for a defined period (e.g., 24 hours).

  • Withdraw samples at specified time points and dilute for HPLC analysis.

  • Expose the solid drug substance to dry heat in an oven (e.g., 60°C) for a defined period (e.g., 7 days).

  • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Expose the solid drug substance and a solution of the compound to a combination of UV and visible light, as specified in ICH Q1B guidelines.

  • A control sample should be protected from light.

  • Analyze the samples by HPLC at specified time points.

Analytical Methodology for Stability Indicating Analysis

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the analysis of non-volatile and semi-volatile compounds in the pharmaceutical industry.[11][12] A stability-indicating HPLC method is one that can separate the drug from its degradation products, allowing for the accurate quantification of the drug's purity and the extent of degradation.

The following table provides a starting point for developing an HPLC method for the analysis of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine and its potential degradation products.

ParameterProposed Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV, scan for optimal wavelength (e.g., 220-400 nm)
Injection Volume 10 µL

Elucidation of Degradation Pathways

Logic of Degradant Identification

Once significant degradation is observed under a particular stress condition, the next step is to identify the structure of the degradation products. This is typically achieved using liquid chromatography-mass spectrometry (LC-MS). By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to propose structures for the degradants.

Proposed Degradation Pathway

Based on the structure of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, potential degradation pathways can be hypothesized. The methoxy groups could be susceptible to hydrolysis, and the secondary amine in the azepine ring could be a site for oxidation.

Degradation_Pathway Parent 7,8-dimethoxy-2,3,4,5- tetrahydro-2-benzazepine Hydrolysis Hydrolysis Product (demethylation) Parent->Hydrolysis Acid/Base Oxidation Oxidation Product (N-oxide) Parent->Oxidation Oxidant

Caption: Hypothetical degradation pathways.

Summary and Recommendations

This guide has provided a comprehensive overview of the key considerations for assessing the . The provided protocols offer a robust starting point for experimental work. It is recommended that these studies be conducted early in the drug development process to inform formulation strategies and ensure the development of a safe and effective drug product. Further characterization of any identified degradation products for their potential toxicity is also a critical step.

References

  • 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 7,8-dimethoxy-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine. (n.d.). ChemSynthesis. Retrieved from [Link]

  • 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. (n.d.). PubChem. Retrieved from [Link]

  • Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (n.d.). Annals of Pharmaceutical Sciences. Retrieved from [Link]

  • A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. (2018). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2021). Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Analytical methods for determination of benzodiazepines. A short review. (2015). Farmacia. Retrieved from [Link]

  • 1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-3-(3-(METHYLAMINO)PROPYL)-2H-3-BENZAZEPIN-2-ONE. (n.d.). G-SRS. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed exploration of the spectroscopic properties of the synthetic compound 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine. While direct experimental spectra for this specific parent compound are not widely published, this document leverages data from closely related analogs and predictive models to offer a comprehensive analytical framework. This approach is crucial for researchers synthesizing or working with novel benzazepine scaffolds, a class of compounds with significant pharmacological interest.

The benzazepine core is a key structural motif in a variety of biologically active molecules. Notably, substituted 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine derivatives are precursors in the synthesis of pharmaceuticals like Ivabradine, a heart rate-lowering medication.[1][2] A thorough understanding of the spectroscopic characteristics of the parent structure is therefore fundamental for the efficient synthesis, purification, and characterization of its derivatives.

This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine, providing insights into the interpretation of these spectra and the underlying molecular structure.

Molecular Structure and Predicted Spectroscopic Overview

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine possesses a tricyclic structure, consisting of a benzene ring fused to a seven-membered azepine ring, with two methoxy groups attached to the aromatic ring.

Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol

The following sections will detail the expected spectroscopic data based on the analysis of related compounds and spectral prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine, both ¹H and ¹³C NMR will provide characteristic signals for the aromatic, aliphatic, and methoxy protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the tetrahydroazepine ring, the amine proton, and the methoxy groups. The chemical shifts are influenced by the electron-donating methoxy groups and the overall geometry of the seven-membered ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (C6-H)~6.65s1H
Ar-H (C9-H)~6.60s1H
OCH₃ (C7)~3.85s3H
OCH₃ (C8)~3.84s3H
CH₂ (C5)~2.90t2H
CH₂ (C1)~2.85t2H
CH₂ (C4)~2.75t2H
CH₂ (C3)~2.70t2H
NHVariable (broad)s1H

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

The causality behind these assignments lies in the electronic environment of each proton. The aromatic protons are shielded by the electron-donating methoxy groups, resulting in upfield shifts compared to unsubstituted benzene. The protons on the tetrahydroazepine ring will appear as triplets due to coupling with adjacent methylene groups. The chemical shift of the NH proton is highly variable and depends on concentration, solvent, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7, C8 (Ar-C-O)~147.5
C5a, C9a (Ar-C)~128.0
C6, C9 (Ar-CH)~112.0
OCH₃~56.0
C5~53.0
C1~48.0
C3~35.0
C4~30.0

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

The aromatic carbons attached to the methoxy groups (C7 and C8) are expected to be the most downfield of the aromatic signals. The aliphatic carbons of the azepine ring will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs to obtain the final spectra.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent setup Instrument Setup (Tune & Shim) dissolve->setup acquire_H1 ¹H NMR Acquisition setup->acquire_H1 acquire_C13 ¹³C NMR Acquisition setup->acquire_C13 process Fourier Transform & Phasing acquire_H1->process acquire_C13->process analyze Spectral Interpretation & Structure Elucidation process->analyze

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine will show characteristic absorption bands for the N-H, C-H, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Bands for 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 2960Strong
C=C Stretch (aromatic)1500 - 1600Medium
C-O Stretch (aryl ether)1200 - 1275Strong
C-N Stretch (amine)1020 - 1250Medium

The presence of a broad absorption band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine. The strong C-O stretching vibrations confirm the presence of the methoxy groups.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation:

    • For solid samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • For thin film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

    • For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the IR spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Workflow for IR Analysis:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_method Choose Method: - KBr Pellet - Thin Film - ATR background Record Background Spectrum prep_method->background sample Acquire Sample Spectrum background->sample process Background Subtraction sample->process analyze Identify Functional Group Absorptions process->analyze

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

For 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (207.27). In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision.

Table 4: Predicted Mass Spectrometry Data for 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

IonPredicted m/z
[M+H]⁺ (Protonated Molecule)208.1332
[M]⁺˙ (Molecular Ion)207.1259

Common fragmentation patterns would likely involve the loss of a methyl group from a methoxy substituent (M-15) or cleavage of the azepine ring.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Ionization: Ionize the sample molecules. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, while EI is a harder technique that produces the molecular ion [M]⁺˙ and more fragmentation.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Workflow for Mass Spectrometry Analysis:

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_interp Data Interpretation introduction Introduce Sample (e.g., ESI, EI) ionization Ionization introduction->ionization separation Mass Separation (m/z) ionization->separation detection Detection separation->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Identify Molecular Ion & Fragmentation spectrum->interpretation

Sources

bradycardic properties of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Bradycardic Properties of 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine Derivatives

Authored by: Gemini, Senior Application Scientist

The selective reduction of heart rate without negatively impacting myocardial contractility represents a significant therapeutic goal in cardiovascular medicine. This guide provides a deep dive into a specific class of compounds that achieve this: the 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine derivatives. We will explore their chemical evolution, the nuanced mechanism of action targeting the sinoatrial node, critical structure-activity relationships, and the experimental methodologies required for their evaluation. This document is intended for researchers, medicinal chemists, and pharmacologists dedicated to the discovery and development of novel cardiovascular agents.

The Therapeutic Rationale: Targeting the Sinoatrial Pacemaker

Elevated heart rate is an independent risk factor for morbidity and mortality in patients with cardiovascular conditions such as chronic stable angina and heart failure. Traditional therapies, including beta-blockers and certain calcium channel blockers, lower heart rate but also exert other hemodynamic effects, such as reduced cardiac contractility (negative inotropy) and decreased blood pressure, which can be undesirable or limiting.

This created a clear therapeutic need for agents that could selectively slow the heart's natural pacemaker, the sinoatrial (SA) node, without these confounding effects. The discovery of the "funny" current (If), a mixed Na⁺-K⁺ inward current primarily responsible for the diastolic depolarization phase in SA node cells, provided a novel and specific target.[1][2][3] Inhibiting this current slows the rate of spontaneous depolarization, thus reducing the heart rate.[3] The 2-benzazepine derivatives emerged as a prominent chemical class capable of precisely this action.[4][5]

Chemical Evolution: From Calcium Antagonists to Specific Bradycardic Agents

The journey to the specific bradycardic 2-benzazepine derivatives began with the structural modification of the calcium channel blocker, verapamil.[4] Early research aimed to separate the cardiovascular effects of verapamil, leading to the discovery that replacing its α-isopropylacetonitrile group with various heterocyclic systems could yield compounds with a dominant bradycardic effect.[4]

This led to the development of early prototypes like falipamil, which demonstrated a notable separation between negative chronotropic (heart rate) and negative inotropic (contractility) effects.[4][5] Further optimization, particularly focusing on the benzazepinone core, resulted in second-generation agents with superior potency and selectivity.[4] A key representative of this class is UL-FS 49 (Zatebradine), a 1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one derivative, which became a benchmark for "specific bradycardic agents."[4][6][7] The culmination of this line of research is the clinically approved drug Ivabradine, which features the core 7,8-dimethoxy-1,3,4,5-tetrahydro-3-benzazepin-2-one structure.[1][3][8]

Mechanism of Action: Selective Inhibition of the If "Funny" Current

The defining characteristic of these compounds is their specific interaction with structures within the sinoatrial node, rather than classical beta-adrenoceptors or calcium channels.[4] The primary target is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which conducts the If current.[3]

By selectively inhibiting the pacemaker If current in a dose-dependent manner, these agents reduce the slope of diastolic depolarization in SA node cells.[1][2] This action prolongs the time it takes for the membrane potential to reach the threshold for firing an action potential, resulting in a direct and specific reduction in heart rate.[3] This specificity explains the lack of significant effects on myocardial contractility, atrioventricular conduction, or blood pressure, which are governed by different ionic currents and receptors.[5][6]

If_Channel_Inhibition cluster_SANode Sinoatrial Node Pacemaker Cell cluster_DrugAction Pharmacological Intervention cluster_Result Physiological Outcome Diastolic_Depolarization Phase 4: Spontaneous Diastolic Depolarization Action_Potential Action Potential (Phases 0, 3) Diastolic_Depolarization->Action_Potential Reaches Threshold If_Current If 'Funny' Current (HCN Channel) If_Current->Diastolic_Depolarization Drives Slope Slower_Slope Reduced Slope of Diastolic Depolarization Threshold Threshold Potential Benzazepine 7,8-Dimethoxy-2,3,4,5-tetrahydro -2-benzazepine Derivative Benzazepine->If_Current Selectively Inhibits Reduced_HR Reduced Heart Rate (Bradycardia) Slower_Slope->Reduced_HR Prolongs Cardiac Cycle

Caption: Mechanism of heart rate reduction by If channel inhibition.

Structure-Activity Relationships (SAR)

The bradycardic potency and selectivity of the 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine scaffold are highly sensitive to its substitution pattern. SAR studies have illuminated several key principles.[4]

  • The Benzazepinone Core : This heterocyclic system is crucial for establishing the correct molecular conformation required for high-affinity binding to the HCN channel.[4] Its rigidity and spatial arrangement are paramount.

  • The 7,8-Dimethoxy Substitution : These groups on the benzene ring are consistently found in the most potent derivatives, including Zatebradine and Ivabradine, suggesting they are critical for optimal interaction with the target.

  • The Side Chain : The nature and length of the alkyl chain connecting the benzazepinone nitrogen to a terminal amine moiety significantly influence activity.[4]

    • Chain Length : A specific number of atoms in the linker is often optimal. For instance, in heteroaromatic analogues of UL-FS 49, a chain length of n=2 provided the most active compounds.[9]

    • Terminal Group : The terminal part of the side chain, often an N-substituted amine that interacts with another aromatic system (e.g., a dimethoxyphenyl group in UL-FS 49), is a key determinant of potency.[4][6] Modifications here can also modulate pharmacokinetic properties, leading to agents with a shorter duration of action.[9][10]

  • Central Nitrogen Atom : The basicity and substitution of the nitrogen atom within the side chain are critical for activity.[4]

Caption: Key structure-activity relationship points for bradycardic agents.

Quantitative Data Summary

The following table summarizes the pharmacological activity of key 2-benzazepine derivatives based on published data.

CompoundStructureBradycardic Potency (Model)Key FindingsReference
UL-FS 49 (Zatebradine) 1,3,4,5-tetrahydro-7,8-dimethoxy-3-[3-[[2-(3,4-dimethoxyphenyl)ethyl] methylimino]propyl]-2H-3-benzazepin-2-oneEC₃₀ = 0.030 µg/mL (Guinea Pig Atria)Potent and specific bradycardic agent. More potent than its congener AQ-A 39. Minimal effect on blood pressure.[6]
AQ-A 39 (Congener of UL-FS 49)EC₃₀ = 0.61 µg/mL (Guinea Pig Atria)Less potent than UL-FS 49 but also demonstrates bradycardic specificity. Prolongs repolarization time more than UL-FS 49.[6]
Ivabradine 3-{3-[{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino] propyl} -7,8-dimethoxy- 1,3,4,5-tetrahydro-2H-3-benzazepin-2-oneClinically effective dose-dependent heart rate reduction.Specific If inhibitor approved for stable angina and heart failure.[1][3][1],[3]
Hybrid Compound 5c Benzazepinone + AryloxypropanolamineNegative chronotropic and inotropic activity (Guinea Pig Atria)A hybrid molecule combining bradycardic features with selective β₁-noncompetitive antagonism.[11]

Experimental Protocols

Synthesis of a Representative Derivative

The synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine derivatives often involves the construction of the core benzazepinone ring followed by N-alkylation to introduce the functional side chain. Several patented routes exist for key intermediates and final products like Ivabradine.[8][12][13]

Protocol: N-Alkylation to Synthesize a UL-FS 49 Analogue

  • Dissolution : Dissolve 1.0 equivalent of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one in a suitable aprotic solvent such as Dimethylformamide (DMF).

  • Deprotonation : Add 1.1 equivalents of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere (e.g., Argon) and stir for 30 minutes to form the corresponding anion.

  • Alkylation : Add 1.2 equivalents of the desired alkylating agent (e.g., 1-bromo-3-chloropropane) dropwise to the reaction mixture.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Carefully quench the reaction by the slow addition of water.

  • Extraction : Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the intermediate.

  • Second Alkylation : The resulting intermediate is then reacted with the terminal amine (e.g., N-methyl-2-(3,4-dimethoxyphenyl)ethanamine) in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., potassium iodide) in a solvent like acetonitrile at reflux to yield the final compound.

  • Final Purification : Purify the final product by chromatography or crystallization.

In Vitro Assessment of Bradycardic Activity

The isolated spontaneously beating guinea pig right atrium is a classic and reliable model for assessing direct chronotropic effects.[6][7]

Protocol: Isolated Guinea Pig Atria Assay

  • Preparation : Humanely euthanize a guinea pig according to approved institutional guidelines. Rapidly excise the heart and place it in oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution at 32°C.

  • Dissection : Isolate the right atrium and mount it in a 20 mL organ bath containing the Krebs-Henseleit solution, maintained at 32°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Transducer Attachment : Connect the atrium to an isometric force transducer to record the rate of spontaneous contractions. Allow the preparation to equilibrate for 60 minutes, with solution changes every 15 minutes.

  • Compound Addition : After a stable baseline heart rate is established, add the test compound (dissolved in a suitable vehicle, e.g., DMSO) to the organ bath in a cumulative concentration-response manner.

  • Data Recording : Record the heart rate for 15-20 minutes after each addition to allow the effect to stabilize.

  • Analysis : Calculate the percentage change in heart rate from the baseline for each concentration. Plot the concentration-response curve and determine the EC₅₀ or EC₃₀ value (the concentration required to produce 50% or 30% of the maximal effect).

  • Control Experiments : Run parallel experiments with vehicle alone to control for time-dependent changes in the preparation. To assess specificity, the protocol can be repeated in electrically stimulated left atria to measure effects on contractility (inotropic effects).[7]

Experimental_Workflow In Vitro Bradycardia Assessment Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanasia & Heart Excision A2 Isolate Right Atrium A1->A2 A3 Mount in Organ Bath A2->A3 A4 Equilibration (60 min) A3->A4 B1 Establish Baseline Rate A4->B1 B2 Cumulative Addition of Test Compound B1->B2 B3 Record Heart Rate B2->B3 B2->B3 Stabilize for 15-20 min C1 Calculate % Change from Baseline B3->C1 C2 Plot Concentration-Response Curve C1->C2 C3 Determine EC50/EC30 C2->C3

Caption: Workflow for assessing bradycardic activity in isolated atria.

Conclusion and Future Directions

The 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine derivatives represent a triumph of rational drug design, evolving from less specific cardiovascular agents to highly selective inhibitors of the sinoatrial pacemaker. Their unique mechanism of action provides a powerful therapeutic tool for managing cardiovascular diseases where heart rate reduction is paramount. Future research may focus on developing derivatives with tailored pharmacokinetic profiles, exploring novel hybrid molecules that combine bradycardic action with other beneficial cardiovascular effects[11], and further elucidating the precise molecular interactions within the binding pocket of the HCN channel to guide next-generation design.

References

  • Mues, W., Lues, I., & Vergin, H. (1987). Cardiovascular characterization of UL-FS 49, 1,3,4,5-tetrahydro-7,8-dimethoxy-3-[3-][2-(3,4-dimethoxyphenyl)ethyl] methylimino]propyl]-2H-3-benzazepin-2-on hydrochloride, a new "specific bradycardic agent". PubMed.
  • Heider, J., et al. (1990). Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones, a-new class of compounds exerting antiischemic properties. PubMed.
  • Lues, I., Mues, W., & Vergin, H. (1986). Investigations into the bradycardic effects of UL-FS 49... in isolated guinea pig atria. Journal of Cardiovascular Pharmacology.
  • Alvisi, C., et al. (2003). Cardiovascular Hybrid Drugs: New Benzazepinone Derivatives as Bradycardic Agents Endowed With Selective beta1-non-competitive Antagonism. PubMed.
  • Various Authors. (n.d.). Ivabradine synthesis. ChemicalBook.
  • Bomhard, A., et al. (1991). Specific bradycardic agents. 2.
  • Bomhard, A., et al. (1991). Specific bradycardic agents. 2. Heteroaromatic modifications in the side chain of specific bradycardic benzazepinones: chemistry, pharmacology, and structure-activity relationships. Journal of Medicinal Chemistry.
  • Various Authors. (n.d.). Ivabradine Synthetic Routes. MedKoo Biosciences.
  • Patent HK1202532A1. Process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2h-3-benzazepin-2-one compounds, and application in the synthesis of ivabradine.
  • Various Authors. (n.d.). Creation of ivabradine and its analogs.
  • Various Authors. (2021). Pharmacology of Ivabradine and the Effect on Chronic Heart Failure.
  • Patent AR-075977-A1. IVABRADINE SYNTHESIS PROCEDURE... PubChem.
  • Heider, J., et al. (1990). Specific bradycardic agents. 1. Chemistry, pharmacology, and structure-activity relationships of substituted benzazepinones... Journal of Medicinal Chemistry.
  • Sobańska, A. W., et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry.
  • Mohsin, N. U. A., & Qadir, M. I. (n.d.). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Academic Journal of Chemistry.
  • van Zwieten, P. A., & Pfaffendorf, M. (1987). Specific bradycardic agents--a novel pharmacological class? European Heart Journal.
  • Chimirri, A., et al. (1994).
  • Patent AU2009202314B2. New process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one...

Sources

pharmacological profile of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine and its Congeners

Preamble: Navigating a Sparse Data Landscape

This technical guide addresses the pharmacological profile of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine. It is important to establish at the outset that direct, publicly accessible pharmacological data—such as receptor binding affinities or functional activity—for this specific molecule is exceptionally limited. The compound is primarily recognized as a chemical intermediate or building block, particularly in relation to the synthesis of more complex molecules like Ivabradine, a heart rate-lowering agent that features a related 7,8-dimethoxy-1,3,4,5-tetrahydro-3-benzazepin-2-one core.[1]

However, the absence of direct data does not preclude a scientifically rigorous exploration of its probable pharmacology. The tetrahydro-benzazepine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of central nervous system (CNS) targets. By examining the extensive body of research on structurally related analogs, we can deduce a highly probable pharmacological profile for the title compound based on established Structure-Activity Relationships (SAR).

This guide, therefore, adopts the perspective of a senior application scientist. It will first build an authoritative foundation by dissecting the pharmacology of key substituted tetrahydro-benzazepine classes and then, through the lens of SAR, project a hypothetical but scientifically grounded profile for 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine. We will conclude by outlining the precise experimental protocols required to empirically validate this profile.

The Tetrahydro-benzazepine Scaffold: A Versatile Pharmacophore

The tetrahydro-benzazepine core is a conformationally flexible scaffold that can present substituents in precise three-dimensional orientations, enabling it to interact with a range of G-protein coupled receptors (GPCRs) and ion channels. The substitution pattern on the aromatic ring is a critical determinant of receptor affinity and selectivity. The 7,8-disubstitution pattern, in particular, is a hallmark of ligands targeting catecholamine receptors.

Interaction with Dopamine Receptors

The most prominent role of 7,8-disubstituted benzazepines is their interaction with dopamine receptors, particularly the D1 and D3 subtypes.

  • D1 Receptor Antagonism: The classic D1 antagonist, SCH-23390, features a 7-chloro-8-hydroxy substitution pattern. High affinity and selectivity for the D1 receptor are strongly associated with a free hydroxyl group at the 8-position and an electron-withdrawing group at the 7-position.[2] The R-(+) enantiomer of these compounds typically possesses the higher affinity.[2] While the title compound has methoxy groups instead of a hydroxyl, O-methylation is a common strategy to modulate pharmacokinetic properties, and in vivo metabolism could potentially lead to the active hydroxylated form.

  • D3 Receptor Ligands: The D3 receptor has been a target for addiction and neuropsychiatric disorders. Various benzazepine derivatives have been explored as D3-selective antagonists or partial agonists.[3] The nature and length of the substituent on the azepine nitrogen are crucial for achieving high D3 affinity and selectivity over the closely related D2 receptor.[4]

Interaction with Serotonin Receptors

The structural similarity between dopamine and serotonin (5-hydroxytryptamine, 5-HT) means that many dopaminergic ligands exhibit cross-reactivity with serotonin receptors.

  • 5-HT2A Receptor Agonism/Antagonism: The 5-HT2A receptor is the primary target for classic psychedelic drugs and a key target for atypical antipsychotics. Substituted phenethylamines and amphetamines, which share structural motifs with benzazepines, are well-known 5-HT2A ligands.[5] The specific substitution pattern on the aromatic ring dictates affinity and functional activity (agonist vs. antagonist). For example, 7-benzyloxy-8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine has been identified as a 5-HT2A agonist with a Ki of 22 nM.[6]

  • 5-HT1A and 5-HT7 Receptor Activity: Various arylpiperazinylalkyl derivatives of heterocyclic systems have shown high affinity for 5-HT1A and 5-HT7 receptors.[7][8] While not a direct analog, this highlights the potential for the nitrogen atom of the benzazepine ring to serve as an anchor for pharmacophores that target these receptors.

Interaction with NMDA Receptors

Certain tetrahydro-benzazepine derivatives have been developed as antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ion channel critical for synaptic plasticity and implicated in neurodegenerative diseases. High affinity for the phencyclidine (PCP) binding site within the NMDA receptor channel has been demonstrated for 1-substituted tetrahydro-3-benzazepines.[9] For instance, a derivative with a 1-acetanilide substituent showed a Ki of 89 nM.[9]

Projected Pharmacological Profile of 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

Based on the structure-activity relationships discussed above, we can project a hypothetical pharmacological profile for the title compound. The 7,8-dimethoxy substitution pattern is the most critical feature. It is electronically similar to the 7,8-dihydroxy pattern found in many potent dopamine receptor ligands, but the methoxy groups are bulkier and lack the hydrogen-bond donating capacity of hydroxyls.

Hypothesis: 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine is likely to be a modulator of dopamine and serotonin receptors.

  • Primary Targets: Its highest affinity is predicted to be for the D1 dopamine receptor and the 5-HT2A serotonin receptor . The affinity is expected to be moderate (in the nanomolar to low micromolar range) due to the presence of methoxy groups instead of the optimal hydroxyl groups.

  • Functional Activity: The compound is likely to act as an antagonist or weak partial agonist at these receptors. Full agonism at D1 receptors, for example, typically requires the catechol (dihydroxy) moiety for optimal interaction.

  • Secondary Targets: Lower affinity interactions with other dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2C, 5-HT7) receptor subtypes are possible.

  • Other Potential Activities: Activity at NMDA receptors is less likely, as high-affinity ligands in that class typically possess a substituent at the 1-position of the benzazepine ring.[9]

This projected profile provides a clear and testable hypothesis for initiating a comprehensive pharmacological characterization.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine, a tiered screening approach is necessary. The following protocols describe the standard, self-validating systems used in drug discovery.

Workflow for In Vitro Pharmacological Profiling

The logical flow of experiments is designed to first identify primary binding targets and then elucidate the functional consequences of that binding.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Elucidation cluster_2 Tier 3: Selectivity & Mechanism A Compound Synthesis & QC (Purity >98%) B Broad Receptor Panel Radioligand Binding Assay (e.g., Eurofins SafetyScreen44™) A->B Test @ 10 µM C Dose-Response Binding (Ki Determination) for 'Hits' (>50% inhibition) B->C Identify Primary Targets D Functional Assays (Dose-Response) EC50/IC50 Determination C->D Confirm Affinity E Selectivity Panel Binding (e.g., D1 vs D2/D3/D4/D5) C->E Assess Selectivity F Agonist vs. Antagonist Mode Determination D->F Determine Efficacy

Caption: Tiered workflow for in vitro pharmacological characterization.

Protocol 1: Radioligand Displacement Binding Assay (Ki Determination)

This protocol determines the affinity (Ki) of the test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

Objective: To quantify the binding affinity of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine for the human D1 dopamine receptor.

Materials:

  • Test Compound: 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

  • Radioligand: [³H]-SCH-23390 (specific activity ~70-90 Ci/mmol)

  • Membrane Preparation: Commercially available membranes from HEK293 cells stably expressing the human D1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific control: Butaclamol (10 µM) or unlabeled SCH-23390 (1 µM).

  • 96-well microplates and glass fiber filter mats (e.g., Whatman GF/B).

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, combine in triplicate:

    • 50 µL of assay buffer (for total binding) or 10 µM Butaclamol (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]-SCH-23390 diluted in assay buffer to a final concentration of ~0.5 nM (approximately its Kd).

    • 50 µL of D1 receptor membrane preparation (5-10 µg protein per well).

  • Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Punch the filter discs into scintillation vials or place the filter mat in a cassette. Add scintillation fluid and allow to equilibrate for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPMx - CPMnsb) / (CPMtb - CPMnsb)]), where x is the sample, nsb is non-specific binding, and tb is total binding.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (Functional Activity Determination)

This protocol determines whether the compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP). The D1 receptor is canonically coupled to Gs, which stimulates cAMP production.

Objective: To determine if 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine modulates cAMP production via the D1 receptor.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human D1 receptor.

  • Reference Agonist: SKF-81297 or Dopamine.

  • Assay Medium: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A competitive immunoassay kit based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Methodology:

Part A: Agonist Mode

  • Cell Plating: Plate the D1-expressing cells in a 96-well plate and grow to ~90% confluency.

  • Compound Addition: Replace the culture medium with assay medium. Add the test compound at concentrations from 0.1 nM to 100 µM. Include wells with assay medium only (basal) and a saturating concentration of the reference agonist (positive control).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Cell Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Analysis: Plot the cAMP signal against the log concentration of the test compound. Fit to a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect). Compare Emax to the reference agonist to determine if it is a full or partial agonist.

Part B: Antagonist Mode

  • Cell Plating: As in Part A.

  • Compound Pre-incubation: Replace medium with assay medium containing the test compound at various concentrations (0.1 nM to 100 µM). Incubate for 15-30 minutes at 37°C.

  • Agonist Challenge: Add the reference agonist (SKF-81297) at a fixed concentration equal to its EC80 (the concentration that gives 80% of its maximal response).

  • Incubation & Detection: Incubate for a further 30 minutes, then lyse the cells and measure cAMP levels.

  • Analysis: Plot the cAMP signal against the log concentration of the test compound. Fit to an inhibitory dose-response curve to determine the IC50. This value can be used to calculate the antagonist affinity constant (Kb) using the Schild equation.

D1 Receptor Signaling Pathway

The following diagram illustrates the canonical Gs-coupled signaling pathway activated by a D1 receptor agonist, which is the pathway interrogated by the cAMP functional assay.

G cluster_membrane Plasma Membrane D1R D1 Receptor Gs Gs Protein (α, β, γ) D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Agonist Dopamine (Agonist) Agonist->D1R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes

Caption: Canonical D1 dopamine receptor signaling pathway via Gs protein.

Conclusion and Future Directions

While 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine remains an uncharacterized entity in the pharmacological literature, a robust, data-driven hypothesis can be formulated from the extensive research on its structural analogs. The evidence strongly suggests that this compound is a promising candidate for interacting with monoamine GPCRs, particularly the D1 and 5-HT2A receptors, likely as an antagonist or weak partial agonist. The experimental protocols detailed herein provide a clear roadmap for the empirical validation of this hypothesis. Such studies would not only elucidate the profile of this specific molecule but also contribute valuable data to the broader structure-activity relationship landscape of benzazepine-based neuromodulators, potentially uncovering novel scaffolds for the development of therapeutics for neuropsychiatric disorders.

References

  • Pfeiffer, F. A., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and 6,7,8,9-Tetrahydro-5H-benzo[10]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 62(21), 9450-9470. [Link]

  • Krull, O., & Wünsch, B. (2004). Synthesis and structure/NMDA receptor affinity relationships of 1-substituted tetrahydro-3-benzazepines. Bioorganic & Medicinal Chemistry, 12(6), 1439-1451. [Link]

  • ChemSynthesis. (n.d.). 7,8-dimethoxy-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine. ChemSynthesis.com. Retrieved January 12, 2026, from [Link]

  • Neumeyer, J. L., et al. (1988). A photoaffinity label for the D-1 dopamine receptor, (RS)-7-[125I]Iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5- tetrahydro-1H-3-benzazepine, selectively identifies the ligand binding subunits of the receptor. Journal of Medicinal Chemistry, 31(11), 2069-2071. [Link]

  • Castedo, A., et al. (2016). Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 3), 428-437. [Link]

  • Castedo, A., et al. (2016). Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. Acta Crystallographica Section B, 72(3). [Link]

  • Mohsin, N. A., & Qadir, M. I. (2014). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Current Pharmaceutical Journal, 3(8), 314-319. [Link]

  • Google Patents. (n.d.). HK1202532A1 - Process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2h-3-benzazepin-2-one compounds, and application in the synthesis of ivabradine.
  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). new process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2h- 3-benzazepin-2-one.
  • National Center for Biotechnology Information. (n.d.). Ivabradine. In PubChem. Retrieved January 12, 2026, from [Link]

  • Neumeyer, J. L., et al. (1991). Synthesis and Resolution of (+-)-7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3- Benzazepine (TISCH): A High Affinity and Selective Iodinated Ligand for CNS D1 Dopamine Receptor. Journal of Medicinal Chemistry, 34(3), 877-883. [Link]

  • Jane, D. E., et al. (1995). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 38(23), 4758-4766. [Link]

  • LookChem. (n.d.). 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one. Retrieved January 12, 2026, from [Link]

  • Newman, A. H., et al. (2012). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Journal of medicinal chemistry, 55(18), 7837-7853. [Link]

  • Nan, J., et al. (2018). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 20(18), 5680-5683. [Link]

  • Halberstadt, A. L., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]

  • National Center for Biotechnology Information. (n.d.). 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. In PubChem. Retrieved January 12, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-3-(3-(METHYLAMINO)PROPYL)-2H-3-BENZAZEPIN-2-ONE. Retrieved January 12, 2026, from [Link]

  • Cichero, E., et al. (2020). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 25(21), 5022. [Link]

  • Wang, Y., et al. (2012). Synthesis, Anticonvulsant Evaluation of 2,3,4,5-Tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones. Archiv der Pharmazie, 345(5), 379-385. [Link]

  • Fallica, A. N., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(19), 12896-12913. [Link]

  • Al-Ostoot, F. H., et al. (2024). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 14(1), 9904. [Link]

  • Soukup, O., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives. Biomolecules, 11(9), 1262. [Link]

  • Malawska, B., et al. (2009). 7-Arylpiperazinylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-alkoxy-purine-2,6-dione and some of their purine-2,6,8-trione analogs as 5-HT(1A), 5-HT(2A), and 5-HT(7) serotonin receptor ligands. Bioorganic & Medicinal Chemistry, 17(18), 6646-6656. [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120-148. [Link]

  • Global Substance Registration System. (n.d.). 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship of Substituted Tetrahydro-2-Benzazepines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of substituted tetrahydro-2-benzazepines, a class of compounds with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. By dissecting the intricate interplay between molecular structure and biological activity, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of designing and optimizing novel therapeutic agents based on this versatile scaffold.

The tetrahydro-2-benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, serves as a privileged scaffold in medicinal chemistry. Its inherent structural features and amenability to synthetic modification have led to the development of compounds targeting a range of biological entities, most notably dopamine and sigma receptors.[1] This guide will delve into the key structural modifications that influence ligand-receptor interactions, ultimately dictating the pharmacological profile of these molecules.

The Dopaminergic Landscape: Targeting D1 and D5 Receptors

A significant body of research on tetrahydro-2-benzazepines has focused on their interaction with dopamine receptors, which are crucial for regulating motor function, cognition, and emotion.[2][3] The dopamine D1-like receptors (D1 and D5) have been a primary focus, with subtle structural changes to the tetrahydro-2-benzazepine scaffold leading to a spectrum of activities, from full agonism to potent antagonism.[4]

A quintessential example is Fenoldopam , a selective D1 receptor agonist used clinically as a rapid-acting vasodilator for the treatment of severe hypertension.[5][6][7] The structure of Fenoldopam, a 6-chloro-7,8-dihydroxy-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine, highlights several key SAR principles.[8] The catechol moiety (7,8-dihydroxy groups) is a critical pharmacophore for D1 receptor agonist activity.[4] The 6-chloro substituent has been shown to enhance D1 receptor affinity.[4] The 1-phenyl group also plays a crucial role in receptor binding, and its orientation (equatorial vs. axial) can significantly impact activity.[9][10]

Conversely, modifications to this template can shift the pharmacological profile towards antagonism. For instance, the replacement of one of the catechol hydroxyl groups with a halogen and N-methylation can lead to D1-like receptor selective antagonists.[2] Further SAR studies on 1-phenylbenzazepines have demonstrated that the presence of a 6-chloro group enhances D1 receptor affinity, and the benzazepine nitrogen can tolerate methyl as well as allyl substituents for high D1 affinity.[4]

Probing the Sigma Receptor System

Beyond the dopaminergic system, substituted tetrahydro-2-benzazepines have shown significant affinity for sigma receptors, particularly the σ1 subtype.[11] These receptors are implicated in a variety of cellular functions and are considered promising targets for the treatment of neurological and psychiatric disorders.

Research into the asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines has revealed that the stereochemistry and the nature of the substituent at the 3-position are critical for σ1 receptor affinity.[12] For example, enantiomerically pure 3-substituted derivatives have been synthesized and evaluated, with some compounds exhibiting high affinity.[12] However, in some cases, the distance between lipophilic aromatic moieties within the molecule can lead to low σ1 affinity, highlighting the importance of overall molecular topology.[12][13]

Similarly, the synthesis of enantiomerically pure 2-substituted tetrahydro-3-benzazepines has yielded compounds with high affinity for σ1 receptors.[14] Notably, butyl and phenyl derivatives have demonstrated high eudismic ratios (a measure of the difference in pharmacological activity between enantiomers) and selectivity over the σ2 subtype.[14]

Key Synthetic Strategies: Building the Tetrahydro-2-Benzazepine Core

The exploration of SAR is intrinsically linked to the synthetic accessibility of diverse analogs. Several synthetic routes have been developed to construct the tetrahydro-2-benzazepine scaffold and introduce a variety of substituents.

One notable approach involves an asymmetric synthesis starting from 1-bromo-2-iodobenzene, leading to enantiomerically and diastereomerically pure tricyclic oxazolidines as key intermediates.[12][13] These intermediates can then be further elaborated to introduce substituents at the 3-position.[12][13] Another strategy focuses on the condensation of 2-(2-oxoalkyl)phenylacetic acids with a chiral auxiliary like (R)-phenylglycinol to form tricyclic benzolactams, which can then be reduced to yield enantiopure 2-substituted tetrahydro-3-benzazepines.[14]

More recently, sustainable and waste-free methods for the synthesis of tetrahydro-2-benzazepines have been developed, utilizing renewable resources such as lignin-derived platform chemicals.[15][16] These approaches offer a greener alternative to traditional synthetic methods and expand the accessibility of this important scaffold.

Experimental Protocols

This protocol is adapted from a sustainable method for the synthesis of biologically active tetrahydro-2-benzazepines.[15]

  • To a vial, add the lignin-derived starting material (e.g., 5-G or 5-S, 0.150–0.366 mmol) and a deep eutectic solvent comprising choline chloride/oxalic acid (1 g).

  • Cap the vial and stir the mixture rapidly at room temperature for 1 minute.

  • Heat the mixture to 70–80 °C and stir for 20–48 hours.

  • Cool the reaction mixture to room temperature.

  • Add water (2 mL) and a saturated solution of NaHCO3 (2 mL) and stir the mixture at room temperature for 1 hour.

  • Extract the crude mixture with ethyl acetate (3 x 10 mL).

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography using ethyl acetate/pentane as the eluent to obtain the desired tetrahydro-2-benzazepine derivative.

Data Presentation
CompoundR1R2D1 Ki (nM)D5 Ki (nM)D2 Ki (nM)Reference
6a HH147483>10,000[17]
6b ClH7282>10,000[17]
6c BrH12040>10,000[17]
6d ClCl83125>10,000[17]
7 BrH149.4>10,000[17]
ent-30b -----[12][13]
Ki (σ1)407

Table 1: Representative SAR data for substituted benzazepine derivatives at dopamine receptors. The data for compounds 6a-d and 7 are from studies on 1-phenyl-benzazepine derivatives and provide insights into the potential SAR of the tetrahydrobenzo[f]oxazepine scaffold.

Visualization of Key Concepts

SAR_Flowchart cluster_scaffold Tetrahydro-2-Benzazepine Core cluster_modifications Structural Modifications cluster_targets Biological Targets cluster_activity Pharmacological Activity Core Core Scaffold Subs_Aromatic Aromatic Ring Substituents (e.g., Cl, OH) Core->Subs_Aromatic Subs_N N-Substituents (e.g., Me, Allyl) Core->Subs_N Subs_Chiral Chiral Centers (e.g., at C3) Core->Subs_Chiral Dopamine_R Dopamine Receptors (D1/D5) Subs_Aromatic->Dopamine_R Other_R Other CNS Targets Subs_Aromatic->Other_R Subs_N->Dopamine_R Sigma_R Sigma Receptors (σ1) Subs_Chiral->Sigma_R Agonist Agonist Dopamine_R->Agonist Antagonist Antagonist Dopamine_R->Antagonist Affinity Binding Affinity (Ki values) Sigma_R->Affinity Selectivity Receptor Selectivity Other_R->Selectivity

Caption: Logical flow from the core scaffold to pharmacological activity.

References

  • Quick, M. P., Fröhlich, R., Schepmann, D., & Wünsch, B. (2015). Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines. Organic & Biomolecular Chemistry, 13(26), 7265–7281. [Link]

  • O'Malley, P. J., & Kebabian, J. W. (1988). Conformational Analysis and Structure-Activity Relationships of Selective Dopamine D-1 Receptor Agonists and Antagonists of the Benzazepine Series. Journal of Computational Chemistry, 9(3), 201-213. [Link]

  • Grüner, M., Schepmann, D., & Wünsch, B. (2007). Asymmetric Synthesis of Enantiomerically Pure 2-Substituted Tetrahydro-3-benzazepines and Their Affinity to σ1 Receptors. The Journal of Organic Chemistry, 72(16), 6165–6172. [Link]

  • Quick, M. P., Fröhlich, R., Schepmann, D., & Wünsch, B. (2015). Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines. Organic & Biomolecular Chemistry, 13(26), 7265–7281. [Link]

  • Quick, M. P., Fröhlich, R., Schepmann, D., & Wünsch, B. (2015). Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines. Organic & Biomolecular Chemistry, 13(26), 7265–7281. [Link]

  • Galkin, M. V., Samec, J. S. M., & Szabó, K. J. (2019). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. ACS Central Science, 5(11), 1846–1853. [Link]

  • Arote, R. B., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6049. [Link]

  • Baindur, N., et al. (1992). (.+-.)-3-Allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as selective high affinity D1 dopamine receptor antagonists: synthesis and structure-activity relationship. Journal of Medicinal Chemistry, 35(1), 67–72. [Link]

  • Weinstock, J., et al. (1986). Synthesis and Renal Vasodilator Activity of Some Dopamine Agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols: Halogen and Methyl Analogues of Fenoldopam. Journal of Medicinal Chemistry, 29(11), 2315–2325. [Link]

  • Knoerzer, T. A., et al. (1995). Synthesis and receptor affinities of some conformationally restricted analogs of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol. Journal of Medicinal Chemistry, 38(17), 3345-3351. [Link]

  • Galkin, M. V., Samec, J. S. M., & Szabó, K. J. (2019). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. ACS Central Science, 5(11), 1846–1853. [Link]

  • Indian Institute of Technology Madras. (2020). Tetrahydro-benzazepines and Aryl-substituted Tetrahydro-benzazepines: Important Scaffolds in Medicinal Chemistry. [Link]

  • Hetzler, B. E., et al. (2023). Reversible Antagonism of Dopamine D1 Receptor Using a Photoswitchable Remotely Tethered Ligand. ACS Chemical Neuroscience, 14(23), 4336–4346. [Link]

  • Introduction to the pharmacology of the central nervous system (CNS) drugs. (n.d.). [Link]

  • Nichols, D. E., et al. (1990). Synthesis, conformation, and dopaminergic activity of 5,6-ethano-bridged derivatives of selective dopaminergic 3-benzazepines. Journal of Medicinal Chemistry, 33(2), 703–710. [Link]

  • Bigge, C. F., et al. (1997). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 40(15), 2424–2429. [Link]

  • 5-HT2A receptor. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Bove, T., et al. (2023). Fenoldopam for Renal Protection in Cardiac Surgery: Pharmacology, Clinical Applications, and Evolving Perspectives. Journal of Clinical Medicine, 12(3), 1133. [Link]

  • Harvey, J. N., et al. (1988). Studies with fenoldopam, a dopamine receptor DA1 agonist, in essential hypertension. British Journal of Clinical Pharmacology, 26(5), 559–565. [Link]

  • Lokhandwala, M. F., & Jandhyala, B. S. (1984). Cardiovascular Responses in Healthy Subjects to a Novel Oral Dopamine Agonist, Fenoldopam. Journal of Cardiovascular Pharmacology, 6(5), 848–853. [Link]

  • Allison, M. D., et al. (1993). The effects of fenoldopam, a selective dopamine receptor agonist, on systemic and renal hemodynamics in normotensive subjects. Critical Care Medicine, 21(11), 1713–1719. [Link]

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Characterization of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist Subject: In Vitro Pharmacological Profiling of a Novel Benzazepine Analog Audience: Researchers, scientists, and drug development professionals

Introduction: A Hypothesis-Driven Approach

The compound 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine belongs to the benzazepine chemical class, a scaffold renowned for its interaction with central nervous system targets. Notably, this structure shares core features with prototypical dopamine D1-like receptor agonists, such as SKF-38393 (1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol).[1] While the subject compound is not extensively characterized in public literature, its 7,8-dimethoxy substitution on the benzazepine core strongly suggests a potential interaction with dopamine receptors.

This document provides a comprehensive, hypothesis-driven guide to characterize the in vitro pharmacology of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine, focusing on the human dopamine D1 receptor. The protocols herein are designed to first establish its binding affinity and subsequently to quantify its functional activity as a potential agonist.

Scientific Foundation: The Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in motor control, reward, and cognition. It is canonically coupled to the stimulatory G-protein, Gαs.[2][3] Upon agonist binding, the receptor undergoes a conformational change, activating Gαs, which in turn stimulates the enzyme adenylyl cyclase (AC). Activated AC catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP).[4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. Dysregulation of this pathway is implicated in numerous neurological disorders, making the D1 receptor a key therapeutic target.[3]

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein Gαs Protein cluster_cytosol Cytosol Agonist D1 Agonist (e.g., Test Compound) D1R Dopamine D1 Receptor Agonist->D1R Binds G_alpha Gαs D1R->G_alpha Activates AC Adenylyl Cyclase (AC) G_alpha->AC Stimulates G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Canonical Dopamine D1 Receptor Gαs Signaling Cascade.

Experimental Strategy: A Two-Tiered Characterization Workflow

To comprehensively profile the test compound, we employ a two-tiered approach:

  • Radioligand Binding Assay: Determines if and how strongly the compound binds to the D1 receptor. This assay measures the compound's affinity (Kᵢ).

  • Functional cAMP Assay: Determines the biological effect of binding. This assay measures the compound's potency (EC₅₀) and efficacy (Eₘₐₓ).

Experimental_Workflow cluster_binding Tier 1: Binding Affinity cluster_functional Tier 2: Functional Activity Compound Test Compound: 7,8-dimethoxy-2,3,4,5-tetrahydro- 1H-2-benzazepine BindingAssay Radioligand Competition Binding Assay Compound->BindingAssay FunctionalAssay Cell-Based cAMP Accumulation Assay Compound->FunctionalAssay BindingAnalysis Data Analysis: IC50 → Ki Calculation (Cheng-Prusoff) BindingAssay->BindingAnalysis BindingResult Result: Affinity (Ki) BindingAnalysis->BindingResult BindingResult->FunctionalAssay Inform functional assay concentrations FunctionalAnalysis Data Analysis: Dose-Response Curve Fitting FunctionalAssay->FunctionalAnalysis FunctionalResult Results: Potency (EC50) & Efficacy (Emax) FunctionalAnalysis->FunctionalResult

Caption: Two-tiered workflow for in vitro compound characterization.

Part 1: Radioligand Binding Assay for Dopamine D1 Receptor

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of the test compound for the human D1 receptor. The assay measures the ability of the unlabeled test compound to displace a known high-affinity radioligand from the receptor.

Principle

Cell membranes containing the D1 receptor are incubated with a fixed concentration of a D1-selective radioligand (e.g., [³H]SCH-23390) and varying concentrations of the unlabeled test compound. At equilibrium, the receptor-bound radioligand is separated from the free radioligand by rapid filtration.[5] The amount of bound radioactivity is inversely proportional to the test compound's affinity for the receptor.

Materials and Reagents
Reagent/MaterialRecommended Specification
Receptor Source Cell membranes from HEK293 or CHO cells stably expressing human Dopamine D1 Receptor.
Radioligand [³H]SCH-23390 (Specific Activity: 70-90 Ci/mmol).
Non-Specific Binding (NSB) Agent (+)-Butaclamol or unlabeled SCH-23390.
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
Filtration Plate 96-well glass fiber filter plate (e.g., Millipore GF/C), pre-soaked in 0.5% PEI.
Scintillation Cocktail Liquid scintillation fluid compatible with filter mats.
Instrumentation 96-well plate harvester, liquid scintillation counter.
Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine in 100% DMSO.

    • Perform serial dilutions in Assay Buffer to create a concentration range from 100 µM to 10 pM (final assay concentrations).

  • Assay Plate Setup (96-well format):

    • Total Binding (TB): Add 25 µL of Assay Buffer.

    • Non-Specific Binding (NSB): Add 25 µL of 10 µM (+)-Butaclamol (final concentration 1 µM).

    • Test Compound: Add 25 µL of each serial dilution of the test compound.

  • Radioligand Addition:

    • Dilute [³H]SCH-23390 in Assay Buffer to a working concentration of 2 nM (for a final assay concentration of 0.5 nM, near its Kd).

    • Add 50 µL of the diluted radioligand to all wells.

  • Receptor Addition & Incubation:

    • Thaw the D1 receptor membrane preparation on ice. Dilute in ice-cold Assay Buffer to a concentration of 10-20 µg protein per 125 µL.

    • Add 125 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The total assay volume is 200 µL.

    • Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Filtration and Washing:

    • Rapidly filter the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester.

    • Wash the filters 3 times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a liquid scintillation counter (counts per minute, CPM).

Part 2: Functional cAMP Accumulation Assay

This protocol measures the ability of the test compound to stimulate the production of intracellular cAMP in whole cells expressing the D1 receptor, thereby determining its potency (EC₅₀) and efficacy (Eₘₐₓ).

Principle

Whole cells expressing the D1 receptor are pre-treated with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.[6] The cells are then stimulated with varying concentrations of the test compound. Following incubation, the cells are lysed, and the accumulated intracellular cAMP is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors.[7][8] The signal generated is proportional (or inversely proportional, depending on the kit) to the amount of cAMP produced.

Materials and Reagents
Reagent/MaterialRecommended Specification
Cell Line HEK293 or CHO cells stably expressing human Dopamine D1 Receptor.
Culture Medium DMEM or F-12 with 10% FBS, antibiotics, and a selection agent (e.g., G418).
Assay Plate 384-well white, solid-bottom cell culture plate.
PDE Inhibitor 3-isobutyl-1-methylxanthine (IBMX) or Ro 20-1724.
Reference Agonist Dopamine or SKF-38393.
cAMP Assay Kit Commercial HTRF, GloSensor, or other fluorescence/luminescence-based cAMP detection kit.[9]
Instrumentation Plate reader compatible with the chosen assay technology (e.g., HTRF-capable reader).
Step-by-Step Protocol
  • Cell Seeding:

    • Harvest log-phase cells and determine cell density.

    • Seed 2,000-5,000 cells per well in a 384-well plate in 20 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and the reference agonist (Dopamine) in the appropriate stimulation buffer provided by the assay kit. This buffer should also contain a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX).[6]

  • Cell Stimulation:

    • Carefully add 10 µL of the compound dilutions to the respective wells containing the cells. Include wells with buffer + PDE inhibitor only (basal control) and wells with the reference agonist.

    • Incubate the plate for 30-60 minutes at room temperature or 37°C, as optimized for the cell line.

  • Cell Lysis and cAMP Detection:

    • Following stimulation, add the lysis buffer and detection reagents as specified by the cAMP assay kit manufacturer's instructions. This typically involves adding two separate reagent components sequentially.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a compatible plate reader. For an HTRF assay, this involves reading fluorescence at two wavelengths (e.g., 665 nm and 620 nm).[7]

Data Analysis and Interpretation

Binding Assay Analysis
  • Calculate Specific Binding: For each data point, calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Fit the data to a sigmoidal dose-response (variable slope) model using software like GraphPad Prism to determine the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand).

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay Analysis
  • Process Raw Data: For HTRF, calculate the emission ratio (e.g., 665nm/620nm * 10,000). For other assays, follow the kit's instructions to obtain the final signal.

  • Generate Dose-Response Curve: Plot the signal against the log concentration of the agonist (test compound or reference).

  • Determine EC₅₀ and Eₘₐₓ: Fit the data to a sigmoidal dose-response model to determine the EC₅₀ (potency: the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).

  • Calculate Relative Efficacy: Normalize the data by setting the basal control to 0% and the maximal response of the full reference agonist (Dopamine) to 100%. The relative efficacy of the test compound is its Eₘₐₓ expressed as a percentage of the Dopamine response.

Example Data Summary
ParameterDescriptionExample Result (Hypothetical)Interpretation
Kᵢ (nM) Affinity constant for the D1 receptor.85 nMThe compound exhibits moderate-to-high affinity for the D1 receptor.
EC₅₀ (nM) Potency to stimulate cAMP production.250 nMThe compound is a potent activator of the D1 receptor signaling pathway.
Relative Efficacy (%) Maximal response relative to Dopamine (100%).75%The compound is a high-efficacy partial agonist at the D1 receptor.[10]

Conclusion

The protocols outlined in this application note provide a robust framework for the primary in vitro characterization of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine. By systematically determining its binding affinity (Kᵢ), functional potency (EC₅₀), and efficacy (Eₘₐₓ) at the human dopamine D1 receptor, researchers can build a comprehensive pharmacological profile. This foundational data is essential for guiding further studies, including selectivity profiling against other dopamine receptor subtypes (D2-D5) and downstream drug development efforts.

References

  • Vertex AI Search. (n.d.). Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed. Retrieved January 12, 2026.
  • Vertex AI Search. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved January 12, 2026.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved January 12, 2026, from [Link]

  • Ricci, A., et al. (1993). Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(2), 147-154.
  • National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved January 12, 2026, from [Link]

  • Luedtke, R. R., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(1), 67-78.
  • Kim, J., et al. (2017). Dopamine Receptor D1 Agonism and Antagonism Using a Field-Effect Transistor Assay. ACS Applied Materials & Interfaces, 9(27), 22215-22222.
  • Creese, I., Sibley, D. R., & Leff, S. E. (1984). Agonist interactions with dopamine receptors: focus on radioligand-binding studies.
  • DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved January 12, 2026.
  • Yuan, J., et al. (2007). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Bioorganic & Medicinal Chemistry, 15(3), 1295-1303.
  • Abbracchio, M. R., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 168(7), 1675-1685.
  • Innoprot. (n.d.). D1 Dopamine Receptor Assay. Retrieved January 12, 2026, from [Link]

  • Grundmann, M., et al. (2021). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. Molecular Pharmacology, 100(2), 112-124.
  • ResearchGate. (2017). Dopamine Receptor D1 Agonism and Antagonism Using a Field-Effect Transistor Assay | Request PDF. Retrieved January 12, 2026, from [Link]

  • MDPI. (2024). Enhancing Osteogenic Potential: Controlled Release of Dopamine D1 Receptor Agonist SKF38393 Compared to Free Administration. Retrieved January 12, 2026, from [Link]

  • Indigo Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). Retrieved January 12, 2026, from [Link]

  • Taylor, J. R., et al. (1993). Dopamine D1 receptors: efficacy of full (dihydrexidine) vs. partial (SKF38393) agonists in primates vs. rodents. Journal of Pharmacology and Experimental Therapeutics, 266(3), 1278-1285.

Sources

Application Notes & Protocols for In Vivo Evaluation of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Benzazepine Scaffold in CNS Research

The 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine core structure is a privileged scaffold in medicinal chemistry, primarily recognized for its interaction with central nervous system (CNS) targets. Its structural relationship to potent and selective dopamine D1 receptor ligands, such as fenoldopam and SKF-81297, positions it as a compound of significant interest for investigating neurological and psychiatric disorders where dopaminergic signaling is implicated. These include Parkinson's disease, schizophrenia, and cognitive impairments.

This document serves as a comprehensive guide for researchers initiating in vivo studies with 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine (herein referred to as "the compound"). It provides not only step-by-step protocols but also the scientific rationale behind key experimental decisions, empowering researchers to design robust, reproducible, and insightful animal model studies. The primary focus of these protocols is to characterize the compound's potential dopaminergic activity, a crucial first step in its preclinical evaluation.

Part 1: Foundational Concepts & Pre-Experimental Planning

Presumed Mechanism of Action: Dopamine D1 Receptor Modulation

The compound's structure strongly suggests activity at dopamine receptors. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon binding an agonist, couples to the Gαs subunit. This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway is fundamental to processes like motor control, reward, and cognition. Therefore, the initial in vivo assays are designed to test for functional agonism or antagonism at this receptor.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D1R Dopamine D1 Receptor Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Agonist D1 Agonist (e.g., Dopamine, Test Compound) Agonist->D1R Binds

Caption: Dopamine D1 Receptor Signaling Cascade.

Animal Model Selection: Rationale and Considerations

The choice of animal model is critical for the successful evaluation of a CNS compound.[1]

  • Mice (e.g., C57BL/6): Often used for initial screening due to lower cost, shorter breeding cycles, and the availability of extensive genetic models. They are suitable for locomotor activity and stereotypy assays.

  • Rats (e.g., Sprague-Dawley, Wistar): Generally preferred for more complex behavioral tasks and surgical models due to their larger size and more characterized behavioral repertoire.[2][3] The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats is the gold standard for assessing pro-dopaminergic activity relevant to Parkinson's disease.[2]

Ethical Considerations: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Animals should be group-housed under controlled conditions (12-hour light/dark cycle, stable temperature and humidity) with ad libitum access to food and water, unless otherwise specified by the protocol.[4]

Part 2: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the in vivo characterization of the compound. A logical workflow should be followed, starting with proper formulation and progressing through pharmacokinetic and pharmacodynamic assessments.

Experimental_Workflow A 1. Compound Acquisition & Purity Check B 2. Formulation Development & Vehicle Selection A->B C 3. Pilot PK/PD Study (Dose-Ranging) B->C D 4. Definitive Behavioral Assays (Pharmacodynamics) C->D E 5. Data Analysis & Interpretation D->E F 6. Report & Next Steps E->F

Caption: General Workflow for In Vivo Compound Evaluation.

Protocol 1: Compound Formulation and Administration

Rationale: The compound must be solubilized in a biocompatible vehicle for safe and consistent administration. The choice of vehicle depends on the compound's physicochemical properties (e.g., solubility, stability). The route of administration determines the onset and duration of action. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common for preclinical screening.

Materials:

  • 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Tween® 80 or Kolliphor® EL

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

  • Sterile syringes (1 mL) and needles (e.g., 27G)

Procedure (Example for a 1 mg/mL solution):

  • Weighing: Accurately weigh the desired amount of the compound (e.g., 10 mg) in a sterile tube.

  • Solubilization: Add a small volume of DMSO to dissolve the compound. For example, add 100 µL of DMSO to 10 mg of powder. Vortex thoroughly until fully dissolved. A brief sonication may aid dissolution.

    • Causality Insight: DMSO is a powerful organic solvent used to dissolve hydrophobic compounds. However, high concentrations can be toxic. The goal is to keep the final DMSO concentration in the injection volume below 10%, ideally below 5%.

  • Emulsification: Add an equal volume of Tween® 80 (e.g., 100 µL). Vortex vigorously to create a uniform mixture.

    • Causality Insight: Tween® 80 is a surfactant that helps to keep the lipophilic compound suspended in the aqueous saline solution, preventing precipitation upon injection.

  • Final Dilution: Slowly add sterile saline while vortexing to reach the final volume (e.g., add 9.8 mL of saline for a total volume of 10 mL). This yields a 1 mg/mL solution in 1% DMSO / 1% Tween® 80 / 98% Saline.

  • Vehicle Control: Prepare a vehicle solution containing the same concentration of solvents (e.g., 1% DMSO, 1% Tween® 80 in saline) to administer to the control group. This is critical to ensure that any observed effects are due to the compound and not the vehicle itself.

  • Administration:

    • Calculate the injection volume based on animal weight and desired dose (e.g., for a 10 mg/kg dose in a 25g mouse, inject 0.25 mL of the 1 mg/mL solution).

    • Administer via the chosen route (e.g., i.p.). Studies often use a pre-treatment time of 15-30 minutes before behavioral testing.[3][5]

Parameter Recommendation Rationale
Primary Solvent DMSOHigh dissolving power for organic molecules.
Surfactant Tween® 80, Kolliphor® ELImproves stability and bioavailability of the suspension.
Final Vehicle Sterile Saline or PBSEnsures isotonicity and minimizes injection site irritation.
Final DMSO % < 10% (v/v)To avoid solvent-induced toxicity or behavioral confounds.
Administration Vol. 5-10 mL/kg (rats), 10 mL/kg (mice)Standard volumes for systemic injections.
Protocol 2: Pharmacokinetic (PK) and Brain Penetration Study

Rationale: Before conducting extensive behavioral testing, it is crucial to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. A pilot PK study determines the time to maximum concentration (Tmax), maximum concentration (Cmax), and half-life (t1/2). This informs the optimal pre-treatment time for behavioral assays and helps establish dose-exposure relationships.[4][6]

Procedure (Simplified Rodent PK):

  • Dosing: Administer a single dose of the compound to a cohort of animals (e.g., 10 mg/kg, i.p. to Sprague-Dawley rats, n=3 per time point).

  • Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120, 240, 480 minutes) post-dose, collect blood via cardiac puncture or tail vein sampling into EDTA-coated tubes.[4]

  • Plasma Preparation: Immediately centrifuge the blood (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma at -80°C.

  • Brain Collection (Optional but Recommended): Following blood collection, euthanize the animal via an approved method (e.g., cervical dislocation).[4] Quickly excise the brain, rinse with cold saline, blot dry, weigh, and flash-freeze in liquid nitrogen. Store at -80°C. This allows for the determination of the brain-to-plasma ratio, a key indicator of CNS penetration.

  • Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6]

  • Data Analysis: Plot the plasma concentration versus time curve to determine key PK parameters (Cmax, Tmax, AUC).

Protocol 3: Assessment of In Vivo Dopaminergic Activity

Rationale: These behavioral assays are designed to reveal D1 receptor-mediated effects. A D1 agonist is expected to increase locomotor activity and, in unilaterally lesioned animals, induce rotations contralateral to the lesion.[2]

A. Open Field Test for Locomotor Activity

  • Habituation: Place the animal (mouse or rat) in the open field arena (e.g., a 40x40 cm box) for 30-60 minutes to allow it to acclimate to the novel environment.

  • Dosing: Remove the animal, administer the test compound or vehicle, and return it to its home cage.

  • Testing: At the predetermined time (based on PK data, e.g., 30 minutes post-dose), place the animal back into the open field arena.

  • Data Acquisition: Record activity for 30-60 minutes using an automated video-tracking system. Key parameters include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.[7]

  • Expected Outcome: A D1 agonist is expected to cause hyperlocomotion (an increase in distance traveled).[2] A D1 antagonist may decrease baseline activity or block the effects of a known D1 agonist.

B. Rotational Behavior in 6-OHDA Lesioned Rats

  • Model Creation: This requires a specialized surgical procedure where the neurotoxin 6-OHDA is injected into the medial forebrain bundle or striatum on one side of the brain, causing a near-total depletion of dopamine neurons in that hemisphere. This is a well-established model of Parkinson's disease.[2]

  • Post-Surgical Validation: Animals are typically tested with a low dose of apomorphine (a non-selective dopamine agonist) to confirm successful lesioning (successful lesions result in robust contralateral rotations).

  • Dosing: Administer the test compound or vehicle to the lesioned rats.

  • Testing: Place the rat in a circular test chamber. Automated rotometers or video tracking systems are used to count full 360° body turns.

  • Data Acquisition: Record the number of ipsilateral (towards the lesion) and contralateral (away from the lesion) rotations over 60-90 minutes.

  • Expected Outcome: Agonism at post-synaptic D1 receptors in the dopamine-depleted striatum will stimulate the motor circuit, causing the animal to turn away from the lesioned side. Therefore, a D1 agonist will induce a dose-dependent increase in contralateral rotations.

Behavioral Assay Animal Model Primary Endpoint Interpretation of Positive Result
Open Field TestMouse or RatTotal Distance TraveledD1 Agonist: Hyperlocomotion
Rotational BehaviorRat (6-OHDA Lesioned)Net Contralateral RotationsD1 Agonist: Increased contralateral rotations
Stereotyped BehaviorRat or MouseGnawing, oral stereotypiesD1 Agonist (often with D2 agonist): Induction of stereotypies[2]

Part 3: Data Analysis and Interpretation

Data from these experiments should be analyzed using appropriate statistical methods. For a simple comparison between two groups (vehicle vs. compound), a Student's t-test may be sufficient. For studies involving multiple doses or time points, an Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's) is appropriate.

Self-Validation and Trustworthiness:

  • Controls: Always include a vehicle control group. A positive control (a known D1 agonist like SKF-81297) is highly recommended to validate the assay's responsiveness.

  • Blinding: The experimenter conducting the behavioral scoring should be blind to the treatment conditions to prevent bias.

  • Dose-Response: A robust effect should be dose-dependent. Testing at least three doses is recommended to establish a dose-response curve.

  • Antagonist Challenge: To confirm that the observed behavioral effects are mediated by the D1 receptor, a separate experiment can be run where animals are pre-treated with a selective D1 antagonist (e.g., SCH-23390) before being given the test compound.[3][5] A true D1 agonist's effects should be blocked by the antagonist.

References

  • Arnt, J., Hyttel, J., & Sanchez, C. (1992). Partial and full dopamine D1 receptor agonists in mice and rats: relation between behavioural effects and stimulation of adenylate cyclase activity in vitro. European Journal of Pharmacology, 213(2), 259-267. [Link]

  • McDougall, S. A., et al. (2014). Role of the D1 receptor for the dopamine agonist-induced one-trial behavioral sensitization of preweanling rats. Psychopharmacology, 231(13), 2595–2605. [Link]

  • PubChem. Ivabradine. National Center for Biotechnology Information. [Link]

  • Floresco, S. B., et al. (2008). Dopamine Modulates Effort-Based Decision-Making in Rats. Behavioral Neuroscience, 122(4), 900-909. [Link]

  • McDougall, S. A., et al. (2014). Role of the D1 receptor for the dopamine agonist-induced one-trial behavioral sensitization of preweanling rats. Sci-Hub. [Link]

  • Mesaros, E. F., et al. (2011). Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives of 2,4-diaminopyrimidine, selective and orally bioavailable ALK inhibitors with antitumor efficacy in ALCL mouse models. Bioorganic & Medicinal Chemistry Letters, 21(1), 463-466. [Link]

  • van der Stelt, M., et al. (1986). Cardiovascular characterization of UL-FS 49, 1,3,4,5-tetrahydro-7,8-dimethoxy-3-[3-][2-(3,4-dimethoxyphenyl)ethyl] methylimino]propyl]-2H-3-benzazepin-2-on hydrochloride, a new "specific bradycardic agent". Naunyn-Schmiedeberg's Archives of Pharmacology, 333(2), 194-200. [Link]

  • Smit-Rigter, L. A., et al. (2016). The role of the dopamine D1 receptor in social cognition: studies using a novel genetic rat model. Disease Models & Mechanisms, 9(11), 1267–1273. [Link]

  • Google Patents. (n.d.).
  • Zappalà, M., et al. (2006). New 7,8-ethylenedioxy-2,3-benzodiazepines as noncompetitive AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(1), 167-170. [Link]

  • Bruno, G., et al. (2001). 4,5-Dihydro-7,8-dimethoxy-1-phenyl-3H-2,3-benzodiazepin-4-one. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 10), 1225-1227. [Link]

  • Reddy, D. S., et al. (2022). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. Pharmaceuticals, 15(7), 882. [Link]

  • Ijaz, S., et al. (2019). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]

  • Global Substance Registration System. 1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-3-(3-(METHYLAMINO)PROPYL)-2H-3-BENZAZEPIN-2-ONE. [Link]

  • Al-Warhi, T., et al. (2024). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 14(1), 1-15. [Link]

  • Global Substance Registration System. 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. [Link]

  • CAS. 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. [Link]

  • Google Patents. (n.d.).
  • Varbanov, H., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 812. [Link]

  • Google Patents. (n.d.). EP2135861B2 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.
  • Patentscope. (n.d.). NEW PROCESS FOR THE SYNTHESIS OF 7,8-DIMETHOXY-1,3-DIHYDRO-2H-3-BENZAZEPIN-2-ONE. [Link]

  • Som-ard, P., et al. (2020). Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. Molecules, 25(22), 5437. [Link]

  • An, G., et al. (2016). Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. Journal of Pharmaceutical and Biomedical Analysis, 118, 21-27. [Link]

Sources

Application Note: Quantitative Analysis of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is a key intermediate in the synthesis of Ivabradine, a heart rate-lowering medication used in the treatment of stable angina and heart failure.[1] Accurate and precise quantification of this precursor is critical for ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the quantitative analysis of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one in process samples and pharmaceutical preparations using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The methodologies outlined herein are designed to be robust, reliable, and adhere to the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. While specific experimental data for 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is not extensively published, data for structurally similar compounds, such as its hydrochloride salt, provide valuable insights.

PropertyValue (Predicted or for related compounds)Source
Molecular FormulaC₁₂H₁₅NO₃
Molecular Weight221.25 g/mol
Monoisotopic Mass221.105193 g/mol

These properties suggest that the compound is amenable to reversed-phase chromatography and will exhibit good ionization efficiency in positive ion mode mass spectrometry.

I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of pharmaceutical intermediates. The following protocol is a starting point and should be optimized and validated for your specific application.

A. Rationale for Method Development

The selection of a C18 stationary phase is based on the non-polar nature of the benzazepine core. An isocratic mobile phase of acetonitrile and a buffered aqueous phase provides a balance of retention and peak shape. The UV detection wavelength is selected based on the chromophore of the molecule, with an expected maximum absorbance around 287 nm, similar to that of Ivabradine.[4]

B. Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Water (HPLC grade).

  • Reference standard of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.

2. Chromatographic Conditions:

ParameterCondition
Mobile PhaseAcetonitrile : 10 mM Ammonium Acetate (pH 7.2) (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature35°C
Injection Volume10 µL
Detection Wavelength287 nm
Run Time10 minutes

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 10 mM solution of ammonium acetate in water and adjust the pH to 7.2 with ammonium hydroxide. Filter through a 0.45 µm membrane filter. Prepare the final mobile phase by mixing the appropriate volumes of acetonitrile and the buffer.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.

4. Sample Preparation:

  • For in-process samples or formulations, accurately weigh a portion of the sample expected to contain approximately 10 mg of the analyte.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and sonicate for 15 minutes.

  • Dilute to a final volume of 10 mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

C. Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5]

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or excipients. Peak purity should be assessed using a photodiode array detector.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy The percentage recovery should be within 98-102% at three different concentration levels.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., pH of mobile phase, column temperature, flow rate).

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex matrices or at very low concentrations, LC-MS/MS is the preferred method.

A. Rationale for Method Development

The high sensitivity and specificity of LC-MS/MS make it ideal for bioanalytical studies or for detecting trace-level impurities. Electrospray ionization (ESI) in positive ion mode is chosen due to the presence of a basic nitrogen atom in the benzazepine structure, which is readily protonated. Multiple Reaction Monitoring (MRM) is employed for quantification, providing excellent selectivity by monitoring a specific precursor-to-product ion transition.

B. Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system.

  • C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade).

  • Reference standard of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.

  • Internal standard (IS) (e.g., a deuterated analog or a structurally similar compound).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient0-0.5 min, 10% B; 0.5-2.5 min, 10-90% B; 2.5-3.0 min, 90% B; 3.0-3.1 min, 90-10% B; 3.1-4.0 min, 10% B
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

3. Mass Spectrometric Conditions:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)To be determined by direct infusion of the reference standard. A plausible transition would be [M+H]⁺ > fragment ion.
MRM Transition (IS)To be determined by direct infusion of the internal standard.
Ion Source Temperature500°C
Ion Spray Voltage5500 V
Collision GasNitrogen

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50:50 acetonitrile:water to achieve a concentration range appropriate for the intended application (e.g., 0.1 - 100 ng/mL).

  • Internal Standard Working Solution: Prepare a solution of the internal standard at a fixed concentration.

5. Sample Preparation (e.g., for Plasma Samples):

  • To 100 µL of plasma, add the internal standard solution.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

C. Bioanalytical Method Validation

For bioanalytical applications, method validation should follow the FDA's Bioanalytical Method Validation Guidance for Industry.[2][3]

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.
Matrix Effect The matrix factor should be consistent across different lots of the biological matrix.
Linearity A linear relationship between concentration and peak area ratio (analyte/IS) with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (RSD) should not exceed 15% (20% at the LLOQ).
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative.

III. Visualization of Workflows

A. General Analytical Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Chromatography Chromatographic Separation (HPLC/UPLC) Extraction->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for the quantification of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.

B. Method Validation Logic

Method Validation Logic ReliableMethod Reliable & Robust Method Accuracy Accuracy ReliableMethod->Accuracy Precision Precision ReliableMethod->Precision Specificity Specificity ReliableMethod->Specificity Sensitivity Sensitivity ReliableMethod->Sensitivity Robustness Robustness ReliableMethod->Robustness Linearity Linearity & Range Accuracy->Linearity Precision->Linearity Specificity->Linearity LOD_LOQ LOD & LOQ Sensitivity->LOD_LOQ

Caption: Interrelationship of key parameters in analytical method validation.

IV. Conclusion

The HPLC-UV and LC-MS/MS methods described in this application note provide robust and reliable approaches for the quantification of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, defensible data in a drug development setting.

V. References

  • Juan, J., Tian, L., Huang, Y., & Li, Y. (2013). Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study. Biomedical Chromatography, 27(12), 1603-1608. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Janković, B., Popović, I., Marinković, V., & Tumpa, A. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in. Acta Chromatographica, 33(4), 315-325. [Link]

  • ChemSynthesis. (n.d.). 7,8-dimethoxy-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine. [Link]

  • Sreekanth, N., & Sreenivasa Rao, B. (2017). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. International Journal of Pharmaceutical Sciences and Research, 8(7), 3045-3049. [Link]

  • Patel, D. J., & Patel, S. A. (2019). A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Asian Journal of Research in Chemistry, 12(3), 145-150. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ramesh, D., & Sastry, B. S. (2022). Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 214, 114704. [Link]

  • Sivasubramanian, L., & Lakshmi, K. S. (2012). Development and validation of RP-HPLC method for analysis of Ivabradine Hydrochloride in tablet dosage forms. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(3), 856-863. [Link]

  • Begum, S. S., & Basavaiah, K. (2018). Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 8(2), 1-7. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Panda, S. S. (2014). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Semantic Scholar. [Link]

  • Brieflands. (2018). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. [Link]

  • PubChem. (n.d.). 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. [Link]

  • PubChem. (n.d.). Ivabradine. [Link]

  • ResearchGate. (n.d.). Disclosing the extensive crystal chemistry of Ivabradine hydrochloride, in its pure and solvated phases. [Link]

  • Google Patents. (n.d.). WO2014020534A1 - Ivabradine hydrochloride and the processes for preparation thereof.

Sources

LC-MS/MS method development for 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine in a biological matrix, such as human plasma. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a detailed framework from initial method development to full validation according to regulatory standards.

Introduction and Scientific Rationale

7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine is a synthetic compound belonging to the benzazepine class of molecules, which are of significant interest in pharmaceutical research due to their diverse pharmacological activities. Accurate quantification of this analyte in biological matrices is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies during drug discovery and development.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and specificity.[1] The technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection and structural elucidation power of tandem mass spectrometry (MS/MS).[2][3] This guide explains the causal relationships behind each methodological choice, ensuring a scientifically sound and reproducible assay.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is the foundation of method development. These properties dictate the choice of extraction technique, chromatographic conditions, and mass spectrometric parameters.

PropertyValueRationale for Method Development
Chemical Structure The secondary amine is basic and readily protonated, making it ideal for positive mode electrospray ionization (ESI+).
Molecular Formula C₁₂H₁₇NO₂Used to calculate the exact mass of the molecule.[4]
Molecular Weight 207.27 g/mol Determines the mass of the precursor ion ([M+H]⁺).[4]
pKa (Predicted) ~9-10 (for the secondary amine)The basic nature suggests that a low pH mobile phase (e.g., with formic acid) will ensure the analyte is in its ionized form for good chromatographic retention and ESI response. Also guides the selection of SPE sorbents (e.g., cation exchange).
logP (Predicted) ~1.5-2.5Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.[5][6][7]

LC-MS/MS Method Development Strategy

A systematic approach is employed, beginning with the optimization of the mass spectrometer response, followed by the development of chromatographic separation, and finally, the implementation of a robust sample preparation protocol.

Mass Spectrometry (MS/MS) Optimization

The goal is to determine the most sensitive and specific mass transitions for the analyte, operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring the fragmentation of a selected precursor ion into a specific product ion.[8][9]

Protocol:

  • Direct Infusion: Prepare a 100-500 ng/mL solution of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine in 50:50 acetonitrile:water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Precursor Ion Selection: Acquire a full scan mass spectrum in positive ionization mode (ESI+). The most abundant ion should correspond to the protonated molecule, [M+H]⁺.

  • Product Ion Scan: Select the [M+H]⁺ ion in the first quadrupole (Q1) and scan the third quadrupole (Q3) to observe all fragment (product) ions generated in the collision cell (Q2).[2][9]

  • MRM Transition Selection: Identify the most intense and stable product ions. Select at least two transitions: one for quantification (quantifier) and a second for confirmation (qualifier).

  • Collision Energy (CE) Optimization: For each MRM transition, vary the collision energy to find the optimal value that produces the highest intensity for the product ion.

Optimized MS/MS Parameters (Hypothetical Example):

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic secondary amine is readily protonated.
Precursor Ion (Q1) m/z 208.3Corresponds to [C₁₂H₁₇NO₂ + H]⁺.
Product Ion (Q3 - Quantifier) m/z 151.1A stable, high-intensity fragment resulting from a characteristic bond cleavage.
Product Ion (Q3 - Qualifier) m/z 177.2A secondary fragment used for identity confirmation.
Collision Energy (Quantifier) 25 eVEmpirically determined to yield the maximum signal for the m/z 151.1 fragment.
Collision Energy (Qualifier) 18 eVEmpirically determined to yield the maximum signal for the m/z 177.2 fragment.
Internal Standard (IS) 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine-d₄A stable isotope-labeled IS is the ideal choice as it co-elutes and has identical ionization and extraction behavior, correcting for matrix effects and variability.
Liquid Chromatography (LC) Development

The objective is to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components, with a reasonable retention time. Reversed-phase chromatography is the chosen method due to the analyte's moderate hydrophobicity.[5][10]

Protocol:

  • Column Selection: Start with a C18 column (e.g., 2.1 x 50 mm, <3 µm particle size) as it provides excellent retention for hydrophobic compounds.

  • Mobile Phase Selection:

    • Aqueous (A): Water with 0.1% Formic Acid. The acid ensures the analyte remains protonated ([M+H]⁺) for optimal retention and ESI+ sensitivity.

    • Organic (B): Acetonitrile or Methanol with 0.1% Formic Acid. Acetonitrile often provides better peak shapes and lower backpressure.[6]

  • Gradient Elution: Develop a gradient elution method to ensure that the analyte is eluted efficiently and that late-eluting matrix components are washed from the column.[10] A typical gradient might start at 5-10% B, ramp up to 95% B, and then re-equilibrate.

  • Flow Rate and Temperature: A flow rate of 0.4-0.6 mL/min is common for 2.1 mm ID columns. A column temperature of 40°C can improve peak shape and reduce viscosity.

Optimized LC Parameters:

ParameterSetting
Column Reputable C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 10% B to 95% B over 3.0 min, hold 1.0 min, re-equilibrate
Run Time ~5.0 min
Sample Preparation Protocol

The primary goal of sample preparation is to remove proteins and phospholipids from the biological matrix, which can cause ion suppression and contaminate the LC-MS system.[11] While protein precipitation (PPT) is simple, Solid-Phase Extraction (SPE) provides a much cleaner extract, leading to a more robust and sensitive assay.[12][13] A mixed-mode cation exchange (MCX) SPE is chosen here to leverage both the hydrophobic nature and the positive charge of the analyte.[14]

Protocol: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

  • Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of Internal Standard (IS) working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. The acid ensures the analyte is charged and disrupts protein binding.

  • Conditioning: Condition the MCX SPE plate wells with 500 µL of methanol.

  • Equilibration: Equilibrate the wells with 500 µL of water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing (Step 1): Wash with 500 µL of 0.1% formic acid in water to remove polar interferences.

  • Washing (Step 2): Wash with 500 µL of methanol to remove hydrophobic, non-basic interferences.

  • Elution: Elute the analyte and IS with 2 x 250 µL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Overall Analytical Workflow

The following diagram visualizes the complete process from sample receipt to final data reporting.

LC-MSMS Workflow for Benzazepine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample Receipt Spike 2. Spike with Internal Standard Sample->Spike Pretreat 3. Acidify & Precipitate Proteins Spike->Pretreat SPE 4. Solid-Phase Extraction (MCX) Pretreat->SPE Elute 5. Elute & Evaporate SPE->Elute Recon 6. Reconstitute in Mobile Phase Elute->Recon Inject 7. Inject onto LC System Recon->Inject Separate 8. Chromatographic Separation (C18) Inject->Separate Ionize 9. Ionization (ESI+) Separate->Ionize Detect 10. MS/MS Detection (MRM) Ionize->Detect Integrate 11. Peak Integration Detect->Integrate Calibrate 12. Calibration Curve Generation Integrate->Calibrate Quantify 13. Calculate Concentrations Calibrate->Quantify Report 14. Generate Report Quantify->Report Final Final Report->Final Final Validated Results

Caption: Workflow for 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine analysis.

Bioanalytical Method Validation

The developed method must be validated to ensure it is reliable for its intended purpose. The validation protocol should be based on authoritative guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[15][16]

Summary of Validation Parameters and Acceptance Criteria:

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no endogenous matrix components interfere with the analyte or IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between instrument response and concentration.At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy Closeness of measured concentrations to the nominal value.Mean concentration at each QC level (low, mid, high) should be within ±15% of the nominal value.[17]
Precision Repeatability of measurements (expressed as %CV).Coefficient of Variation (%CV) should not exceed 15% for each QC level.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be ≥5 times the blank response; Accuracy within ±20% and Precision ≤20%.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The IS-normalized matrix factor at low and high QC concentrations should have a %CV ≤15%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though a specific percentage is not required.
Stability To ensure the analyte is stable throughout the sample lifecycle.Mean concentration of stability samples must be within ±15% of nominal concentration (comparison to freshly prepared samples).

References

  • Tandem Mass Spectrometry . JoVE. [Link]

  • Tandem Mass Spectrometry (MS/MS) . National High Magnetic Field Laboratory. [Link]

  • Development of an LC-MS/MS method for the simultaneous determination of 25 benzodiazepines and zolpidem in oral fluid and its application to authentic samples from regular drug users . ResearchGate. [Link]

  • Reversed-phase chromatography . Wikipedia. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology . Spectroscopy Europe. [Link]

  • Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction . PubMed. [Link]

  • Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers . National Center for Biotechnology Information. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 . LCGC International. [Link]

  • A Simplified Mixed-Mode Sample Preparation Strategy for the LC-MS/MS Analysis of Benzodiazepines and Z-Drugs for Forensic Toxicology . Chromatography Today. [Link]

  • New Approach for Tandem Mass Spectrometry Precursor Selection . LCGC International. [Link]

  • Reversed-Phase Chromatography: An Overview . AZoLifeSciences. [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy . Waters. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS . Royal Society of Chemistry. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep . Tecan. [Link]

  • Reverse Phase Chromatography Techniques . Chrom Tech, Inc.. [Link]

  • Get a detailed understanding of the Reversed-Phase Chromatography . Unacademy. [Link]

  • 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride . PubChem. [Link]

  • Lecture 16: Tandem MS . University of Arizona. [Link]

  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix . National Center for Biotechnology Information. [Link]

  • Web course "LC-MS Method Validation" . University of Tartu. [Link]

  • Core principles of LC-MS . Shimadzu. [Link]

  • 7,8-dimethoxy-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine . ChemSynthesis. [Link]

  • 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine . PubChem. [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation . ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories . PubMed Central. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib . Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Application Note: A Comprehensive Protocol for the N-Alkylation of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 2-Benzazepines in Medicinal Chemistry

The 2-benzazepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] N-alkylation of the central nitrogen atom in the 2-benzazepine ring system is a critical synthetic step that allows for the diversification of these molecules, profoundly influencing their pharmacological properties.[1] These modifications can modulate receptor binding affinity, selectivity, and pharmacokinetic profiles. N-substituted 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepines, in particular, are key intermediates in the synthesis of various therapeutic agents, including cardiovascular drugs. This application note provides a detailed and robust protocol for the N-alkylation of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine via reductive amination, a widely employed and highly efficient method for C-N bond formation.[2][3]

Methodology Overview: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, offering a reliable and controlled method for the alkylation of primary and secondary amines.[3] The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding alkylated amine. This one-pot procedure is highly favored for its efficiency and broad substrate scope.

For the N-alkylation of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, we will utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly well-suited for reductive aminations due to its mild nature and remarkable selectivity. It readily reduces the iminium ion intermediate while leaving the starting aldehyde and other sensitive functional groups intact.[3][4]

Experimental Protocol: N-Alkylation of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

This protocol details the N-alkylation of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine with a generic aldehyde. The stoichiometry and reaction times can be adapted for different aldehydes.

Materials:

  • 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate, triethylamine)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine (1.0 eq). Dissolve the amine in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to a concentration of approximately 0.1-0.2 M).

  • Addition of Aldehyde: To the stirred solution of the amine, add the desired aldehyde (1.1-1.2 eq) at room temperature. Stir the mixture for 20-30 minutes to allow for the initial formation of the imine or iminium ion intermediate.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 to 24 hours, depending on the reactivity of the aldehyde.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two additional portions of DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used. To prevent tailing of the amine product on the acidic silica gel, it is often beneficial to add a small amount of triethylamine (0.5-1%) to the eluent.

Causality Behind Experimental Choices

  • Solvent: Anhydrous aprotic solvents like DCE or DCM are preferred to prevent the hydrolysis of the iminium ion intermediate and the decomposition of the reducing agent.[4]

  • Stoichiometry: A slight excess of the aldehyde and reducing agent is used to ensure complete conversion of the starting amine.

  • Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice due to its high selectivity for iminium ions over aldehydes and ketones, minimizing side reactions such as the reduction of the starting aldehyde.[3][4]

  • Workup: The use of a mild base like sodium bicarbonate during the workup neutralizes any remaining acid and quenches the excess reducing agent.

  • Purification: The addition of a competing base like triethylamine to the chromatography eluent helps to mitigate the interaction between the basic amine product and the acidic silica gel, leading to better peak shape and improved separation.

Quantitative Data Summary

The following table provides representative reaction parameters for the N-alkylation of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine with different classes of aldehydes.

Alkylating Agent (Aldehyde)EquivalentsReducing Agent (eq.)SolventTime (h)Typical Yield (%)
Formaldehyde2.0 (as 37% aq. solution)Formic Acid (2.0)N/A1.5~74%[5]
Isobutyraldehyde1.2NaBH(OAc)₃ (1.5)DCE4-685-95%
Benzaldehyde1.2NaBH(OAc)₃ (1.5)DCE12-1880-90%
Functionalized Aldehyde1.2NaBH(OAc)₃ (1.5)DCM/THF12-2475-85%

Note: Yields are highly dependent on the specific substrate and reaction scale.

Mechanism of Reductive Amination

The reductive amination process proceeds through two main steps: the formation of an iminium ion followed by its reduction.

  • Iminium Ion Formation: The secondary amine (7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfer and subsequent dehydration to yield a resonance-stabilized iminium ion.

  • Hydride Reduction: The sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Benzazepine in Anhydrous Solvent add_aldehyde Add Aldehyde (1.1-1.2 eq) start->add_aldehyde Stir 20-30 min add_reductant Add NaBH(OAc)₃ (1.2-1.5 eq) add_aldehyde->add_reductant stir Stir at RT (2-24 h) add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Sat. NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Flash Chromatography dry->purify end end purify->end Isolated Product

Caption: General scheme for the N-alkylation of the benzazepine.

References

  • So, M., Kotake, T., Matsuura, K., Inui, M., & Kamimura, A. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of organic chemistry, 77(8), 4017–4028. [Link]

  • PrepChem. (n.d.). Synthesis of 7,8-Dimethoxy-3-methyl-1-(4-nitrophenoxy)-2,3,4,5-tetrahydro-3-benzazepine oxalate. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Aminations of Ketones and Aldehydes with Sodium Triacetoxyborohydride. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Brooks, P. R., Coe, J. W., & Vetelino, M. G. (2004). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Organic Process Research & Development, 8(4), 687-690. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University.

Sources

Application Notes and Protocols for Investigating 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine (Ivabradine) in Cardiac Electrophysiology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Introduction: Unraveling the Cardiac Electrophysiological Profile of Ivabradine

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine is the core chemical structure of Ivabradine , a heart rate-lowering agent with significant applications in cardiovascular medicine.[1] Ivabradine's primary mechanism of action is the selective and specific inhibition of the "funny" current (If), which is crucial for the pacemaker activity in the sinoatrial node (SAN).[2][3][4][5][6] This current is mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with HCN4 being the predominant isoform in the SAN.[2][7] By blocking these channels, Ivabradine reduces the slope of diastolic depolarization, leading to a decrease in heart rate without significantly affecting myocardial contractility or ventricular repolarization at therapeutic concentrations.[2][4][5][6][8]

These unique electrophysiological properties make Ivabradine a valuable tool for managing stable heart failure and chronic stable angina.[2][9] However, a comprehensive understanding of its effects on cardiac ion channels beyond If is crucial for a complete safety and efficacy profile. At higher concentrations, Ivabradine has been shown to interact with other cardiac ion channels, including the hERG potassium channel (IKr) and voltage-gated sodium channels (Nav1.5), which warrants careful investigation.[10][11][12][13][14]

This document provides detailed application notes and protocols for researchers to investigate the cardiac electrophysiological properties of Ivabradine. The protocols are designed to be self-validating and are grounded in established methodologies, providing the rationale behind experimental choices to ensure scientific rigor.

Part 1: Foundational In Vitro Assays - Ion Channel Profiling

The initial characterization of a compound's cardiac electrophysiology profile begins with assessing its interaction with key cardiac ion channels in controlled in vitro systems. Heterologous expression systems, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, are invaluable for this purpose.[15] These cells have a low background of endogenous ion channel expression, allowing for the study of a specific human ion channel in isolation after transfection.[15]

Rationale for Heterologous Expression Systems
  • Specificity: Allows for the unambiguous assessment of a compound's effect on a single type of ion channel (e.g., HCN4, hERG, Nav1.5, Cav1.2) without confounding interactions from other channels present in native cardiomyocytes.

  • Control: Provides a stable and reproducible experimental system with precise control over voltage and ionic concentrations.

  • Throughput: Amenable to automated patch-clamp systems for higher throughput screening of multiple compounds or concentrations.[16]

Protocol: Whole-Cell Patch-Clamp Analysis of Ivabradine on HCN4 Channels

This protocol details the measurement of If (mediated by HCN4 channels) in a heterologous expression system and its inhibition by Ivabradine.

Materials:

  • HEK293 cells stably or transiently transfected with human HCN4.

  • Cell culture reagents: DMEM, FBS, antibiotics, selection agents (if applicable).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 40 HEPES (pH 7.2 with KOH).[17]

  • Ivabradine stock solution (e.g., 10 mM in DMSO).

Experimental Workflow:

Caption: Workflow for patch-clamp analysis of Ivabradine's effect on If.

Step-by-Step Protocol:

  • Cell Preparation: Culture HEK293-HCN4 cells to 70-80% confluency. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare and filter external and internal solutions. Prepare serial dilutions of Ivabradine in the external solution from the stock solution.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[17]

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Achieving Whole-Cell Configuration: Approach a cell with the patch pipette and form a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a potential where HCN channels are closed (e.g., -35 mV).[18]

    • Apply hyperpolarizing voltage steps to activate the HCN4 channels (e.g., from -40 mV to -140 mV in 10 mV increments for 2-3 seconds).[9]

    • Follow with a depolarizing step to observe tail currents (e.g., to +5 mV).[18]

  • Baseline Recording: Record stable baseline If currents for at least 3-5 minutes.

  • Ivabradine Application: Perfuse the recording chamber with the external solution containing the desired concentration of Ivabradine. Due to the use-dependent nature of Ivabradine's block, apply the voltage protocol repeatedly during perfusion to reach a steady-state block.[18]

  • Recording with Ivabradine: Record the inhibited If currents until a stable effect is observed.

  • Washout: Perfuse with the drug-free external solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after drug application.

    • Calculate the percentage of block at each concentration.

    • Plot a concentration-response curve and fit with the Hill equation to determine the IC50.

Self-Validation and Controls:

  • Vehicle Control: Perform experiments with the vehicle (e.g., 0.1% DMSO) to ensure it has no effect on the If current.

  • Positive Control: Use a known HCN channel blocker (e.g., ZD7288) to confirm the assay is working correctly.

  • Time-Matched Control: Record from a cell for the same duration without drug application to account for any current rundown.

Data Presentation:

Concentration (µM)% Inhibition of If (Mean ± SEM)
0.115.2 ± 2.1
148.9 ± 3.5
375.6 ± 2.8
1092.1 ± 1.9
3098.5 ± 0.8

Fictitious data for illustrative purposes.

Part 2: Cellular Electrophysiology in Native and Stem Cell-Derived Cardiomyocytes

While heterologous systems are excellent for studying individual ion channels, native cardiomyocytes and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a more physiologically relevant context, integrating the effects of a compound on multiple ion channels and cellular signaling pathways.[19][20]

Rationale for Using Native and hiPSC-Cardiomyocytes
  • Physiological Relevance: These cells possess the full complement of ion channels, receptors, and signaling molecules found in the heart, providing a more accurate representation of a drug's integrated effect on the cardiac action potential.[19]

  • Disease Modeling: hiPSC-CMs can be generated from patients with specific genetic cardiac disorders, allowing for the study of drug effects in a disease-specific context.[21]

  • Predictive Power: Studies using hiPSC-CMs are increasingly being incorporated into preclinical safety assessment for predicting proarrhythmic risk.[21][22]

Protocol: Isolation of Sinoatrial Node Myocytes

This protocol is for the isolation of primary pacemaker cells, the direct target of Ivabradine.

Materials:

  • Adult mouse or rabbit.

  • Surgical instruments.

  • Langendorff perfusion system (optional, for a more standardized digestion).[10]

  • Enzyme solution: Collagenase Type II and Protease in a low Ca2+/Mg2+ Tyrode's solution.[10]

  • KB solution for cell storage.

  • Complete Tyrode's solution with heparin.[2]

Experimental Workflow:

Caption: Workflow for the isolation of sinoatrial node myocytes.

Step-by-Step Protocol:

  • Heart Excision: Anesthetize the animal and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold, heparinized Tyrode's solution.[2]

  • SAN Tissue Isolation: Under a dissecting microscope, identify and dissect the sinoatrial node region, which is located at the junction of the superior vena cava and the right atrium.[2][5]

  • Enzymatic Digestion:

    • Cut the SAN tissue into small strips.[5]

    • Incubate the tissue in a series of solutions with increasing concentrations of digestive enzymes (Collagenase and Protease) at 35-37°C.[5]

  • Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to release single myocytes.[5]

  • Calcium Re-adaptation: Gradually increase the extracellular calcium concentration to physiological levels to ensure the cells are calcium-tolerant.[10]

  • Cell Collection: Allow the cells to settle by gravity or gentle centrifugation and resuspend them in a storage solution (KB solution) or a culture medium for later use in patch-clamp or imaging experiments.[2]

Protocol: Multi-Electrode Array (MEA) Analysis of Ivabradine on hiPSC-Cardiomyocytes

MEA technology allows for the non-invasive recording of extracellular field potentials from a spontaneously beating syncytium of cardiomyocytes, providing valuable information on beat rate, conduction, and repolarization.[22]

Materials:

  • hiPSC-CMs (commercial or in-house derived).

  • MEA system with compatible multi-well plates.

  • Cell culture medium for hiPSC-CMs.

  • Ivabradine stock solution.

Experimental Workflow:

Caption: Workflow for MEA analysis of Ivabradine on hiPSC-CMs.

Step-by-Step Protocol:

  • Cell Plating: Plate a suspension of hiPSC-CMs onto the MEA plate to form a confluent monolayer over the electrodes.

  • Maturation: Culture the cells for several days to weeks to allow for electrical and mechanical coupling, forming a spontaneously beating syncytium.

  • Baseline Recording: Place the MEA plate in the recording system and record stable baseline field potentials for at least 10-15 minutes.

  • Drug Application: Add Ivabradine at various concentrations to the wells.

  • Post-Drug Recording: Record the field potentials for a sufficient duration to observe the full effect of the drug at each concentration.

  • Data Analysis:

    • Use the MEA software to analyze the recorded field potentials for the following parameters:

      • Beat Rate: The frequency of spontaneous depolarizations.

      • Field Potential Duration (FPD): An indicator of the action potential duration and repolarization time.

      • Spike Amplitude: Related to the magnitude of the depolarizing current.

      • Arrhythmic Events: Detection of early afterdepolarizations (EADs) or other irregular beating patterns.

Self-Validation and Controls:

  • Vehicle Control: Include wells treated with the vehicle alone.

  • Positive Controls: Use known chronotropic agents (e.g., isoproterenol to increase beat rate) and drugs with known effects on FPD (e.g., a hERG blocker like E-4031 to prolong FPD) to validate the assay's sensitivity.

Data Presentation:

Ivabradine (µM)Beat Rate (% of Baseline)FPDc (ms)
0 (Vehicle)99.5 ± 1.2450 ± 15
0.185.3 ± 2.5455 ± 18
162.1 ± 3.1468 ± 20
1040.8 ± 2.9495 ± 25

FPDc: Corrected Field Potential Duration. Fictitious data for illustrative purposes.

Part 3: Ex Vivo Analysis - The Langendorff-Perfused Heart

The Langendorff-perfused heart model is an ex vivo preparation that allows for the study of a drug's effects on the entire heart in the absence of systemic neural and hormonal influences.[14] This model is particularly useful for assessing the integrated effects of a compound on cardiac rhythm, contractility, and coronary flow.

Rationale for the Langendorff-Perfused Heart Model
  • Integrated Physiology: Maintains the heart's three-dimensional structure and electrical conduction system, allowing for the assessment of global cardiac function.

  • Controlled Environment: Enables precise control of the perfusion solution (e.g., drug concentration, ionic composition, oxygenation).[14]

  • Versatility: Can be used to study a wide range of cardiac parameters, including heart rate, contractility, ECG, and susceptibility to arrhythmias.

Protocol: Investigating Ivabradine's Effects in a Langendorff-Perfused Rabbit Heart

Materials:

  • Adult rabbit.

  • Langendorff perfusion system (aorta cannula, perfusion reservoir, bubble trap, heat exchanger).

  • Surgical instruments.

  • Krebs-Henseleit perfusion buffer, oxygenated with 95% O2 / 5% CO2.

  • ECG electrodes and recording system.

  • Pressure transducer for measuring left ventricular pressure (optional).

  • Ivabradine stock solution.

Experimental Workflow:

Sources

Application Notes and Protocols: Utilizing 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine in Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channel Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of HCN Channels

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are a unique family of ion channels crucial for regulating cellular excitability, particularly in cardiac pacemaker cells and neurons.[1] Often referred to as "pacemaker channels," they are responsible for generating the "funny" current (If) in the heart and the hyperpolarization-activated current (Ih) in the nervous system.[2][3] This current plays a pivotal role in initiating and modulating rhythmic activity.[4]

HCN channels are members of the voltage-gated pore-loop channel superfamily and possess a distinct characteristic: they are activated by membrane hyperpolarization, a feature that sets them apart from most other voltage-gated channels.[2] Upon activation, they conduct a mixed inward cation current (Na+ and K+), leading to slow depolarization of the cell membrane toward the threshold for firing an action potential.[2][5] The four known isoforms (HCN1-4) exhibit different biophysical properties and sensitivities to cyclic adenosine monophosphate (cAMP), which can directly bind to the channel and facilitate its opening.[4][6][7]

Given their fundamental role in cardiac pacemaking and neuronal excitability, HCN channels have emerged as significant therapeutic targets for a range of conditions, including cardiovascular diseases and neurological disorders.[8][9][10] The development of pharmacological modulators for these channels is an active area of research.[11]

Featured Compound: 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine and its Analogs

While the specific compound 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine is a core chemical scaffold, its most prominent and clinically relevant derivative in the context of HCN channel research is Ivabradine . Ivabradine is a potent and selective blocker of HCN channels, particularly the HCN4 isoform, which is predominantly expressed in the sinoatrial node of the heart.[2][6] It is the first clinically approved drug that specifically targets HCN channels and is used for the symptomatic treatment of chronic stable angina pectoris and heart failure.[1][12]

The mechanism of action of Ivabradine involves binding to the intracellular side of the HCN channel pore, thereby inhibiting the If current.[13] This inhibition reduces the slope of diastolic depolarization in pacemaker cells, leading to a dose-dependent decrease in heart rate without significantly affecting myocardial contractility or blood pressure.[14][15]

This application note will focus on the use of Ivabradine as a representative tool compound from the 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine class to investigate HCN channel function.

Core Experimental Protocols

Protocol 1: Characterization of HCN Channel Inhibition using Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for quantifying the inhibitory effect of a test compound (e.g., Ivabradine) on HCN channels expressed in a heterologous system (e.g., HEK293 cells) or in primary cells (e.g., cardiomyocytes).

Objective: To determine the concentration-response relationship and the half-maximal inhibitory concentration (IC50) of the test compound on a specific HCN channel isoform.

Materials:

  • HEK293 cells stably expressing the desired human HCN isoform (e.g., HCN1, HCN2, or HCN4).

  • Cell culture reagents.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP (pH 7.2 with KOH).

  • Test compound stock solution (e.g., Ivabradine hydrochloride in water or DMSO).

Procedure:

  • Cell Preparation: Plate the HCN-expressing cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

    • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.

    • Hold the cell at a membrane potential of -40 mV.

  • Voltage Protocol for HCN Current Elicitation:

    • To measure the HCN activation, apply hyperpolarizing voltage steps from the holding potential to a range of test potentials (e.g., -50 mV to -140 mV in 10 mV increments) for a duration sufficient to reach steady-state activation (e.g., 2-5 seconds).[16][17]

    • Follow the hyperpolarizing step with a depolarizing step to a fixed potential (e.g., -85 mV or -70 mV) to measure the tail current, which reflects the channel opening at the preceding test potential.[16][17]

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the first concentration of the test compound.

    • Allow sufficient time for the drug effect to reach a steady state (typically 2-5 minutes).

    • Repeat the voltage protocol to record the HCN currents in the presence of the compound.

    • Perform a washout with the control external solution to check for reversibility.

    • Repeat the application with increasing concentrations of the test compound.

  • Data Analysis:

    • Measure the amplitude of the steady-state current at the end of the hyperpolarizing pulse or the peak tail current amplitude.

    • Plot the normalized current amplitude against the compound concentration.

    • Fit the concentration-response data with a Hill equation to determine the IC50 value.

Expected Results: The test compound is expected to cause a concentration-dependent reduction in the HCN current amplitude.

Protocol 2: Assessing the Impact on Spontaneous Action Potentials in Pacemaker Cells

This protocol is designed to evaluate the effect of an HCN channel modulator on the spontaneous firing rate of primary pacemaker cells (e.g., sinoatrial node cells) or induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).

Objective: To determine if the test compound alters the frequency and characteristics of spontaneous action potentials.

Materials:

  • Isolated primary sinoatrial node cells or cultured iPSC-CMs.

  • Current-clamp recording setup.

  • Appropriate physiological saline solution (e.g., Tyrode's solution).

  • Test compound.

Procedure:

  • Cell Preparation: Isolate sinoatrial node cells using established enzymatic digestion methods or culture iPSC-CMs until they exhibit spontaneous beating.

  • Current-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration in the current-clamp mode.

    • Record spontaneous action potentials under control conditions until a stable firing rate is observed.[18]

  • Compound Application:

    • Perfuse the chamber with the physiological saline solution containing the test compound at a desired concentration.

    • Continuously record the action potentials to observe the effect on the firing frequency and other parameters like the slope of diastolic depolarization.[18]

  • Data Analysis:

    • Measure the inter-spike interval to calculate the firing frequency before and after compound application.

    • Analyze changes in action potential parameters such as the maximum diastolic potential, action potential duration, and the rate of diastolic depolarization.

Expected Results: An HCN channel inhibitor like Ivabradine is expected to decrease the spontaneous firing rate by reducing the slope of diastolic depolarization.[19]

Visualization of Key Concepts

Mechanism of HCN Channel Gating and Modulation

HCN_Gating cluster_membrane Cell Membrane HCN_Channel HCN Channel (Closed State) HCN_Open HCN Channel (Open State) HCN_Channel->HCN_Open Gating Transition HCN_Open->HCN_Channel Gating Transition Cation_Influx Na+/K+ Influx (Funny Current If/Ih) HCN_Open->Cation_Influx Allows Hyperpolarization Hyperpolarization (e.g., < -50mV) Hyperpolarization->HCN_Channel Activates Depolarization Depolarization Depolarization->HCN_Open Deactivates cAMP cAMP Binding cAMP->HCN_Channel Facilitates Opening Slow_Depolarization Slow Diastolic/ Pacemaker Depolarization Cation_Influx->Slow_Depolarization Causes Slow_Depolarization->Depolarization Leads to Ivabradine Ivabradine (7,8-dimethoxy-2,3,4,5-tetrahydro -1H-2-benzazepine analog) Ivabradine->HCN_Open Blocks Pore

Caption: HCN channel activation by hyperpolarization and modulation by cAMP, leading to the pacemaker current.

Experimental Workflow for HCN Channel Inhibitor Screening

Workflow cluster_cell_culture Cell Line Preparation cluster_electrophysiology Electrophysiology Assay cluster_analysis Data Analysis Start Start: Select HCN Isoform (1, 2, or 4) Transfection Transfect HEK293 cells with HCN plasmid Start->Transfection Selection Select for stable expression Transfection->Selection Cell_Bank Create cryopreserved cell bank Selection->Cell_Bank Plating Plate cells on coverslips Cell_Bank->Plating Patching Perform whole-cell patch-clamp Plating->Patching Baseline Record baseline HCN currents Patching->Baseline Compound_App Apply test compound (e.g., Ivabradine) Baseline->Compound_App Record_Effect Record currents in presence of compound Compound_App->Record_Effect Measure Measure current amplitude Record_Effect->Measure Concentration_Response Generate concentration- response curve Measure->Concentration_Response IC50 Calculate IC50 value Concentration_Response->IC50 End End: Characterize Inhibitor Potency IC50->End

Caption: A typical workflow for screening and characterizing HCN channel inhibitors.

Data Presentation

Table 1: Comparative Inhibitory Profile of Ivabradine on different Ion Channels

Ion ChannelIC50 (µM)Experimental SystemReference
hHCN4 ~2-3HEK293 cells[14][20]
hKv11.1 (hERG) 11 ± 2tsA-201 cells[12]
hNav1.5 ~50 (at -100mV)tsA-201 cells[21]
hCav1.2 No significant inhibitiontsA-201 cells[12]

Note: IC50 values can vary depending on the experimental conditions, such as temperature, ionic concentrations, and the specific voltage protocols used.

Trustworthiness and Self-Validation

To ensure the reliability of experimental results when using compounds like Ivabradine, it is crucial to incorporate self-validating systems within the protocols.

  • Positive Control: In any experiment, the use of a known, well-characterized HCN channel blocker, such as ZD7288, alongside the test compound can validate the experimental setup and provide a benchmark for comparison.[22]

  • Use-Dependence: The block of HCN channels by Ivabradine is use-dependent, meaning it is more pronounced at higher frequencies of channel activation.[20] Protocols can be designed to test for this property by varying the frequency of the hyperpolarizing pulses. A more significant block at higher frequencies would be consistent with the known mechanism of Ivabradine.

  • Voltage-Dependence: The inhibitory effect of some compounds on ion channels can be voltage-dependent.[21] It is advisable to assess the compound's effect at different holding potentials to fully characterize its interaction with the channel.

  • Specificity Profiling: As shown in Table 1, while Ivabradine is selective for HCN channels, it can affect other ion channels at higher concentrations.[12][20] When interpreting results, especially from experiments on native tissues with multiple ion channels, it is important to consider potential off-target effects. Running parallel experiments on cells expressing other relevant cardiac ion channels (e.g., hERG, Nav1.5) can help determine the selectivity profile of the test compound.

Conclusion

The 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine scaffold, exemplified by the clinically approved drug Ivabradine, provides a powerful pharmacological tool for the investigation of HCN channel function. The protocols and considerations outlined in this application note offer a robust framework for researchers to explore the role of these unique "pacemaker" channels in both physiological and pathological contexts, thereby facilitating the discovery and development of novel therapeutics.

References

  • Wikipedia. HCN channel. [Link]

  • Gallo, M. P., et al. (2022). Review: HCN Channels in the Heart. Current Cardiology Reviews. [Link]

  • Haechl, N., et al. (2018). Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels. Cellular Physiology and Biochemistry. [Link]

  • Jarvis, M. F. (2009). HCN Channels as Targets for Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Kuba, H. (2012). The Role of HCN Channels on Membrane Excitability in the Nervous System. Journal of Physiology and Pharmacology. [Link]

  • Hylton, C. A., et al. (2022). An evolutionarily conserved pacemaker role for HCN ion channels in smooth muscle. Communications Biology. [Link]

  • Bentham Science Publishers. (2009). HCN Channels as Targets for Drug Discovery. [Link]

  • Barbuti, A., & Baruscotti, M. (2018). HCN Channels and Heart Rate. MDPI. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ivabradine Hydrochloride?. [Link]

  • ResearchGate. (2022). (PDF) HCN channels in the heart. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Ivabradine (Ivabradine) in treating conditions such as tachycardia?. [Link]

  • Postea, O., & Biel, M. (2011). Exploring HCN channels as novel drug targets. Nature Reviews Drug Discovery. [Link]

  • Benarroch, E. E. (2013). HCN channels: function and clinical implications. Neurology. [Link]

  • Rivolta, I., et al. (2020). The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia. Frontiers in Physiology. [Link]

  • Lewis, A. S., et al. (2011). HCN channels in behavior and neurological disease: too hyper, or not active enough?. Molecular and Cellular Neuroscience. [Link]

  • VCU TechTransfer and Ventures. HCN Channel Targeting Drugs. [Link]

  • Gallo, M. P., et al. (2022). Review: HCN Channels in the Heart. PubMed. [Link]

  • ResearchGate. (2025). (PDF) HCN Channels as Targets for Drug Discovery. [Link]

  • Hay, E., et al. (2011). Excitatory and inhibitory effects of HCN channel modulation on excitability of layer V pyramidal cells. PLOS Computational Biology. [Link]

  • Romanelli, M. N., et al. (2021). The HCN channel as a pharmacological target: Why, where, and how to block it. Progress in Biophysics and Molecular Biology. [Link]

  • Chen, S., et al. (2012). Role of HCN Channels in Neuronal Hyperexcitability after Subarachnoid Hemorrhage in Rats. Journal of Neuroscience. [Link]

  • Romanelli, M. N., et al. (2021). The HCN channel as a pharmacological target: Why, where, and how to block it. ScienceDirect. [Link]

  • ResearchGate. (2025). Exploring HCN channels as novel drug targets. [Link]

  • Varró, A., et al. (2011). Electrophysiological effects of ivabradine in dog and human cardiac preparations: potential antiarrhythmic actions. European Journal of Pharmacology. [Link]

  • ResearchGate. (2022). Automated patch-clamp analysis of the effect of ivabradine on human... [Link]

  • Hackl, N., et al. (2022). The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels. Frontiers in Pharmacology. [Link]

  • Qu, J., et al. (2004). In vitro characterization of HCN channel kinetics and frequency dependence in myocytes predicts biological pacemaker functionality. Journal of Physiology. [Link]

  • ResearchGate. (2014). Chronotropic effect of ivabradine and ryanodine. Panel A: Series of APs... [Link]

  • Pian, P., et al. (2006). Regulation of Gating and Rundown of HCN Hyperpolarization-activated Channels by Exogenous and Endogenous PIP2. The Journal of General Physiology. [Link]

  • Rathour, R. K., & Narayanan, R. (2019). The enigmatic HCN channels: A cellular neurophysiology perspective. Journal of Biosciences. [Link]

  • Romanelli, M. N., et al. (2016). HCN Channels Modulators: The Need for Selectivity. Current Topics in Medicinal Chemistry. [Link]

  • Thomson, S. J., et al. (2020). Testing broad-spectrum and isoform-preferring HCN channel blockers for anticonvulsant properties in mice. Epilepsy Research. [Link]

  • Lee, C. H., & MacKinnon, R. (2017). Structures of the human HCN1 hyperpolarization-activated channel. Cell. [Link]

  • ChemSynthesis. (2025). 7,8-dimethoxy-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine. [Link]

  • Google Patents. (2010).
  • Alexander, S. P., et al. (2011). Hyperpolarization-activated, cyclic nucleotide-gated (HCN). British Journal of Pharmacology. [Link]

  • Google Patents. (2004). new process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2h- 3-benzazepin-2-one.
  • ResearchGate. (2025). Synthesis, Anticonvulsant Evaluation of 2,3,4,5-Tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones. [Link]

  • Kumar, A., et al. (2014). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ResearchGate. (2018). Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain. [Link]

Sources

Application Notes and Protocols for the Development of Radiolabeled 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine for Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Benzazepine Radiotracer

The 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine scaffold is a privileged structure in neuropharmacology, forming the core of ligands targeting a variety of central nervous system (CNS) receptors, including dopamine and serotonin receptors. The development of a radiolabeled version of this specific benzazepine derivative offers a powerful tool for in vivo imaging studies using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). Such a radiotracer would enable non-invasive quantification and localization of its target receptors, providing invaluable insights into their role in neurological disorders, facilitating drug development through receptor occupancy studies, and potentially aiding in clinical diagnostics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, radiolabeling, quality control, and preclinical evaluation of radiolabeled 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Synthesis of the Radiolabeling Precursor

The successful radiosynthesis of the target molecule hinges on the availability of a suitable precursor that can be readily functionalized with a radionuclide in the final step. For the 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine core, a common strategy is to prepare a desmethyl or a halogenated precursor for subsequent radiomethylation or radiofluorination/radioiodination. Here, we propose the synthesis of a desmethyl precursor for subsequent ¹¹C-methylation at the secondary amine.

Proposed Precursor: 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

The synthesis of this precursor can be achieved through a multi-step process, potentially involving an intramolecular Friedel-Crafts reaction to form the benzazepine ring system.[1]

Diagram: Synthetic Pathway for the Precursor

G A 3,4-Dimethoxyphenylacetic acid B Intermediate Amide A->B Amidation C 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one B->C Intramolecular Friedel-Crafts Cyclization D 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine (Precursor) C->D Reduction G cluster_0 Radiosynthesis cluster_1 Purification & Formulation A [¹¹C]CO₂ from Cyclotron B [¹¹C]CH₃I Synthesis A->B D ¹¹C-Methylation Reaction B->D C Precursor in DMF C->D E Crude Product D->E F Semi-preparative HPLC E->F G Purified [¹¹C]Radiotracer F->G H Formulation in Saline G->H I Final Product for QC H->I

Caption: Workflow for the synthesis and purification of the ¹¹C-labeled benzazepine.

Part 3: Purification and Quality Control

Purification of the radiolabeled product is crucial to remove unreacted precursor, radiolabeling reagents, and any radiochemical impurities, which could interfere with in vivo imaging. [2][3]Quality control ensures the final product is safe and suitable for administration. [4][5]

Protocol: HPLC Purification
  • System: Use a semi-preparative reversed-phase C18 HPLC column.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid. The exact gradient should be optimized to achieve good separation between the precursor and the radiolabeled product.

  • Detection: Use a UV detector (to identify the unlabeled precursor and product) in series with a radiation detector.

  • Collection: Collect the radioactive peak corresponding to the [¹¹C]labeled product.

  • Formulation: Remove the HPLC solvent via rotary evaporation or solid-phase extraction and formulate the purified radiotracer in a sterile, isotonic saline solution suitable for injection.

Protocol: Quality Control
Parameter Method Acceptance Criteria Reference
Radionuclidic Purity Gamma-ray spectroscopy, Half-life measurement>99.5% (¹¹C)[4][5]
Radiochemical Purity Analytical radio-HPLC>95%[2]
Chemical Purity Analytical HPLC (UV detection)Peak corresponding to the product should be the major component.[6]
Specific Activity Calculated from the radioactivity and the mass of the product (determined by HPLC with a standard curve).>37 GBq/µmol (1 Ci/µmol) at the time of injection.[7]
pH pH paper or meter4.5 - 7.5[4]
Residual Solvents Gas Chromatography (GC)Within pharmacopeial limits (e.g., <410 ppm for DMF).[4]
Sterility & Endotoxins Standard microbiological testsSterile and pyrogen-free.[4]

Part 4: In Vitro and In Vivo Evaluation

Protocol: In Vitro Autoradiography
  • Tissue Preparation: Use frozen brain sections from a relevant animal model (e.g., rat or mouse).

  • Incubation: Incubate the sections with a low nanomolar concentration of the radiolabeled benzazepine.

  • Competition: For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a known competitor ligand.

  • Washing: Wash the sections to remove unbound radiotracer.

  • Imaging: Expose the dried sections to a phosphor imaging plate or autoradiography film.

  • Analysis: Quantify the binding in specific brain regions.

Protocol: In Vitro Radioligand Binding Assays
  • Saturation Binding Assay: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). [8][9] 1. Prepare brain homogenates from a relevant species. 2. Incubate aliquots of the homogenate with increasing concentrations of the radiolabeled benzazepine. 3. Separate bound from free radioligand by rapid filtration. 4. Measure the radioactivity of the filters. 5. Analyze the data using non-linear regression.

  • Competition Binding Assay: To determine the inhibitory constant (Ki) of the unlabeled benzazepine or other competing ligands. [10] 1. Incubate brain homogenates with a fixed concentration of the radiolabeled benzazepine and increasing concentrations of the unlabeled competitor. 2. Perform filtration and counting as in the saturation assay. 3. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol: In Vivo PET Imaging in Rodents
  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) with isoflurane and place it in the PET scanner. [11][12]2. Radiotracer Administration: Administer a bolus injection of the radiolabeled benzazepine via the tail vein. [11]3. Dynamic Scanning: Acquire dynamic PET data for 60-90 minutes. [11]4. Image Reconstruction: Reconstruct the dynamic images using appropriate algorithms with corrections for attenuation and scatter.

  • Data Analysis: Generate time-activity curves for various brain regions of interest. Kinetic modeling can be applied to quantify receptor binding. [13]

Protocol: Ex Vivo Biodistribution
  • Injection: Inject a known amount of the radiolabeled benzazepine into a cohort of animals.

  • Euthanasia and Dissection: At various time points post-injection, euthanize the animals and dissect key organs and tissues, including the brain, heart, lungs, liver, kidneys, and muscle.

  • Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Expression: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). [14]

Part 5: Troubleshooting

Problem Potential Cause Suggested Solution Reference
Low Radiochemical Yield - Inactive precursor- Suboptimal reaction conditions (temperature, pH, time)- Impurities in reagents or solvents- Verify precursor purity (NMR, MS)- Optimize reaction parameters- Use fresh, high-purity reagents and anhydrous solvents[15][16]
Poor Radiochemical Purity - Incomplete reaction- Side reactions- Radiolysis- Optimize reaction time and temperature- Adjust precursor/reagent stoichiometry- Add radical scavengers (e.g., ethanol) to the formulation[17]
Low Specific Activity - Carrier contamination from precursor or reagents- Inefficient separation of carrier from radiolabeled product- Use high-purity precursor and reagents- Optimize HPLC purification to achieve baseline separation[7]
High Non-Specific Binding in Vivo - High lipophilicity of the radiotracer- Binding to off-target sites- Modify the chemical structure to reduce lipophilicity- Evaluate off-target binding in vitro

References

  • Micro-PET CT procedures for brain imaging of rats - Protocols.io. Available at: [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC - NIH. Available at: [Link]

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Available at: [Link]

  • Recent Advances in Synthetic Methods for Radioiodination | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Chemical Purity Analysis of PET Radiotracers via Microchip Capillary Electrophoresis. Available at: [Link]

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PubMed. Available at: [Link]

  • Quantitative Rodent Brain Receptor Imaging - PubMed. Available at: [Link]

  • Analytical control and purification of radiopharmaceuticals - CERN Indico. Available at: [Link]

  • A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - MDPI. Available at: [Link]

  • Comparative study between chloramine-T and iodogen to prepare radioiodinated etodolac for inflammation imaging | Request PDF - ResearchGate. Available at: [Link]

  • Quality Control of PET Radiopharmaceuticals | Request PDF - ResearchGate. Available at: [Link]

  • Radioligand Binding Assay Services - Perceptive. Available at: [Link]

  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC - NIH. Available at: [Link]

  • Quality Control of PET Radiopharmaceuticals - Radiology Key. Available at: [Link]

  • PET/CT IMAGING IN MICE AND RATS - Rutgers Office for Research. Available at: [Link]

  • Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings - PubMed. Available at: [Link]

  • Radioligand Binding Assay | In Vitro Biology - Oncodesign Services. Available at: [Link]

  • [18F]Fluoroalkyl agents: synthesis, reactivity and application for development of PET ligands in molecular imaging - PubMed. Available at: [Link]

  • Preparation of the precursor for radiolabeling 2 by Miyaura cross-coupling reaction. Conditions - ResearchGate. Available at: [Link]

  • In vitro binding Assays – Cell Based Assays - Chelatec. Available at: [Link]

  • A Dual Tracer PET-MRI Protocol for the Quantitative Measure of Regional Brain Energy Substrates Uptake in the Rat - PMC - NIH. Available at: [Link]

  • Good practices for 89Zr radiopharmaceutical production and quality control - PMC - NIH. Available at: [Link]

  • A captive solvent method for rapid N-[11C]methylation of secondary amides: application to the benzodiazepine, 4'-chlorodiazepam (RO5-4864) - PubMed. Available at: [Link]

  • Submillimeter-Resolution PET for High-Sensitivity Mouse Brain Imaging - PubMed Central. Available at: [Link]

  • Strategies for Clinical Implementation and Quality Management of PET Tracers - Scientific, technical publications in the nuclear field | IAEA. Available at: [Link]

  • 7-[18F]Fluoro-8-azaisatoic Anhydrides: Versatile Prosthetic Groups for the Preparation of PET Tracers - PubMed Central. Available at: [Link]

  • Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed. Available at: [Link]

  • Whole-body biodistribution and brain PET imaging with [18F]AV-45, a novel amyloid imaging agent--a pilot study - PubMed. Available at: [Link]

  • Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PubMed. Available at: [Link]

  • Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - NIH. Available at: [Link]

  • Purification, formulation and quality control of radiopharmaceuticals (Sudeep Das). Available at: [Link]

  • Scaling Small Molecule Purification Methods for HPLC | Agilent. Available at: [Link]

  • Resin-supported arylstannanes as precursors for radiolabeling with iodine: benzaldehydes, benzoic acids, benzamides, and NHS est. Available at: [Link]

  • Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications - PMC - PubMed Central. Available at: [Link]

  • Trifluoromethylation of alkyl electrophiles with 11C- or 18F-labeled fluoroform for PET applications - PubMed. Available at: [Link]

  • (PDF) Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - ResearchGate. Available at: [Link]

  • Tracer PET-MRI protocol to measure Brain Energy Substrates Uptake - YouTube. Available at: [Link]

  • SNMMI Procedure Standard/EANM Practice Guideline for Amyloid PET Imaging of the Brain 1.0 | Journal of Nuclear Medicine. Available at: [Link]

  • Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides - Chemical Communications (RSC Publishing). Available at: [Link]

  • Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC. Available at: [Link]

  • Synthesis of radiolabeling precursor | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Radiosynthesis and in vivo evaluation of N-[11C]methylated imidazopyridineacetamides as PET tracers for peripheral benzodiazepine receptors - PubMed. Available at: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • Labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualization of peripheral benzodiazepine receptors - PubMed. Available at: [Link]

Sources

Application Notes & Protocols: High-Throughput Screening of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine Analogs for Dopamine D1 Receptor Agonism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzazepines

The 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine scaffold is a privileged structure in medicinal chemistry. Analogs of this class, such as the prototypical compound SKF-38393, are known to act as selective agonists for the dopamine D1-like receptors (D1 and D5).[1] These receptors are critical modulators of fundamental neurological processes, including motor control, cognition, motivation, and mood.[2][[“]] Dysregulation of D1 receptor signaling is implicated in numerous disorders, from Parkinson's disease to schizophrenia and depression.[4][5] Consequently, the discovery of novel D1 receptor agonists from libraries of benzazepine analogs represents a significant opportunity for developing new therapeutics.

This guide provides a comprehensive framework for the design and execution of a robust cell-based screening campaign. We will detail a logical workflow, from primary high-throughput screening (HTS) to secondary confirmatory assays, ensuring the confident identification and characterization of potent and selective D1 receptor agonists.

Scientific Foundation: Targeting the Dopamine D1 Receptor Pathway

The dopamine D1 receptor is a canonical G-protein coupled receptor (GPCR) that couples to the Gαs/olf subunit.[2][[“]] Agonist binding initiates a well-defined signaling cascade:

  • Gαs Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase (AC) Stimulation: The activated Gαs-GTP complex stimulates membrane-bound adenylyl cyclase.

  • cAMP Production: AC converts ATP into the second messenger cyclic AMP (cAMP).[2]

  • PKA Activation & Downstream Events: cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including the cAMP Response Element Binding protein (CREB). Phosphorylated CREB translocates to the nucleus and drives the transcription of genes containing cAMP Response Elements (CREs) in their promoters.[2][7]

This signaling pathway provides multiple nodes for robust assay design. Our screening strategy will leverage these events to create a primary and secondary assay system that is both high-throughput and mechanistically informative.

D1 Receptor Gs Signaling Pathway D1R Dopamine D1 Receptor Gas Gαs D1R->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP ATP → PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates CRE CRE Gene Transcription CREB->CRE Ligand Benzazepine Analog Ligand->D1R Binds

Caption: Dopamine D1 Receptor Gαs Signaling Cascade.

Screening Strategy: A Multi-Stage Funnel Approach

A successful screening campaign efficiently funnels a large library of compounds down to a small number of validated, high-quality hits. This is achieved through a tiered approach that increases in biological complexity and resource intensity at each stage.

Screening Workflow compound_library Benzazepine Analog Library (10,000s of compounds) primary_screen Primary Screen: HTRF cAMP Assay (Single Concentration, e.g., 10 µM) compound_library->primary_screen dose_response Dose-Response Confirmation: HTRF cAMP Assay (Calculate Potency - EC50) primary_screen->dose_response ~1-5% Hit Rate secondary_assay Secondary / Orthogonal Assay: CRE-Luciferase Reporter Assay (Confirm Mechanism) dose_response->secondary_assay Confirmed Actives selectivity_screen Selectivity / Counter-Screen: Assay against D2 Receptor (Gαi) (Assess Off-Target Activity) secondary_assay->selectivity_screen hit_validation Validated Hits for Lead Optimization selectivity_screen->hit_validation Potent, Efficacious, & Selective Hits

Caption: A tiered workflow for hit identification and validation.

Part I: Primary Screening - cAMP Accumulation Assay

The most direct and robust method for measuring D1 receptor activation is to quantify the production of its second messenger, cAMP.[8] Homogeneous Time-Resolved Fluorescence (HTRF) is an ideal technology for this purpose due to its high sensitivity, low background, and "mix-and-read" format suitable for HTS.[9][10]

Assay Principle: The HTRF cAMP assay is a competitive immunoassay.[11] Intracellular cAMP produced by activated cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. When the tracer binds the antibody, FRET occurs. When cellular cAMP displaces the tracer, the FRET signal decreases. Therefore, the HTRF signal is inversely proportional to the intracellular cAMP concentration.[12][13]

Cell Line Selection and Culture

The choice of cell line is foundational to assay success. A host cell line with low endogenous GPCR expression is critical to minimize background signaling.

Cell LineKey CharacteristicsRecommended Culture Conditions
HEK293 Human Embryonic Kidney cells. Robust, easy to transfect and culture. Low endogenous dopamine receptor expression.DMEM, 10% FBS, 1% Penicillin-Streptomycin.
CHO-K1 Chinese Hamster Ovary cells. Another industry standard for HTS. Low endogenous receptor expression.F-12K Medium, 10% FBS, 1% Penicillin-Streptomycin.

Recommendation: Stably transfected HEK293 cells expressing the human Dopamine D1 Receptor (DRD1) are recommended for generating a consistent and reproducible assay system.

Protocol: HTRF cAMP Assay (384-well format)

Materials:

  • HEK293-DRD1 stable cell line

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

  • Phosphodiesterase (PDE) Inhibitor: 500 µM IBMX in Assay Buffer (prevents cAMP degradation)

  • Test Compounds: Serially diluted in 100% DMSO, then further diluted in Assay Buffer

  • Positive Control: SKF-38393 (a known D1 agonist)[5][14]

  • Negative Control: SCH-23390 (a known D1 antagonist)

  • HTRF cAMP Detection Kit (e.g., from Revvity[11] or similar supplier)

  • White, low-volume, 384-well assay plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture HEK293-DRD1 cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation buffer.

    • Wash cells once with Assay Buffer and resuspend to a final density of 0.5 - 1.0 x 10^6 cells/mL in Assay Buffer containing IBMX.

  • Compound Plating:

    • Add 5 µL of Assay Buffer to all wells.

    • For test wells, add 5 µL of the benzazepine analog solution.

    • For positive control wells, add 5 µL of a 4X final concentration of SKF-38393 (e.g., EC80 concentration).

    • For negative control (basal) wells, add 5 µL of Assay Buffer containing the same final DMSO concentration as the test compounds.

  • Cell Dispensing and Stimulation:

    • Dispense 10 µL of the cell suspension into each well of the 384-well plate.

    • The final volume is now 20 µL.

    • Seal the plate and incubate for 30 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol (d2-cAMP and anti-cAMP Cryptate).

    • Add 5 µL of the d2-cAMP solution to all wells.

    • Add 5 µL of the anti-cAMP Cryptate solution to all wells.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the 665/620 ratio and the Delta F% according to the manufacturer's guidelines.

Part II: Secondary Assay - CRE-Luciferase Reporter Assay

Hits from the primary screen should be confirmed using an orthogonal assay that measures a more downstream event in the signaling cascade.[15] A CRE-luciferase reporter assay is an excellent choice as it integrates the signaling response over time, leading to a robust and sensitive readout.[7][16]

Assay Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple CREs. Activation of the D1-cAMP-PKA pathway leads to CREB-mediated transcription of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of receptor activation.[17][18]

Protocol: CRE-Luciferase Reporter Assay (96-well format)

Materials:

  • HEK293 cells stably co-expressing DRD1 and a CRE-luciferase reporter construct (e.g., from BPS Bioscience[18] or Promega[7]).

  • Culture Medium: As described above.

  • Assay Medium: Serum-free culture medium.

  • Test Compounds and Controls: Prepared as for the primary screen.

  • Luciferase Assay Reagent (e.g., ONE-Glo™ or Bright-Glo™).

  • White, opaque, 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the reporter cells into a 96-well white plate at a density of 20,000 - 30,000 cells per well in 100 µL of normal growth medium.

    • Incubate overnight (16-24 hours) at 37°C, 5% CO2.

  • Compound Treatment:

    • Carefully remove the growth medium from the wells.

    • Prepare serial dilutions of hit compounds and controls in serum-free Assay Medium.

    • Add 100 µL of the compound solutions to the appropriate wells. Include vehicle-only (basal) and positive control (SKF-38393) wells.

    • Incubate the plate for 4-6 hours at 37°C, 5% CO2. This allows for transcription and translation of the luciferase enzyme.[16]

  • Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.

    • Prepare and add the luciferase assay reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume, e.g., 100 µL). This reagent lyses the cells and provides the substrate for the luminescent reaction.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure luminescence using a plate-based luminometer. The integration time should be set between 0.5 to 2 seconds per well.

Part III: Data Analysis and Quality Control

Rigorous data analysis and quality control are essential for the confident identification of true hits.[19][20][21]

Primary Screen Analysis

For a single-point primary screen, the activity of each compound is typically expressed as a percentage of the positive control response:

% Activity = [ (Signal_Compound - Signal_Basal) / (Signal_HighControl - Signal_Basal) ] * 100

A "hit" is defined as a compound that elicits a response greater than a pre-defined threshold, typically 3 standard deviations above the mean of the basal (vehicle) controls.

Dose-Response Analysis

For confirmed hits, a dose-response curve is generated to determine potency (EC50) and efficacy (% Max Activation). Data are plotted on a semi-log scale (Luminescence vs. log[Agonist]) and fit to a four-parameter logistic equation to derive these values.

Assay Quality Control: The Z'-Factor

The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[22][23] It measures the separation between the high (positive) and low (negative) control distributions.

Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative (basal) control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation band between controls. Highly reliable assay.[24][25][26]
0 to 0.5DoableThe assay may be acceptable, but requires careful monitoring.
< 0UnacceptableThe signal window is too small; the assay is not suitable for screening.[26]

An assay should consistently produce a Z'-factor > 0.5 to be considered suitable for a high-throughput screening campaign.[24][25]

Conclusion

This application note outlines a robust, scientifically-grounded strategy for identifying and validating novel dopamine D1 receptor agonists from a library of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine analogs. By combining a high-throughput HTRF cAMP assay for primary screening with a mechanistic CRE-luciferase reporter assay for confirmation, researchers can efficiently progress from a large chemical library to a set of well-characterized, potent hits. Adherence to stringent quality control metrics, such as the Z'-factor, will ensure the integrity and reproducibility of the screening data, providing a solid foundation for subsequent lead optimization efforts.

References

  • Consensus. (n.d.). Mechanisms of dopamine D1 receptor signaling in neuronal plasticity. Vertex AI Search.
  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Kauk, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Nishi, A., Shuto, T., & Kuroiwa, M. (2011). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons.
  • Miao, H., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • ResearchGate. (n.d.). Dopamine D1 receptor signaling pathways. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217.
  • Consensus. (n.d.). Dopamine D1 receptor signaling pathways in stress resilience. Vertex AI Search.
  • NCBI Bookshelf. (n.d.). Figure 1. [Principles of the HTRF cAMP...]. Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Figure 1, Schematic illustration of the assay principle of the HTRF cAMP assay. Retrieved from [Link]

  • ResearchGate. (n.d.). cAMP assay principle. Retrieved from [Link]

  • Congar, P., et al. (1999). The D1 dopamine receptor agonist SKF-38393 stimulates the release of glutamate in the hippocampus. Neuroscience, 94(4), 1063-70.
  • BPS Bioscience. (n.d.). CRE/CREB Reporter Assay Kit. Retrieved from [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CRE/CREB Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]

  • Datla, K. P., et al. (2001). SKF-38393, a dopamine receptor agonist, attenuates 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity. Brain Research, 892(2), 241-7.
  • Undie, A. S., & Friedman, E. (1992). Selective dopaminergic mechanism of dopamine and SKF38393 stimulation of inositol phosphate formation in rat brain. Journal of Pharmacology and Experimental Therapeutics, 263(3), 1277-83.
  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • Li, Y., et al. (2009). Optimization of a cAMP response element signal pathway reporter system. Analytical and Bioanalytical Chemistry, 393(5), 1541-1549.
  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]

  • BioPharm International. (n.d.). Assay Development and Method Validation Essentials. Retrieved from [Link]

  • gsrs. (n.d.). 1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-3-(3-(METHYLAMINO)PROPYL)-2H-3-BENZAZEPIN-2-ONE. Retrieved from [Link]

  • PubChem. (n.d.). Ivabradine impurity 69. Retrieved from [Link]

Sources

Application Notes and Protocols for Patch-Clamp Analysis of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the electrophysiological characterization of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, a member of the pharmacologically significant benzazepine class of compounds. While the specific molecular targets of this particular derivative are not extensively documented, the broader family of benzazepines is known to modulate a variety of ion channels and receptors.[1][2][3] This guide outlines a systematic approach using patch-clamp electrophysiology to elucidate the compound's effects on key ion channels, providing researchers, scientists, and drug development professionals with the necessary protocols to conduct a thorough investigation.

Introduction: The Scientific Rationale

The benzazepine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity at a range of central nervous system targets, including dopamine receptors, serotonin receptors, and various ion channels.[3] Compounds of this class have been investigated for their therapeutic potential in conditions such as hypertension, psychosis, and obesity. The specific compound, 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, remains poorly characterized in the public domain.[4][5] Therefore, a systematic electrophysiological screening is the logical first step to identifying its mechanism of action and potential therapeutic applications.

Patch-clamp electrophysiology is the gold-standard technique for studying ion channel function with high fidelity.[6][7][8] It allows for the direct measurement of ionic currents through cell membranes, providing invaluable insights into how a compound modulates channel gating, conductance, and kinetics.[9] This guide will detail the necessary steps to perform whole-cell patch-clamp recordings to screen for the effects of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine on a panel of key voltage-gated and ligand-gated ion channels.

Experimental Design: A Multi-faceted Approach

Given the lack of a known target for 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, a tiered screening approach is recommended. This will begin with a broad screen on key ion channel families and can be followed by more in-depth characterization of any identified "hits."

Cell Line Selection

The choice of cell line is critical for isolating specific ion channel currents. Commercially available cell lines stably expressing a single type of ion channel (e.g., HEK293 or CHO cells) are highly recommended to avoid confounding currents from endogenous channels.

Ion Channel Target Recommended Cell Line Rationale
Voltage-gated sodium channels (Nav)HEK293 expressing Nav1.5Isolate cardiac sodium channel currents.
Voltage-gated potassium channels (Kv)CHO expressing hERG (Kv11.1)Assess potential for cardiac liability.
Voltage-gated calcium channels (Cav)HEK293 expressing Cav1.2Investigate effects on L-type calcium channels.
GABAA ReceptorsHEK293 expressing α1β2γ2 subunitsScreen for modulation of inhibitory neurotransmission.
AMPA ReceptorsHEK293 expressing GluA1/GluA2Screen for modulation of excitatory neurotransmission.
NMDA ReceptorsHEK293 expressing GluN1/GluN2AFurther screen for effects on excitatory neurotransmission.
Compound Preparation and Application

7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[5] Serial dilutions should be prepared in the extracellular recording solution to achieve the desired final concentrations. A vehicle control (extracellular solution with the same final concentration of DMSO) must be included in all experiments to account for any solvent effects.

Detailed Protocols

Cell Culture and Preparation
  • Cell Culture: Maintain the selected cell lines in their recommended culture medium, supplemented with the appropriate selection antibiotic to ensure stable expression of the target ion channel.

  • Plating for Electrophysiology: Two to three days before recording, plate the cells onto glass coverslips at a low density to ensure the presence of isolated single cells for patching.

  • Transfection (if necessary): For transient expression, transfect cells with the plasmid DNA for the ion channel of interest and a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

Electrophysiological Recordings: Whole-Cell Configuration

The whole-cell patch-clamp configuration is the most commonly used method for this type of screening as it allows for the recording of macroscopic currents from the entire cell membrane.[6][7]

Solution Composition (in mM) Purpose
Extracellular (Bath) Solution 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)Mimics the physiological extracellular environment.
Intracellular (Pipette) Solution 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)Mimics the physiological intracellular environment.

Note: These are general-purpose solutions and may need to be modified based on the specific ion channel being studied. For example, when recording calcium or sodium currents, potassium ions in the intracellular solution can be replaced with cesium to block potassium channels.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance for whole-cell recording is typically 2-5 MΩ when filled with the intracellular solution.

  • Cell Approach and Seal Formation: Under a microscope, carefully approach a single, healthy-looking cell with the patch pipette. Apply gentle positive pressure to the pipette to keep the tip clean. Once in close proximity to the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Achieving Whole-Cell Configuration: After establishing a gigaohm seal, apply a brief pulse of strong suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.

  • Data Acquisition: Begin recording using appropriate voltage protocols to elicit the currents of interest.

Voltage Protocols

The choice of voltage protocol is crucial for isolating and characterizing the effects of the compound on the target ion channel.

Ion Channel Voltage Protocol Purpose
Nav and Cav Channels From a holding potential of -80 mV, apply a series of depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments).To generate current-voltage (I-V) relationship curves.
Kv Channels From a holding potential of -80 mV, apply depolarizing steps to various potentials (e.g., -40 mV to +60 mV) to activate the channels, followed by a repolarizing step (e.g., to -50 mV) to measure tail currents.To assess effects on channel activation and deactivation.
Ligand-gated Channels (GABAA, AMPA, NMDA) Hold the cell at a constant voltage (e.g., -60 mV) and rapidly apply the specific agonist (e.g., GABA, AMPA, NMDA) with and without the test compound.To measure changes in agonist-evoked currents.

Data Analysis and Interpretation

The primary outcome of these experiments will be the measurement of ionic currents in the presence and absence of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine.

  • Current-Voltage (I-V) Relationships: Plot the peak current amplitude as a function of the applied voltage. Changes in the shape or peak of the I-V curve can indicate modulation of channel activity.

  • Concentration-Response Curves: To determine the potency of the compound, apply a range of concentrations and measure the resulting inhibition or potentiation of the current. Fit the data to a Hill equation to determine the IC50 or EC50 value.

  • Gating Kinetics: Analyze the time course of current activation, inactivation, and deactivation to determine if the compound alters the channel's gating properties.

Visualizing the Workflow and Potential Mechanisms

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be modulated by a benzazepine derivative.

Caption: Experimental workflow for patch-clamp analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Benzazepine 7,8-dimethoxy-2,3,4,5- tetrahydro-2-benzazepine Ion_Channel Ion Channel (e.g., Na_v, K_v, Ca_v) Benzazepine->Ion_Channel Direct Modulation GPCR GPCR (e.g., 5-HT2A) Benzazepine->GPCR Binding Ion_Flow Altered Ion Flow Ion_Channel->Ion_Flow G_Protein G-Protein GPCR->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase Kinase Cascade Second_Messenger->Kinase Kinase->Ion_Channel Phosphorylation Cellular_Response Cellular Response Ion_Flow->Cellular_Response

Caption: Potential mechanisms of ion channel modulation.

Conclusion

This application note provides a robust framework for the initial electrophysiological characterization of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. By following these protocols, researchers can systematically screen for the compound's effects on a variety of key ion channels, thereby elucidating its pharmacological profile and paving the way for further investigation into its therapeutic potential. The patch-clamp technique, with its unparalleled resolution, remains an indispensable tool in the discovery and development of novel ion channel modulators.[8][9]

References

  • Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. (2021). International Journal of Molecular Sciences. [Link]

  • Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

  • Axol Bioscience. Patch-clamp-protocol-final.pdf. [Link]

  • “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. (2021). Springer Protocols, Human Press. [Link]

  • Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

  • The University of Texas at Dallas. Patch clamp techniques for single channel and whole-cell recording. [Link]

  • Deciphering the Biophysical Properties of Ion Channel Gating Pores by Coumarin–Benzodiazepine Hybrid Derivatives: Selective AMPA Receptor Antagonists. (2023). Molecular Neurobiology. [Link]

  • Dual Mechanisms of the Diazepine-Benzimidazole Derivative, DAB-19, in Modulating Glutamatergic Neurotransmission. (2023). MDPI. [Link]

  • Pentameric ligand-gated ion channel ELIC is activated by GABA and modulated by benzodiazepines. (2012). PNAS. [Link]

  • Benzodiazepines modulate voltage-sensitive calcium channels in GH3 pituitary cells at sites distinct from thyrotropin-releasing hormone receptors. (1986). PubMed. [Link]

  • Google Patents.
  • Wikipedia. 5-HT2A receptor. [Link]

  • Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. (2012). Organic Letters. [Link]

  • Gsrs. 1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-3-(3-(METHYLAMINO)PROPYL). [Link]

  • Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. (1995). PubMed. [Link]

  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]

  • ChemSynthesis. 7,8-dimethoxy-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine. [Link]

  • Five 2-aryl-substituted tetrahydro-1,4-epoxy-1-benzazepines: isolated molecules and hydrogen-bonded chains and sheets. (2010). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydro-2-benzazepines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydro-2-benzazepines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important heterocyclic scaffold. Here, we address common challenges encountered during key synthetic transformations, providing in-depth troubleshooting guides and frequently asked questions in a practical, question-and-answer format. Our goal is to equip you with the knowledge to diagnose and resolve experimental hurdles, ensuring the successful synthesis of your target molecules.

Table of Contents

  • Introduction: The Challenge of the Seven-Membered Ring

  • Troubleshooting Guide 1: Ring-Closing Metathesis (RCM)

    • FAQ: Low or No Conversion in RCM

    • FAQ: Catalyst Decomposition

    • FAQ: Product Isomerization and Purification

  • Troubleshooting Guide 2: Pictet-Spengler Reaction

    • FAQ: Inefficient Seven-Membered Ring Closure

    • FAQ: Formation of Side Products

  • Troubleshooting Guide 3: Bischler-Napieralski Reaction

    • FAQ: Low Yields and Tar Formation

    • FAQ: The Retro-Ritter Side Reaction

  • Troubleshooting Guide 4: Intramolecular Heck Reaction

    • FAQ: Poor Yield and Incomplete Conversion

    • FAQ: Controlling Regioselectivity (Exo vs. Endo)

  • Troubleshooting Guide 5: Friedel-Crafts Acylation

    • FAQ: Poor Regioselectivity

    • FAQ: Low Yields with Activated Acylating Agents

  • General Laboratory Procedures

    • Protocol: General Work-up for Basic Heterocyclic Compounds

    • TLC Visualization of Tetrahydro-2-benzazepines and Common Byproducts

  • References

Introduction: The Challenge of the Seven-Membered Ring

The tetrahydro-2-benzazepine core is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds.[1] However, the synthesis of this seven-membered heterocyclic system is often more challenging than the construction of its five- and six-membered counterparts. The entropic and enthalpic barriers to forming a seven-membered ring can lead to lower yields, competitive side reactions, and a greater sensitivity to reaction conditions. This guide provides practical, experience-based advice for navigating these synthetic challenges.

Troubleshooting Guide 1: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis is a powerful and versatile method for the formation of the tetrahydro-2-benzazepine ring.[2] However, its success is highly dependent on the stability and activity of the ruthenium catalyst.

FAQ: My RCM reaction shows low or no conversion to the desired tetrahydro-2-benzazepine. What are the likely causes and how can I fix it?

Low conversion in RCM is a common issue that can often be traced back to catalyst inhibition or decomposition, or suboptimal reaction conditions.

  • Causality: The nitrogen atom in the diene precursor can coordinate to the ruthenium center, leading to catalyst inhibition or decomposition.[3] Additionally, impurities in the starting materials or solvent (e.g., water, oxygen, or other coordinating species) can deactivate the catalyst.

  • Troubleshooting Workflow:

    RCM_Troubleshooting start Low/No RCM Conversion check_purity Verify Purity of Starting Material & Solvent start->check_purity degas_solvent Degas Solvent Thoroughly (e.g., Ar sparging) check_purity->degas_solvent If pure increase_temp Increase Reaction Temperature Incrementally degas_solvent->increase_temp increase_loading Increase Catalyst Loading (e.g., from 1 mol% to 5 mol%) increase_temp->increase_loading If still low conversion success Successful Cyclization increase_temp->success If successful add_acid Add a Brønsted Acid (e.g., HCl, CSA) increase_loading->add_acid If still low conversion increase_loading->success If successful change_catalyst Switch to a More Robust Catalyst (e.g., Grubbs III) add_acid->change_catalyst If still low conversion add_acid->success If successful change_catalyst->success

    RCM Troubleshooting Workflow
  • Experimental Protocol: Mitigating Amine-Induced Catalyst Decomposition

    • Acid Treatment: Before adding the catalyst, protonate the amine functionality of your diene precursor. Dissolve the substrate in a minimal amount of a non-coordinating solvent (e.g., dichloromethane, toluene). Add one equivalent of a strong, non-coordinating acid such as camphorsulfonic acid (CSA) or a solution of HCl in a non-protic solvent. Stir for 10-15 minutes at room temperature.[4][5]

    • Catalyst Addition: Add the Grubbs catalyst (e.g., Grubbs II or Grubbs III) to the solution. The choice of catalyst can be critical; third-generation catalysts (GIII) are often more resistant to degradation by some amines.[5]

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider a portion-wise addition of the catalyst.[3]

ParameterRecommendationRationale
Catalyst Choice Grubbs II or Grubbs IIIIncreased stability and activity, especially with potentially coordinating substrates.[5]
Solvent Dichloromethane or TolueneNon-coordinating and commonly used for RCM. Ensure rigorous degassing.
Temperature 25-40 °C (DCM) or 80-110 °C (Toluene)Higher temperatures can sometimes overcome activation barriers but may also accelerate catalyst decomposition.
Additives 1 eq. CSA or HClProtonation of the amine prevents coordination to the ruthenium center.[4]

Troubleshooting Guide 2: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines, and its application has been extended to the formation of seven-membered rings, though not without challenges.[6]

FAQ: My Pictet-Spengler reaction to form a tetrahydro-2-benzazepine is giving low yields. How can I improve the efficiency of the seven-membered ring closure?

The formation of a seven-membered ring via the Pictet-Spengler reaction is entropically less favorable than the formation of a six-membered ring. Therefore, the reaction conditions must be carefully optimized to favor the desired cyclization.

  • Causality: The key to a successful Pictet-Spengler reaction is the formation of a sufficiently electrophilic iminium ion that can be attacked by the aromatic ring.[7] For less nucleophilic aromatic rings or for the formation of larger rings, the imine intermediate may not be electrophilic enough, leading to an equilibrium that favors the starting materials or side products.

  • Troubleshooting Workflow:

    Pictet_Spengler_Troubleshooting start Low Yield in 7-Membered Pictet-Spengler check_acid Verify Acid Catalyst (e.g., TFA, p-TsOH) start->check_acid increase_temp Increase Reaction Temperature check_acid->increase_temp If using standard conditions modified_ps Use Modified Pictet-Spengler (N-formyliminium ion) check_acid->modified_ps Alternative strategy use_des Consider Deep Eutectic Solvent (DES) increase_temp->use_des If yield still low success Improved Yield use_des->success modified_ps->success

    Pictet-Spengler Optimization
  • Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydro-2-benzazepine in a Deep Eutectic Solvent [1]

    • Solvent Preparation: Prepare the deep eutectic solvent (DES) by mixing choline chloride and oxalic acid dihydrate (1:1 molar ratio).

    • Reaction Setup: In a vial, combine the amino alkyl-phenol precursor (1 equiv.), paraformaldehyde (1 equiv.), and the prepared DES (approx. 1 g per 0.15-0.37 mmol of amine).

    • Reaction Conditions: Cap the vial and stir the mixture at 70-80 °C for 20-48 hours.

    • Work-up: Cool the reaction to room temperature. Add water (2 mL) and a saturated solution of NaHCO₃ (2 mL) and stir for 1 hour.

    • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

ParameterRecommendationRationale
Acid Catalyst Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TsOH)Stronger acids promote the formation of the reactive iminium ion.[7]
Solvent Deep Eutectic Solvents (e.g., Choline Chloride/Oxalic Acid)Can act as both solvent and catalyst, leading to milder reaction conditions and improved yields.[1]
Temperature 70-80 °CProvides the necessary energy to overcome the activation barrier for the 7-endo-trig cyclization.
Aldehyde Source ParaformaldehydeA convenient and anhydrous source of formaldehyde.[1][8]

Troubleshooting Guide 3: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful tool for the synthesis of dihydroisoquinolines and can be adapted for the synthesis of seven-membered rings, though care must be taken to avoid common side reactions.[9]

FAQ: My Bischler-Napieralski reaction is producing a significant amount of a non-polar byproduct, and the overall yield of the desired benzazepine is low. What is happening?

This is a classic presentation of the retro-Ritter reaction, a common side reaction in the Bischler-Napieralski synthesis.[10]

  • Causality: The nitrilium ion intermediate, which is key to the cyclization, can fragment to form a stable carbocation and a nitrile. The carbocation then typically eliminates a proton to form a styrene derivative. This pathway is particularly favored if the resulting styrene is highly conjugated.

  • Troubleshooting Workflow:

    Bischler_Napieralski_Troubleshooting start Low Yield & Styrene Byproduct in Bischler-Napieralski change_reagent Use Stronger Dehydrating Agent (e.g., P₂O₅ in POCl₃) start->change_reagent milder_conditions Use Milder Conditions (e.g., Tf₂O, 2-chloropyridine) start->milder_conditions For sensitive substrates use_nitrile_solvent Use Acetonitrile or Propionitrile as Solvent change_reagent->use_nitrile_solvent If retro-Ritter persists success Reduced Side Reaction, Improved Yield use_nitrile_solvent->success milder_conditions->success

    Bischler-Napieralski Optimization
  • Experimental Protocol: Suppressing the Retro-Ritter Reaction [10]

    • Solvent Choice: Use the corresponding nitrile (e.g., acetonitrile if the acyl group is acetyl) as the solvent. This shifts the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate.

    • Dehydrating Agent: For substrates without electron-donating groups on the aromatic ring, a stronger dehydrating system is often necessary. Use a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃). The in situ generated pyrophosphate is an excellent leaving group, promoting the formation of the nitrilium ion.[11]

    • Milder Alternative: For acid-sensitive substrates, consider using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine. This allows the reaction to proceed at lower temperatures, often minimizing side reactions.[12]

ParameterRecommendationRationale
Dehydrating Agent P₂O₅ in POCl₃ (for unactivated rings) or Tf₂O/2-chloropyridine (for sensitive substrates)Stronger dehydration promotes cyclization over fragmentation. Milder conditions can reduce side reactions.[11][12]
Solvent Acetonitrile or PropionitrileShifts the equilibrium away from the retro-Ritter products.[10]
Temperature Reflux (for POCl₃) or 0 °C to RT (for Tf₂O)Temperature should be carefully controlled to balance reaction rate with substrate/product stability.

Troubleshooting Guide 4: Intramolecular Heck Reaction

The intramolecular Heck reaction provides a modern and efficient route to benzazepines, but controlling the regioselectivity of the double bond in the product can be challenging.[13]

FAQ: My intramolecular Heck reaction is giving a mixture of exo- and endo-cyclic double bond isomers. How can I favor the formation of one over the other?

The regioselectivity of the β-hydride elimination step in the intramolecular Heck reaction determines the position of the double bond in the final product. This can be influenced by the ligand, additives, and the specific mechanistic pathway.

  • Causality: The reaction can proceed through neutral, cationic, or anionic pathways, depending on the starting materials and reagents.[14] The geometry of the transition state for β-hydride elimination is influenced by these pathways and can be manipulated to favor one isomer. The formation of the thermodynamically more stable endo-cyclic isomer can also occur via re-insertion of the Pd-H species and subsequent elimination.

  • Troubleshooting Workflow:

    Heck_Troubleshooting start Mixture of Exo/Endo Isomers in Intramolecular Heck add_ag_salt Add Silver Salt (e.g., Ag₂CO₃, Ag₃PO₄) start->add_ag_salt change_ligand Change Phosphine Ligand (e.g., bulky vs. electron-rich) add_ag_salt->change_ligand If still a mixture success Improved Regioselectivity add_ag_salt->success If successful change_base Screen Different Bases (e.g., Et₃N, Hunig's base) change_ligand->change_base change_base->success

    Heck Reaction Regioselectivity
  • Experimental Protocol: General Procedure for Intramolecular Heck Cyclization [15]

    • Reaction Setup: In a pressure tube, combine the aryl halide precursor, palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), phosphine ligand (if not using a pre-catalyst), and a suitable base (e.g., Et₃N, Hunig's base, Ag₂CO₃) in an anhydrous, degassed solvent (e.g., THF, DMF, acetonitrile).

    • Reaction Conditions: Seal the tube and heat to the desired temperature (typically 80-140 °C). Monitor the reaction by TLC or LC-MS.

    • Work-up and Purification: After completion, cool the reaction, filter through a pad of celite to remove the palladium catalyst, and concentrate the filtrate. Purify the residue by flash column chromatography.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ or Pd(dppf)Cl₂Common and effective palladium sources for Heck reactions.
Base Et₃N, Hunig's base, or Ag₂CO₃The choice of base can influence the reaction pathway and regioselectivity. Silver salts can promote the cationic pathway, which can alter the outcome.[14]
Solvent THF, DMF, or AcetonitrileThe polarity of the solvent can affect the reaction rate and selectivity.

Troubleshooting Guide 5: Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental C-C bond-forming reaction that can be used to functionalize the aromatic ring of the tetrahydro-2-benzazepine scaffold.

FAQ: I am trying to perform a Friedel-Crafts acylation on my N-Boc-tetrahydro-2-benzazepine, but I am getting a mixture of regioisomers. How can I improve the selectivity?

The regioselectivity of electrophilic aromatic substitution on the benzazepine ring is directed by the activating effect of the fused aliphatic portion and can be highly controlled.

  • Causality: For N-protected 2,3,4,5-tetrahydro-1H-2-benzazepine, the position para to the benzylic methylene group (C-8) is the most activated towards electrophilic substitution. Acylation at this position is generally highly favored.[16] If you are observing other isomers, it could be due to overly harsh reaction conditions or the use of a Lewis acid that complexes with the protecting group in an unfavorable way.

  • Experimental Protocol: Regioselective Friedel-Crafts Acylation of N-Boc-tetrahydro-2-benzazepine [16]

    • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the N-Boc-tetrahydro-2-benzazepine in a suitable solvent (e.g., dichloromethane, nitromethane). Cool the solution to 0 °C.

    • Lewis Acid Addition: Add the Lewis acid (e.g., AlCl₃, SnCl₄) portion-wise.

    • Acylating Agent Addition: Slowly add the acylating agent (e.g., an acyl chloride or anhydride) to the cooled solution.

    • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress by TLC.

    • Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl. Extract with an organic solvent, wash with water and brine, dry, and concentrate.

    • Purification: Purify the product by flash column chromatography.

ParameterRecommendationRationale
Lewis Acid AlCl₃ or SnCl₄Standard Lewis acids for Friedel-Crafts reactions. The choice can influence reactivity and selectivity.
Solvent Dichloromethane or NitromethaneCommon solvents for Friedel-Crafts reactions.
Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity by minimizing side reactions.
Protecting Group Boc or FormylAn electron-withdrawing protecting group on the nitrogen is crucial to prevent side reactions at the nitrogen and to direct the acylation to the aromatic ring.[16]

General Laboratory Procedures

Protocol: General Work-up for Basic Heterocyclic Compounds
  • Quenching: If the reaction contains strong acids or bases, quench appropriately (e.g., with saturated NaHCO₃ for acids, or with dilute HCl or NH₄Cl for bases).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acid Wash (Optional): To remove non-basic organic impurities, the organic layer can be washed with dilute acid (e.g., 1M HCl). The basic product will move into the aqueous layer.

  • Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with 1M NaOH or NaHCO₃) and re-extracted with an organic solvent to recover the purified basic product.

  • Drying and Concentration: The final organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

TLC Visualization of Tetrahydro-2-benzazepines and Common Byproducts
  • UV Light (254 nm): The aromatic ring of the benzazepine will be UV active.

  • Iodine Chamber: Amines and many organic compounds will show up as brown spots.[17]

  • Ninhydrin Stain: Secondary amines, like the parent tetrahydro-2-benzazepine, will stain (often yellow or orange). Primary amine starting materials will give a deep purple/blue spot.

  • Potassium Permanganate Stain: Alkenes (from RCM or Heck reactions) and other oxidizable functional groups will appear as yellow/brown spots on a purple background.

  • Vanillin or p-Anisaldehyde Stain: Can be useful for visualizing certain functional groups and byproducts.[17]

References

  • From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. ACS Central Science.[1][18][19]

  • Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1.[16]

  • Technical Support Center: Bischler–Napieralski Reaction Troubleshooting. Benchchem.[12]

  • Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. ACS Publications.[4]

  • Intramolecular Heck reaction. Wikipedia.[13]

  • The Intramolecular Heck Reaction. Organic Reactions.[15]

  • Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. PMC - NIH.[5]

  • Facile and Short-Step Synthesis of 5-Substituted 2,3,4,5-Tetrahydrobenz[f][1][4]Oxazepines Using a Modified Pictet-spengler Reaction. ResearchGate.[20]

  • Amine‐Mediated Degradation in Olefin Metathesis Reactions that Employ the Second‐Generation Grubbs Catalyst. ResearchGate.[3]

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. thieme-connect.com.[21]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal.[22]

  • (PDF) From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. ResearchGate.[18]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PubMed Central.[23]

  • Pictet-Spengler Reaction - Common Conditions. organic-chemistry.org.[8]

  • Sustainable synthesis of tetrahydro‐2‐benzazepines and related pharmaceuticals from lignocellulose. ResearchGate.[19]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.[24]

  • Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines. PubMed.[25]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. arkat-usa.org.[26]

  • Heterocyclic Compounds. nios.ac.in.[27]

  • The Intramolecular Heck Reaction. Macmillan Group.[14]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal.[10]

  • Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines. RSC Publishing.[28]

  • Heterocyclic Compounds. MSU chemistry.[29]

  • Heck–Suzuki Tandem Reaction for the Synthesis of 3-Benzazepines. The Journal of Organic Chemistry - ACS Publications.[30]

  • Decomposition of Ruthenium Olefin Metathesis Catalyst. MDPI.[31]

  • Pictet–Spengler reaction. Wikipedia.[6]

  • Pictet-Spengler reaction. chemeurope.com.[7]

  • Degradation of the First-Generation Grubbs Metathesis Catalyst with Primary Alcohols, Water, and Oxygen. Formation and Catalytic Activity of Ruthenium(II) Monocarbonyl Species. ResearchGate.[32]

  • Bischler-Napieralski Reaction. J&K Scientific LLC.[11]

  • Pictet-Spengler reaction. Name-Reaction.com.[33]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. knmu.edu.ua.[34]

  • Pictet-Spengler Reaction. NROChemistry.[35]

  • Ring-Closing Metathesis Approach to 2H-2-Benzazepine-1,3-diones. ResearchGate.[2]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH.[36]

  • Friedel-Crafts reactions with N-heterocyclic alcohols.. chem.wisc.edu.[37]

  • Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1][16]thiazepine ring system. beilstein-journals.org.[38]

  • Pictet–Spengler Tetrahydroisoquinoline Synthesis. ResearchGate.[39]

  • (PDF) Pictet-spengler reaction in the synthesis of condensed benzodiazepines. 2.* Synthesis of new derivatives of 11,12-dihydroquinazoline-[3,2-c][12][16]benzodiazepin-14(6H)-ones. ResearchGate.[40]

  • expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo- 5H-dibenz(b,f)azepine via Friedel-Crafts cycliacylations. Semantic Scholar.[41]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals.[42]

  • (PDF) Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. ResearchGate.[43]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.[44]

  • Bischler–Napieralski reaction. Wikipedia.[9]

  • TLC Visualization Reagents. EPFL.[45]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.[17]

Sources

Technical Support Center: Synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related benzazepine scaffolds. By understanding the causality behind experimental choices, we aim to empower you to troubleshoot effectively, leading to improved yields and higher purity of your target compound.

Introduction

The 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine core is a privileged scaffold found in numerous biologically active compounds. Its synthesis, while achievable through several routes, often presents challenges related to reaction efficiency, regioselectivity, and the formation of persistent impurities. This guide provides a structured approach to identifying and solving these common issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The primary route discussed involves the formation of a β-arylethylamide followed by cyclization and reduction, a common strategy for such heterocyclic systems.

Problem 1: Low Yield in the Cyclization Step (e.g., Bischler-Napieralski Reaction)

Symptom: After reacting the N-acyl-β-(3,4-dimethoxyphenyl)ethylamine precursor with a dehydrating agent (like POCl₃ or P₂O₅), TLC or LC-MS analysis shows a significant amount of unreacted starting material or multiple unidentified byproducts, resulting in a low yield of the desired 3,4-dihydro-2-benzazepine intermediate.

Potential Causes & Recommended Solutions:

  • Insufficient Dehydrating Agent Activity: The Bischler-Napieralski reaction and similar cyclizations depend on potent dehydrating agents to form the key nitrilium ion intermediate for intramolecular electrophilic aromatic substitution.[1][2][3]

    • Solution: Ensure the dehydrating agent (e.g., POCl₃, P₂O₅) is fresh and has been stored under anhydrous conditions. Using an excess of the reagent (e.g., POCl₃ as both reagent and solvent) can sometimes drive the reaction to completion.[1] For particularly stubborn substrates, stronger conditions like P₂O₅ in refluxing POCl₃ or the use of trifluoromethanesulfonic anhydride (Tf₂O) may be necessary.[2][3]

  • Inappropriate Reaction Temperature or Time: The activation energy for the cyclization may not be met, or prolonged heating could lead to decomposition.

    • Solution: The reaction is typically performed at reflux in solvents like toluene or chlorobenzene.[1] If the reaction is sluggish, consider switching to a higher boiling solvent such as xylene.[2] Monitor the reaction progress closely by TLC or LC-MS at regular intervals (e.g., every hour) to determine the optimal reaction time and avoid byproduct formation from extended heating. Microwave-assisted protocols have been shown to dramatically shorten reaction times and improve yields.[1]

  • Side Reactions: The electron-rich nature of the dimethoxy-substituted aromatic ring can lead to undesired side reactions.[1] One major side reaction is the retro-Ritter reaction, which forms styrenes, especially if the intermediate nitrilium salt is stable.[2]

    • Solution: To suppress the retro-Ritter reaction, one strategy is to use the corresponding nitrile as a solvent, which shifts the equilibrium away from the styrene byproduct.[2] Alternatively, milder cyclization promoters like oxalyl chloride or Tf₂O with 2-chloropyridine can avoid the high temperatures that favor elimination.[2]

Workflow for Optimizing Cyclization:

start Low Cyclization Yield c1 Check Reagent Quality (POCl₃, P₂O₅) start->c1 c2 Optimize Temperature & Time start->c2 Standard conditions failing? c3 Investigate Side Reactions (TLC/LC-MS) start->c3 Byproducts observed? s1 Use fresh, anhydrous reagents. Consider excess. c1->s1 Reagents old/wet? s2 Increase temperature (e.g., Toluene -> Xylene). Monitor reaction progress. c2->s2 s3 Identify retro-Ritter product. Use nitrile solvent or milder reagents (Tf₂O). c3->s3 s1->c2 end Improved Yield s1->end s2->c3 s2->end s3->end

Caption: Troubleshooting workflow for low cyclization yield.

Problem 2: Incomplete Reduction of the Intermediate

Symptom: During the reduction of the cyclic imine or amide intermediate (e.g., 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one or the corresponding dihydroisoquinoline) to the final tetrahydro-2-benzazepine, the reaction stalls, leaving a mixture of starting material and product.

Potential Causes & Recommended Solutions:

  • Incorrect Choice or Activity of Reducing Agent: The reactivity of the carbonyl or imine group dictates the necessary reducing agent.

    • Solution (for Amide Reduction): Amides require strong reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly used.[4] Ensure the LiAlH₄ is fresh and used in a strictly anhydrous solvent like dioxane or THF. A boiling suspension of LiAlH₄ in dioxane is an effective method.[4]

    • Solution (for Imine/Enamine Reduction): Cyclic imines or enamines are readily reduced by sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is particularly useful as it is more selective and can be used in one-pot reductive amination protocols.[5] Asymmetric hydrogenation using iridium catalysts can be employed for chiral products.[6][7]

  • Catalyst Poisoning (for Catalytic Hydrogenation): If using catalytic hydrogenation (e.g., H₂ with Pd/C), trace impurities from the previous step (e.g., sulfur compounds, residual base/acid) can poison the catalyst.

    • Solution: Purify the intermediate thoroughly before hydrogenation. A simple filtration through a plug of silica gel or celite can often remove catalyst poisons. Increase the catalyst loading or pressure if the reaction is still slow.

Table 1: Comparison of Common Reducing Agents

Reducing AgentSubstrateTypical ConditionsProsCons
LiAlH₄Amide, Ester, Carboxylic AcidAnhydrous THF or Dioxane, refluxVery powerful and effective for amidesHighly reactive, not chemoselective, requires quench
NaBH₄Imine, Ketone, AldehydeMethanol or Ethanol, 0 °C to RTMild, easy to handle, good for iminesMay not be strong enough for some substrates
NaBH₃CNImine (in situ)Methanol, weakly acidic pHSelective for imines over carbonylsToxic cyanide byproduct, pH control needed
H₂ with Pd/C, PtO₂, or Raney NiImine, C=C double bondsMethanol or Ethanol, H₂ atmosphere (balloon or Parr)"Clean" reaction, high yields, scalableCatalyst can be poisoned, requires special equipment
Problem 3: Difficulty in Final Product Purification

Symptom: The crude product is an oil or a sticky solid that is difficult to crystallize. Column chromatography results in smearing or poor separation from closely-related impurities.

Potential Causes & Recommended Solutions:

  • Residual Reagents or Byproducts: The basic nature of the amine product can cause it to stick to silica gel. Byproducts with similar polarity can co-elute.

    • Solution 1 (Column Chromatography Optimization): Use a silica gel column treated with a small amount of base, such as triethylamine (~1-2% v/v), in the eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). This neutralizes the acidic sites on the silica, preventing tailing of the amine product.

    • Solution 2 (Salt Formation and Recrystallization): Convert the oily free base into a crystalline salt.[8] Dissolve the crude product in a suitable solvent (e.g., dry ether, ethyl acetate, or isopropanol) and add an acid like methanesulfonic acid, hydrochloric acid (as a solution in ether or dioxane), or oxalic acid dropwise until precipitation is complete.[8][9] The resulting salt is often a well-defined crystalline solid that can be easily purified by recrystallization.[9]

    • Solution 3 (High-Performance Liquid Chromatography - HPLC): For high-purity requirements, preparative HPLC is a powerful tool for separating closely related impurities.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound? A common approach starts from (3,4-dimethoxyphenyl)acetic acid. This is converted to an N-acyl-β-arylethylamine, which then undergoes an intramolecular cyclization (like Bischler-Napieralski) to form a dihydroisoquinoline or related cyclic intermediate. The final step is the reduction of the imine and/or amide functionality to yield the tetrahydro-2-benzazepine.[3][12][13]

Q2: How can I monitor the purity of my final product? A combination of techniques is recommended. Thin-Layer Chromatography (TLC) provides a quick check for major impurities.[14] High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity analysis.[10][15] For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[11][15][16]

Q3: My reaction involves a reductive amination. What are the key parameters to control? Reductive amination involves the equilibrium formation of an imine followed by its reduction.[17] Key factors include:

  • pH Control: The reaction is typically run under weakly acidic conditions (pH 4-6) to promote imine formation without deactivating the amine nucleophile.

  • Water Removal: The formation of the imine from the amine and a carbonyl is a condensation reaction that produces water. Removing this water (e.g., with molecular sieves) can drive the equilibrium toward the imine.

  • Choice of Reducing Agent: A reducing agent that selectively reduces the imine in the presence of the starting carbonyl is crucial for a one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this.[5][18]

Q4: Can I avoid using strong reducing agents like LiAlH₄? Yes, alternative routes can be designed. For example, a precursor like 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine-2,4-dione can be reduced with reagents like lithium triethylborohydride.[19] Alternatively, building the ring via methods like aza-Prins cyclization or other modern cyclization strategies can avoid amide intermediates altogether.[20][21]

Detailed Protocols

Protocol 1: Purification via Salt Formation (Methanesulfonate Salt)
  • Dissolution: Dissolve the crude 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine free base (e.g., 1.0 g) in a minimal amount of anhydrous isopropanol or dry diethyl ether (e.g., 10-20 mL).

  • Acidification: While stirring, add methanesulfonic acid dropwise. A precipitate should form immediately. Continue adding the acid until no further precipitation is observed.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, dry diethyl ether to remove any soluble impurities.

  • Drying: Dry the crystalline salt under vacuum to a constant weight. The purity can be checked by HPLC and the structure confirmed by NMR.

A Crude Oily Free Base in Solvent (e.g., Ether) B Add Methanesulfonic Acid Dropwise A->B C Precipitation of Crystalline Salt B->C D Filter and Wash with Dry Ether C->D E Dry Under Vacuum D->E F Pure Crystalline Methanesulfonate Salt E->F

Caption: Workflow for purification via salt formation.

References

  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • PrepChem.com. (n.d.). Synthesis of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine.
  • Google Patents. (n.d.). HK1202532A1 - Process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2h-3-benzazepin-2-one compounds, and application in the synthesis of ivabradine.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Google Patents. (n.d.). new process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2h- 3-benzazepin-2-one.
  • PrepChem.com. (n.d.). Synthesis of 7,8-Dimethoxy-3-methyl-1-(4-nitrophenoxy)-2,3,4,5-tetrahydro-3-benzazepine oxalate.
  • Wikipedia. (2024). Reductive amination.
  • ResearchGate. (n.d.). Analytical methods for determination of benzodiazepines. A short review.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Google Patents. (n.d.). EP2135861B2 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?.
  • ResearchGate. (n.d.). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction.
  • Wikipedia. (2023). Bischler–Napieralski reaction.
  • National Institutes of Health. (n.d.). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review.
  • ResearchGate. (n.d.). General synthesis of primary amines via reductive amination employing a reusable nickel catalyst | Request PDF.
  • Centurion University. (n.d.). Synthesis of isoquinolines - CUTM Courseware.
  • National Institutes of Health. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • American Chemical Society. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.
  • PrepChem.com. (n.d.). Synthesis of 7,8-Dimethoxy-2,3,-dihydro-1H-3-benzazepine.
  • ChemSynthesis. (n.d.). 7,8-dimethoxy-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine.
  • National Institutes of Health. (n.d.). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates.
  • National Institutes of Health. (n.d.). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds.
  • American Chemical Society. (2019). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds | ACS Central Science.
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • ResearchGate. (n.d.). Pharmaceutical Analysis—Drug Purity Determination | Request PDF.
  • American Chemical Society. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates | Organic Letters.
  • ResearchGate. (n.d.). High-Yield Method for the Preparation of 1,3,4,5-Tetrahydro-7-methoxy-2H-1-benzazepin-2-one with Excellent Regio- and Stereoselectivity.
  • American Chemical Society. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts | The Journal of Organic Chemistry.
  • Google Patents. (n.d.). Purification of tetrahydrofuran - US4233228A.

Sources

Technical Support Center: Protocol Optimization for In Vitro Assays with 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to ensure the robustness and reproducibility of your in vitro experiments. As a benzazepine derivative, this compound is likely being investigated for its interaction with central nervous system targets, such as G-protein coupled receptors (GPCRs) or ion channels.[1][2][3][4] This guide will focus on the common assay formats used for such targets.

Part 1: Compound Handling and Stock Solution Preparation - FAQs

Proper handling and preparation of your test compound is the foundation of any successful assay. Errors at this stage are a common source of variability and artifacts.

Question: How should I properly store and handle the solid compound and its stock solutions?

Answer: The stability of your compound is critical for reproducible results.

  • Solid Compound: Upon receipt, store the lyophilized powder of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine at -20°C for long-term storage.[5] Short-term storage at room temperature, such as during shipping, is generally acceptable.[5]

  • Stock Solutions: Once dissolved, prepare single-use aliquots of your high-concentration stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation, damaging the integrity of your sample.[6]

Question: What is the recommended solvent for preparing a high-concentration stock solution?

Answer: Based on supplier data, 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine is soluble in Dimethyl Sulfoxide (DMSO).[5] It is standard practice to prepare a high-concentration stock, typically 10-50 mM, in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing before making serial dilutions.

Question: I see precipitation when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

Answer: This is a common issue known as "compound crashing," where a hydrophobic compound, soluble in organic solvent, becomes insoluble in the aqueous environment of the assay buffer. This can lead to inaccurate concentration calculations and high variability.

Troubleshooting Strategies:

Strategy Rationale Considerations
Intermediate Dilution Series Reduces the drastic polarity change by performing serial dilutions in a mix of DMSO and aqueous buffer, or in 100% DMSO before the final dilution into the assay buffer.This is the most common and effective first step.
Inclusion of a Surfactant Adding a non-ionic surfactant like Pluronic F-127 or a low concentration of Tween-20 (e.g., 0.01%) to the assay buffer can help maintain compound solubility.Must be validated to ensure the surfactant does not interfere with the assay target (e.g., receptor binding or enzyme activity).
Addition of Bovine Serum Albumin (BSA) BSA can act as a carrier protein, binding to the compound and preventing it from precipitating or sticking to plasticware. A common concentration is 0.1% w/v.BSA can sometimes interfere with protein-protein interactions or binding assays. Its effect should be tested in control experiments.
Sonication or Warming Gently sonicating or warming the solution (e.g., to 37°C) can sometimes help re-dissolve small amounts of precipitate.Overheating can degrade the compound or other assay components. Use with caution.

Part 2: Troubleshooting Receptor Binding Assays

Receptor binding assays are fundamental for determining the affinity (e.g., Kᵢ, Kₔ) of a compound for its target. These assays typically involve competition between a labeled ligand (radioligand or fluorescent ligand) and the unlabeled test compound.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound Prepare serial dilutions of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine Incubate Incubate Receptor + Labeled Ligand + Unlabeled Compound (or buffer) Compound->Incubate Receptor Prepare receptor source (e.g., cell membranes) Receptor->Incubate Ligand Prepare labeled ligand (Radioligand/Fluorescent) Ligand->Incubate Separate Separate bound from free ligand (e.g., filtration, SPA beads) Incubate->Separate Allow to reach equilibrium Detect Detect signal (Scintillation/Fluorescence) Separate->Detect Analyze Plot data and calculate IC50 / Ki Detect->Analyze

Caption: Workflow for a competitive receptor binding assay.

Question: I am observing very high non-specific binding (NSB) in my assay. How can I reduce it?

Answer: High NSB is defined as the signal remaining in the presence of a saturating concentration of an unlabeled competitor, and it reduces the assay window and accuracy. An acceptable specific binding should be >80% of the total binding.[7]

Causality & Solutions:

  • Hydrophobic Interactions: The compound or labeled ligand may be "sticky" and adhere to the plasticware or filter membranes.

    • Solution: Pre-treat plates with a blocking agent like 0.1-0.5% BSA or polyethyleneimine (PEI). Use non-treated or low-binding microplates.[8]

  • Ligand Concentration Too High: Using a labeled ligand concentration significantly above its Kₔ value will increase binding to low-affinity, non-specific sites.

    • Solution: Ensure you are using the labeled ligand at a concentration at or below its Kₔ.[7] This maximizes the proportion of binding to the high-affinity specific site.

  • Insufficient Blocking of NSB Sites: The unlabeled compound used to define NSB may not be effective.

    • Solution: Use a structurally different, known high-affinity ligand to define NSB to ensure you are effectively blocking the target site.

Question: My total binding signal is very low. What are the potential causes?

Answer: A low signal can make it impossible to discern a specific binding window. This often points to issues with the biological components of the assay.[6]

Causality & Solutions:

  • Receptor Degradation or Low Density: The receptor preparation (e.g., cell membranes) may have low expression levels or may have been damaged by improper handling.

    • Solution: Use a fresh receptor preparation. Always include protease inhibitors during membrane preparation to prevent degradation.[6] Avoid repeated freeze-thaw cycles of the membrane stock.[6] Titrate the amount of receptor protein in the assay to find an optimal concentration that yields a robust signal.

  • Labeled Ligand Issues: The radioligand may have decayed, or a fluorescent ligand may have photobleached.

    • Solution: Check the age and specific activity of the radioligand. Store fluorescent probes protected from light. Perform a titration of the labeled ligand to ensure you are using an optimal concentration.

  • Suboptimal Assay Conditions: The incubation time, temperature, or buffer composition (pH, ionic strength) may not be optimal for binding.

    • Solution: Perform a time-course experiment to ensure the binding reaction has reached equilibrium. Optimize the buffer components systematically.

Parameter Recommendation Rationale
Receptor Conc. Titrate (e.g., 1-20 µg protein/well)Find the optimal balance between signal strength and reagent consumption.
Labeled Ligand Conc. ≤ Kₔ valueMaximizes specific binding and sensitivity for competition assays.[7][9]
Incubation Time Determine empirically (e.g., 30-120 min)Ensure the binding reaction has reached a steady state for accurate affinity measurements.[7]
Assay Buffer Tris-HCl or HEPES, pH 7.4Maintain physiological pH. May require specific ions (e.g., Mg²⁺) for some GPCRs.

Part 3: Optimizing Cell-Based Functional Assays

Cell-based assays measure the functional consequence of compound binding, such as changes in second messengers (e.g., cAMP, Ca²⁺) or gene expression.[10][11] They provide more physiologically relevant data than simple binding assays.[12]

G Compound Benzazepine Ligand Receptor Gq-Coupled Receptor Compound->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor Response Cellular Response DAG->Response Ca Intracellular Ca²⁺ Release ER->Ca Ca->Response

Caption: Simplified signaling pathway for a Gq-coupled GPCR.

Question: My assay window (signal-to-background ratio) is too small in my functional assay. How can I improve it?

Answer: A small assay window makes it difficult to distinguish a true compound effect from noise. Optimization often involves adjusting cell conditions and reagent concentrations.

Causality & Solutions:

  • Suboptimal Cell Density: If cells are too sparse, the total signal may be too low. If they are overgrown (confluent), receptors may be downregulated, or cells may be unhealthy, leading to a blunted response.[13]

    • Solution: Perform a cell titration experiment. Seed different cell densities and measure the response to a known agonist at its maximal effective concentration (EC₁₀₀). Choose the density that provides the largest and most consistent signal window.[13]

  • Incorrect Agonist Concentration: For antagonist assays, the concentration of the stimulating agonist is critical. If it's too high (e.g., >EC₉₀), it becomes very difficult for a competitive antagonist to shift the curve. If it's too low, the signal is weak.

    • Solution: Use the agonist at its EC₅₀ or EC₈₀ concentration. This provides a robust signal that is still sensitive to inhibition.

  • High Background Signal: Autofluorescence from the compound, media components (like phenol red), or the cells themselves can increase background noise.[12]

    • Solution: Always run a control with the compound in the absence of cells to check for autofluorescence. Use phenol red-free media for fluorescence-based assays.[12] If possible, use red-shifted dyes, as cellular autofluorescence is highest in the green spectrum.[12]

Question: I'm seeing high well-to-well variability, especially "edge effects." What are the common sources and solutions?

Answer: High variability obscures real data trends. Edge effects, where the outer wells of a plate behave differently from the inner wells, are often caused by thermal gradients or evaporation.[10]

Causality & Solutions:

  • Uneven Cell Plating: Inconsistent cell numbers across wells is a primary source of variability. Adherent cells often clump in the center if the plate is not handled properly after seeding.

    • Solution: Ensure a single-cell suspension before plating. After seeding, let the plate sit at room temperature on a level surface for 20-30 minutes before moving to the incubator to allow for even cell settling.[14]

  • Evaporation: Wells on the edge of the plate, particularly in 96- or 384-well formats, are prone to evaporation during long incubations, which concentrates media components and the test compound.[14]

    • Solution: Use the maximum possible volume in each well to minimize the relative impact of evaporation.[14] Place plates in a humidified incubator. For sensitive assays, consider leaving the outer wells empty and filling them with sterile water or buffer to create a moisture barrier.

  • Temperature Gradients: Uneven temperature across the plate during incubation or reading can affect biological activity and detector performance.

    • Solution: Allow plates to equilibrate to room temperature before adding reagents or reading on a plate reader. This ensures thermal uniformity.

Example Protocol: Cell-Based Calcium Flux Assay

This protocol describes a generic method to assess Gq-coupled receptor activation by measuring intracellular calcium mobilization using a fluorescent dye.

  • Cell Plating: Seed cells expressing the target receptor into black-walled, clear-bottom 96-well microplates at a pre-optimized density.[13] Culture overnight to allow for adherence.

  • Dye Loading: Aspirate the culture medium. Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Wash the cells gently with buffer to remove excess dye. Add varying concentrations of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine (for agonist testing) or the test compound followed by an EC₈₀ concentration of a known agonist (for antagonist testing).

  • Signal Detection: Immediately place the plate in a fluorescence plate reader equipped with injectors. Measure the fluorescence intensity over time (kinetic read), typically for 60-120 seconds, using appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4).

  • Data Analysis: Calculate the change in fluorescence (Maximum signal - Minimum signal) for each well. Plot the response versus the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

References

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2018). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Hulme, E. C. (1989). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link]

  • Neumeyer, J. L., et al. (1988). A photoaffinity label for the D-1 dopamine receptor... Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2021). A review for cell-based screening methods in drug discovery. Bio-Design and Manufacturing. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

  • Kung, H. F., et al. (1991). Synthesis and Resolution of...A High Affinity and Selective Iodinated Ligand for CNS D1 Dopamine Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • Leeson, P. D., et al. (1994). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of...NMDA and...AMPA receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, W., et al. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters. Retrieved from [Link]

  • Mohamad, J., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone... Neurochemical Research. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in the N-Alkylation of Tetrahydro-2-benzazepines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of tetrahydro-2-benzazepines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges and provide practical, field-proven solutions to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction

The N-alkylation of tetrahydro-2-benzazepines is a fundamental reaction in medicinal chemistry, as the resulting substituted scaffolds are present in numerous biologically active compounds and pharmaceutical agents.[1][2][3] However, this seemingly straightforward transformation is often plagued by the formation of unwanted byproducts, primarily due to the nucleophilic nature of the nitrogen atom in the starting material and the product.[4][5] The most common side reactions include over-alkylation leading to quaternary ammonium salts and reactions at other nucleophilic sites within the molecule.

This guide provides a structured approach to troubleshooting these issues, grounded in a deep understanding of the underlying reaction mechanisms.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of tetrahydro-2-benzazepines, offering explanations and actionable solutions.

Problem 1: Low Yield of the Desired N-Alkylated Product and Significant Starting Material Remaining

Possible Causes:

  • Insufficiently reactive alkylating agent: The electrophilicity of the alkylating agent is a key driver of the reaction.

  • Inappropriate base: The base may not be strong enough to deprotonate the secondary amine effectively, or it may be sterically hindered.

  • Suboptimal reaction temperature: The reaction may require more thermal energy to overcome the activation barrier.

  • Poor solvent choice: The solvent can significantly influence the solubility of reagents and the reaction rate.[6]

Solutions & Protocols:

  • Enhance Alkylating Agent Reactivity:

    • Protocol: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. For even greater reactivity, convert the corresponding alcohol to a triflate or tosylate.

    • Causality: The leaving group ability follows the trend I > Br > Cl > OTs > OTf. Better leaving groups facilitate the SN2 reaction.

  • Optimize the Base:

    • Protocol: If using a weak base like potassium carbonate (K₂CO₃), try a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    • Causality: A stronger base will more effectively deprotonate the secondary amine, increasing the concentration of the more nucleophilic amide anion.

  • Adjust Reaction Temperature:

    • Protocol: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS.

    • Causality: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.

  • Solvent Screening:

    • Protocol: Screen a range of aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).[6]

    • Causality: These solvents can effectively solvate the cation of the base and the transition state of the SN2 reaction, thereby accelerating the rate.

Problem 2: Formation of a Significant Amount of Quaternary Ammonium Salt (Over-alkylation)

This is arguably the most common byproduct in the N-alkylation of secondary amines. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.[4][5]

dot

Overalkylation Tetrahydro_2_benzazepine Tetrahydro-2-benzazepine (Secondary Amine) N_alkylated_Product N-Alkylated Product (Tertiary Amine) Tetrahydro_2_benzazepine->N_alkylated_Product 1st Alkylation Alkyl_Halide1 Alkyl Halide (R-X) Alkyl_Halide1->N_alkylated_Product Quaternary_Salt Quaternary Ammonium Salt N_alkylated_Product->Quaternary_Salt 2nd Alkylation (Over-alkylation) Alkyl_Halide2 Alkyl Halide (R-X) Alkyl_Halide2->Quaternary_Salt

Caption: Pathway of over-alkylation in N-alkylation.

Solutions & Protocols:

  • Control Stoichiometry:

    • Protocol: Use a slight excess of the tetrahydro-2-benzazepine (1.1 to 1.5 equivalents) relative to the alkylating agent.

    • Causality: By having the amine in excess, the probability of the alkylating agent reacting with the starting material is higher than with the product.[7]

  • Slow Addition of Alkylating Agent:

    • Protocol: Add the alkylating agent dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump.

    • Causality: This maintains a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.

  • Lower Reaction Temperature:

    • Protocol: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) if the alkylating agent is highly reactive (e.g., methyl iodide, benzyl bromide).[8]

    • Causality: Lowering the temperature can help to control the rate of the second alkylation, which may have a slightly higher activation energy.

  • Alternative Synthetic Routes:

    • Reductive Amination: This is often the preferred method to avoid over-alkylation.[5][9]

      • Protocol: React the tetrahydro-2-benzazepine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[9][10]

      • Causality: The reaction proceeds through an iminium ion intermediate which is selectively reduced. The resulting tertiary amine is not reactive under these conditions.

dot

Reductive_Amination_Workflow start Start mix_reagents Mix Tetrahydro-2-benzazepine and Aldehyde/Ketone start->mix_reagents form_iminium Formation of Iminium Ion mix_reagents->form_iminium add_reducing_agent Add Reducing Agent (e.g., STAB) form_iminium->add_reducing_agent reduction Reduction of Iminium Ion add_reducing_agent->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (e.g., Chromatography) workup->purification product Final N-Alkylated Product purification->product

Caption: Workflow for reductive amination.

Problem 3: Side Reactions on the Aromatic Ring or Other Functional Groups

Possible Causes:

  • Harsh reaction conditions: High temperatures or strongly basic/acidic conditions can promote unwanted side reactions.

  • Presence of other nucleophilic sites: Functional groups like phenols can also undergo alkylation.[11]

Solutions & Protocols:

  • Use Milder Conditions:

    • Protocol: Employ milder bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) and run the reaction at the lowest effective temperature.

    • Causality: This minimizes the potential for side reactions that may have higher activation energies.

  • Protecting Group Strategy:

    • Protocol: If your tetrahydro-2-benzazepine contains a reactive functional group (e.g., a phenol), protect it before N-alkylation. For a phenol, a silyl ether (e.g., TBDMS) or a benzyl ether are common choices. The protecting group can be removed after the N-alkylation is complete.

    • Causality: Protecting groups temporarily block reactive sites, directing the alkylation to the desired nitrogen atom.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for N-alkylation of tetrahydro-2-benzazepines?

While the optimal solvent is substrate-dependent, polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good starting points. They effectively dissolve the amine and the base, and they stabilize the transition state of the SN2 reaction.[6]

Q2: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system that provides good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, LC-MS is the preferred method.

Q3: My desired N-alkylated product is difficult to separate from the quaternary ammonium salt byproduct. What purification strategies can I use?

  • Acid-Base Extraction: The tertiary amine product can be extracted into an acidic aqueous solution, leaving the permanently charged quaternary salt in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the desired product.

  • Column Chromatography: Quaternary ammonium salts are highly polar and will often stick to the baseline on silica gel. Running a column with a gradient of a polar solvent (e.g., methanol in dichloromethane) can effectively separate the less polar tertiary amine product.

Q4: Are there any "greener" alternatives to traditional N-alkylation methods?

Yes, the "borrowing hydrogen" or "hydrogen autotransfer" methodology is a greener approach.[1][12] This method uses an alcohol as the alkylating agent, with a metal catalyst (e.g., based on ruthenium or iridium). The only byproduct is water.[1]

MethodAlkylating AgentByproductKey Considerations
Direct Alkylation Alkyl HalideSalt (e.g., NaBr)Prone to over-alkylation.[4][13]
Reductive Amination Aldehyde/KetoneWaterGenerally high selectivity, avoids over-alkylation.[5][9]
Borrowing Hydrogen AlcoholWaterAtom-economical, requires a catalyst.[1][12]

Q5: Can I use microwave irradiation to accelerate the N-alkylation?

Microwave-assisted synthesis can significantly reduce reaction times for N-alkylation with alkyl halides.[9] However, it can also accelerate the rate of byproduct formation, so careful optimization of temperature and time is crucial.

Conclusion

Minimizing byproduct formation in the N-alkylation of tetrahydro-2-benzazepines requires a careful and considered approach to reaction design. By understanding the underlying mechanisms of both the desired reaction and potential side reactions, researchers can make informed decisions about the choice of reagents, stoichiometry, and reaction conditions. When direct alkylation proves problematic, alternative strategies such as reductive amination offer a robust and often superior solution. This guide provides a foundation for troubleshooting and optimizing these critical transformations in your synthetic endeavors.

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Avoiding Over-alkylation. Wordpress. [Link]

  • Sobi, S., & D. B. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. ACS Publications. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Chemistry LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation. [Link]

  • Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. In Books. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. [Link]

  • National Institutes of Health. (n.d.). N-Dealkylation of Amines. PMC. [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • ResearchGate. (n.d.). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. [Link]

  • National Center for Biotechnology Information. (n.d.). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. PubMed Central. [Link]

  • MDPI. (n.d.). Quaternary Ammonium Salts as Alkylating Reagents in C-H Activation Chemistry. [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. [Link]

  • National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][14]naphthyrin-5(6H)-one. PMC. [Link]

  • Drugs.com. (n.d.). List of Alkylating agents. [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]

  • ACS Publications. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry. [Link]

  • BioPharma Notes. (2020). Alkylating agents. [Link]

  • SlideShare. (n.d.). Clinical and High-Dose Alkylating Agents. [Link]

  • Wikipedia. (n.d.). Alkylating antineoplastic agent. [Link]

  • ResearchGate. (2025). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. [Link]

  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Oncohema Key. (2016). Alkylating Agents. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted tetrahydro-2-benzazepines via a classical... [Link]

  • National Institutes of Health. (n.d.). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. PMC. [Link]

  • ACS Publications. (2021). Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds. Organic Letters. [Link]

  • Wiley Online Library. (2018). Preparation of substituted tetrahydro-1-benzazepines by lithiation-trapping. [Link]

  • ACS Publications. (2019). From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. ACS Central Science. [Link]

  • National Institutes of Health. (n.d.). Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds. PubMed Central. [Link]

Sources

Technical Support Center: Addressing the Instability of 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and may encounter challenges with its stability in solution. We understand that inconsistent results can be a significant impediment to research progress. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments. Our goal is to explain not just the "how" but the "why" behind these recommendations, grounding our advice in established chemical principles.

Section 1: Understanding the Instability of 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

The 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine scaffold, while valuable, possesses structural motifs that render it susceptible to degradation under common laboratory conditions. The primary pathways of instability are oxidation, pH-mediated reactions, and photodecomposition.[1]

  • Oxidation: The electron-rich dimethoxy-substituted aromatic ring and the secondary amine are potential sites for oxidation.[2] Exposure to atmospheric oxygen, especially in the presence of trace metal ions, can lead to the formation of colored degradation products, compromising sample purity.

  • pH-Mediated Degradation: The stability of many nitrogen-containing heterocycles, including benzazepine and related benzodiazepine structures, is highly dependent on the pH of the solution.[3] In strongly acidic or basic conditions, the molecule can undergo hydrolysis or structural rearrangements.[4][5] For some related diazepine structures, acidic pH can even lead to ring-opening.[6]

  • Photodecomposition: Aromatic compounds are often sensitive to light, particularly in the UV spectrum.[7] Light exposure can provide the energy needed to initiate degradation reactions (photolysis), leading to a loss of potency and the formation of unknown impurities.[1][8] The International Council for Harmonisation (ICH) guidelines mandate photostability testing for new drug substances due to this common issue.[9]

Below is a conceptual diagram illustrating the primary environmental factors that can trigger the degradation of the parent compound.

cluster_degradation Degradation Products cluster_factors Instability Factors parent 7,8-Dimethoxy-2,3,4,5- tetrahydro-2-benzazepine (Stable State) oxidized Oxidized Products (e.g., N-oxides, quinones) ph_degraded pH-Mediated Degradants (e.g., hydrolyzed species) photo_degraded Photodegradation Products oxygen Atmospheric O₂ Trace Metals oxygen->oxidized Oxidation ph Extreme pH (Acidic or Basic) ph->ph_degraded Hydrolysis/ Rearrangement light UV/Visible Light light->photo_degraded Photolysis

Caption: Potential degradation pathways for the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

❓ Question 1: My solution of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine is changing color, often turning yellow or brown, shortly after preparation. What is causing this?

💡 Answer: This is a classic sign of oxidation . The electron-donating methoxy groups make the aromatic ring susceptible to oxidation, and the secondary amine can also be oxidized. This process is often accelerated by exposure to atmospheric oxygen and can result in the formation of highly colored quinone-like structures or N-oxides.

✅ Mitigation Strategies:

  • Deoxygenate Your Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., high-purity argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: Prepare the solution in a glove box or use Schlenk line techniques to maintain an inert atmosphere throughout the handling process. This minimizes the sample's contact with oxygen.

  • Consider Antioxidants: For bulk solutions or longer-term experiments, the addition of a small amount of an antioxidant can be beneficial.[4] However, you must first validate that the antioxidant does not interfere with your specific assay.

    • Example: Prepare a concentrated stock of butylated hydroxytoluene (BHT) in your solvent and add it to your final solution to achieve a concentration of ~0.01%.

❓ Question 2: I'm observing a gradual decrease in my compound's concentration in my HPLC analysis, or I see precipitation forming in my aqueous buffer over a few hours.

💡 Answer: This issue likely stems from either pH-dependent degradation or poor solubility at the specific pH of your working solution. The secondary amine in the benzazepine ring is basic and will be protonated at lower pH values. Changes in pH can alter the molecule's overall solubility and, in some cases, catalyze hydrolytic degradation.[3]

✅ Mitigation Strategies:

  • Optimize and Buffer pH: The most effective way to prevent pH-related issues is to use a buffer system to maintain a stable pH.[1][4] Many benzazepine-related compounds exhibit maximal stability in a slightly acidic to neutral pH range. We recommend starting your optimization around pH 5-7 .

  • Prepare Solutions Fresh: The most reliable practice is to prepare your aqueous working solutions from a concentrated organic stock (like DMSO) immediately before each experiment. Avoid storing dilute aqueous solutions for extended periods.

  • Solubility Assessment: Perform a kinetic solubility study in your chosen buffer to ensure your working concentration is well below the solubility limit.

Parameter Recommendation Rationale
pH Range 5.0 - 7.5Avoids extreme acidic or basic conditions that can catalyze hydrolysis or rearrangement.[6][10]
Buffer Choice Phosphate, AcetateThese are common biological buffers and are effective in the recommended pH range.[1]
Solution Age Prepare fresh dailyMinimizes time for degradation to occur in aqueous environments.

❓ Question 3: My experimental results are inconsistent. Assays performed in the morning give different results from those in the afternoon, even when using the same solution.

💡 Answer: This type of time-dependent variability often points to photodegradation . Standard laboratory lighting, and especially direct sunlight, can be energetic enough to break chemical bonds and degrade sensitive compounds over the course of a few hours.[7][11]

✅ Mitigation Strategies:

  • Use Light-Blocking Containers: Always prepare and store your solutions in amber glass vials or tubes wrapped in aluminum foil to protect them from light.

  • Minimize Light Exposure During Experiments: When possible, turn off unnecessary overhead lights during sensitive incubation steps. If using multi-well plates for assays, use opaque plates or cover clear plates with an opaque lid or foil.

  • Perform a Forced Degradation Study: To confirm photosensitivity, expose a solution to a controlled light source (as described in ICH Q1B guidelines) and compare its purity profile by HPLC to a dark control sample stored at the same temperature.[9] This provides definitive evidence of photolability.

Section 3: Recommended Protocols for Solution Preparation and Storage

Following validated protocols is critical for reproducibility. Here are step-by-step guides for handling 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine.

Protocol 1: Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO)
  • Pre-Experiment Setup: Allow the solid compound vial to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Weigh the required amount of solid compound in a clean, dry vessel.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to dissolve the solid.[12] Mix thoroughly using a vortex mixer until all solid is dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials. Store these aliquots at -20°C or below for long-term stability.[12][13]

Protocol 2: Preparation of Aqueous Working Solution
  • Thaw Stock: Remove one aliquot of the frozen DMSO stock solution. Allow it to thaw completely at room temperature, protected from light.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the buffer has been filtered and, if necessary, deoxygenated.

  • Dilution: Add the required volume of the DMSO stock solution to your aqueous buffer to achieve the final desired concentration. Important: Add the DMSO stock to the buffer while vortexing the buffer to prevent precipitation of the compound. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store dilute aqueous solutions.

Summary of Storage Conditions
Form Temperature Light Condition Duration
Solid Compound-20°CDarkLong-Term[12]
Stock Solution (in DMSO)-20°C or -80°CAmber VialsUp to 6 months[13]
Working Solution (Aqueous)Room TemperatureAmber Vials/FoilUse Immediately

Section 4: Frequently Asked Questions (FAQs)

  • What is the recommended long-term storage condition for the solid compound? The solid compound should be stored at -20°C, protected from light and moisture.[12]

  • Which solvents should I avoid for primary stock solutions? Avoid protic solvents like methanol for long-term storage if you suspect solvolysis could be an issue. While the compound is soluble in methanol, anhydrous aprotic solvents like DMSO or DMF are generally preferred for long-term stability of stock solutions.[12]

  • How can I monitor the stability of my solution over time? The best method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[14][15] A proper method will separate the parent compound from its potential degradation products. By running samples at different time points, you can quantify the loss of the parent peak and the appearance of new peaks, giving you a precise measure of stability.

  • Are there any known incompatible reagents? Avoid strong oxidizing agents (e.g., hydrogen peroxide, lead tetra-acetate), strong acids, and strong bases in your solution, as these are known to react with or degrade similar chemical structures.[2][16]

Section 5: Troubleshooting Workflow

Use the following decision tree to diagnose and solve instability issues.

start Instability Observed (e.g., color change, precipitation, inconsistent results) q1 Is the solution changing color? start->q1 q2 Is there precipitation or a time-dependent loss of concentration? q1->q2 No a1 Likely OXIDATION - Use deoxygenated solvents - Work under inert gas (Ar/N₂) - Store protected from air q1->a1 Yes q3 Are results inconsistent over a few hours? q2->q3 No a2 Likely pH/SOLUBILITY ISSUE - Buffer solution to pH 5-7 - Prepare solutions fresh - Add DMSO stock to buffer q2->a2 Yes a3 Likely PHOTODEGRADATION - Use amber vials or foil - Minimize light exposure - Use opaque assay plates q3->a3 Yes

Caption: A decision tree for troubleshooting common stability issues.

References

  • Lenz, G. R. (1979). Lead Tetra-acetate Oxidation of Tetrahydrobenzazepine Enamides: The Synthesis of N-Acyl Substituted Tetrahydro. RSC Publishing.
  • Goh, J. X., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel). Available at: [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Available at: [Link]

  • Pharmaceutical Technology. (2017). Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Pobanz, M. A., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on recovery of benzodiazepines, n=3. ResearchGate. Available at: [Link]

  • Pobanz, M. A., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][2][4]diazepine-3-carboxylate does not influence bioavailability. ACS Omega. Available at: [Link]

  • Gholami Orimi, F., et al. (2020). Production of benzazepine derivatives via four-component reaction of isatins: study of antioxidant activity. Molecular Diversity. Available at: [Link]

  • Yutani, R., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceutics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. PubChem Compound Database. Available at: [Link]

  • Yutani, R., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. MDPI. Available at: [Link]

  • ResearchGate. (2014). Stability-Indicating RP-UPLC Method for the Simultaneous Determination of Potential Degradation and Process Impurities of Amlodipine Basylate and Benazepril HCl in Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]

  • Bari, A., et al. (2007). Isolation and structural elucidation of degradation products of alprazolam: photostability studies of alprazolam tablets. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available at: [Link]

  • ACS Publications. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. Available at: [Link]

  • Wiergowski, M., et al. (2022). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. Journal of Analytical Toxicology. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Cellular Assays with 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. This document provides in-depth troubleshooting advice to address common sources of variability and inconsistency in cell-based assays. Our goal is to empower you with the causal understanding and practical steps needed to generate robust, reproducible data.

This compound belongs to the benzazepine class, many of which are known to interact with dopamine receptors.[1] Specifically, its structural similarity to well-characterized pharmacological tools suggests it likely acts as a dopamine D1-like receptor agonist. Dopamine D1 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] Therefore, this guide will focus primarily on troubleshooting cAMP accumulation assays, while also addressing broader principles applicable to other potential readouts like β-arrestin recruitment or receptor internalization.

Section 1: Compound Handling and Preparation

The first critical control point in any cellular assay is the integrity of the compound itself. Errors in preparation can introduce significant variability before the compound ever reaches the cells.

FAQ 1.1: My dose-response curve is shifted to the right (lower potency) or has a shallow slope compared to expected values. What could be wrong with my compound?

Possible Causes & Solutions:

  • Poor Solubility: Benzazepine derivatives can have limited aqueous solubility. If the compound precipitates in your assay medium, its effective concentration will be lower than the nominal concentration, leading to a right-shifted curve and potentially a depressed maximal response (Emax).

    • Causality: The compound must be in solution to interact with its cell-surface receptor. Precipitated particles are not bioavailable.

    • Solution:

      • Confirm Stock Solution Clarity: Always ensure your primary stock, typically in 100% DMSO, is fully dissolved.[4] Gently warm and vortex if necessary.

      • Assess Solubility in Assay Buffer: Perform a simple visual solubility test. Prepare the highest concentration of your compound in the final assay buffer (including serum, if used) and visually inspect for precipitation or cloudiness after a 30-minute incubation at the assay temperature (e.g., 37°C).

      • Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also affect compound solubility when diluted into an aqueous buffer. Aim for a final DMSO concentration of ≤0.5% in your assay wells.[5] Note that even low concentrations of DMSO can sometimes impact neuronal excitability or membrane properties.[6][7]

  • Inaccurate Pipetting or Dilution Errors: Serial dilutions are a common source of error. Small inaccuracies in early, concentrated steps are magnified throughout the dilution series.

    • Causality: The accuracy of the dose-response relationship is entirely dependent on the accuracy of the ligand concentrations tested.

    • Solution:

      • Use Calibrated Pipettes: Regularly calibrate and verify the accuracy of your pipettes.

      • Avoid Very Small Volumes: Avoid pipetting volumes below 2 µL. It is better to perform an intermediate dilution step than to handle very small, inaccurate volumes.

      • Ensure Thorough Mixing: Vortex each dilution step thoroughly before proceeding to the next.

  • Compound Degradation: While many benzazepines are stable, repeated freeze-thaw cycles or improper storage can lead to degradation.

    • Causality: A degraded compound means a lower concentration of the active molecule, reducing apparent potency.

    • Solution:

      • Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock to avoid repeated freeze-thaw cycles.

      • Proper Storage: Store stock solutions at -20°C or -80°C, protected from light.[4]

Section 2: Cell Culture and Assay Readiness

The health and state of your cellular system are paramount. Day-to-day variations in cell culture can be a major driver of inconsistent assay performance.

FAQ 2.1: The maximal response (Emax) and/or potency (EC50) of the compound varies significantly between experiments. How can I better standardize my cells?

Possible Causes & Solutions:

  • High Passage Number & Phenotypic Drift: Continuous passaging can lead to changes in receptor expression levels, G-protein coupling efficiency, and overall cellular signaling fidelity.

    • Causality: Cell lines are not static. Over time, they can accumulate mutations or epigenetic changes that alter their phenotype, including the expression of the target receptor.

    • Solution:

      • Implement a Cell Banking System: Create a master and working cell bank system. Thaw a fresh vial of low-passage cells every 2-3 months (or after a defined number of passages, e.g., 15-20) and discard older cultures.

      • Validate Receptor Expression: Periodically confirm the expression of the dopamine D1 receptor in your cell line (e.g., via qPCR or flow cytometry) to ensure it remains stable.

  • Inconsistent Cell Seeding Density: The number of cells per well directly impacts the magnitude of the signal and the concentration of ligand available per cell.[8]

    • Causality: In a cAMP assay, the total signal is the sum of cAMP produced by all cells in the well. Too few cells may produce a signal that is below the limit of detection, while too many cells can deplete media components or lead to artifactual effects due to overcrowding.[9]

    • Solution:

      • Optimize Seeding Density: Perform a cell titration experiment. Seed a range of cell densities and stimulate them with a fixed, high concentration (e.g., EC85-EC100) of a reference agonist (like dopamine or SKF-81297). Plot the signal-to-background ratio versus cell number to find the optimal density that provides a robust assay window without excessive cell numbers.[10]

      • Ensure Accurate Cell Counting: Use an automated cell counter or a hemocytometer to ensure you are seeding the same number of viable cells for each experiment.

  • Variable Cell Confluency: Assaying cells at different stages of confluency can yield different results.

    • Causality: Cell-cell contact can initiate signaling pathways that alter GPCR expression and function. Furthermore, over-confluent cells may be nutrient-deprived and less healthy, leading to a blunted response.

    • Solution:

      • Standardize Seeding and Assay Timing: Develop a strict timeline. For example, always seed cells on Day 1, and perform the assay on Day 2, when they are at a consistent confluency (e.g., 80-90%).

  • Serum Interference: Components in Fetal Bovine Serum (FBS) can interfere with the assay.[11][12] Serum contains biogenic amines, growth factors, and lipid-modifying enzymes that can activate endogenous receptors, increase basal signaling, or even bind to the test compound.

    • Causality: Serum is a complex and undefined mixture that can introduce numerous confounding variables into a sensitive pharmacological assay.[13]

    • Solution:

      • Serum Starvation: If your cells tolerate it, wash them with a serum-free buffer and perform the assay in a serum-free medium. A typical protocol involves replacing the growth medium with serum-free medium for 2-4 hours before starting the assay.

      • Use a Consistent Serum Lot: If serum is required for cell health, purchase a large batch of a single FBS lot, test it for low background signaling in your assay, and use it for all subsequent experiments.

Section 3: Assay-Specific Troubleshooting (cAMP Assays)

Assays for Gαs-coupled receptors like the dopamine D1 receptor are typically robust, but require careful optimization to achieve a good signal window and reliable results.

dot

Gs_Signaling_Pathway Ligand 7,8-dimethoxy-2,3,4,5- tetrahydro-2-benzazepine D1R Dopamine D1 Receptor (GPCR) Ligand->D1R Binds & Activates Gs Gαs Protein D1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by Assay Assay Readout (e.g., HTRF) cAMP->Assay Detected AMP AMP (Inactive) PDE->AMP IBMX PDE Inhibitor (e.g., IBMX) IBMX->PDE Inhibits

Caption: Dopamine D1 (Gs-coupled) receptor signaling pathway.

FAQ 3.1: My assay window (signal-to-background ratio) is too small, making the data noisy.

Possible Causes & Solutions:

  • cAMP Degradation: This is the most common cause of a poor signal in Gs-coupled assays.

    • Causality: Endogenous phosphodiesterases (PDEs) are highly active enzymes that rapidly hydrolyze cAMP to AMP, effectively terminating the signal. Without their inhibition, the cAMP produced may not accumulate to detectable levels.[14]

    • Solution:

      • Incorporate a PDE Inhibitor: Add a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to your assay buffer. A typical starting concentration is 100-500 µM.

      • Optimize Inhibitor Concentration: While essential, very high concentrations of PDE inhibitors can sometimes increase basal signal or have off-target effects. Titrate the concentration to find the optimal balance that maximizes the signal window.

  • Suboptimal Stimulation Time: The production of cAMP is a dynamic process. The signal will rise, peak, and then fall due to receptor desensitization and other feedback mechanisms.

    • Causality: If you measure too early, the signal will not have reached its maximum. If you measure too late, you may miss the peak response. The optimal time depends on the specific cell line and receptor.[9]

    • Solution:

      • Perform a Time-Course Experiment: Stimulate cells with an EC85 concentration of the compound and measure the cAMP signal at multiple time points (e.g., 5, 15, 30, 60, and 120 minutes). This will reveal the time of peak signal accumulation, which you should use for all future experiments.

FAQ 3.2: The response seems to weaken after prolonged exposure or upon repeated stimulation. Why?

Possible Causes & Solutions:

  • Receptor Desensitization and Internalization: This is a classic hallmark of GPCR signaling. Following agonist binding, GPCRs are phosphorylated by GPCR kinases (GRKs), which promotes the binding of β-arrestin. β-arrestin binding uncouples the receptor from the G-protein (desensitization) and targets it for removal from the cell surface via endocytosis (internalization).[15]

    • Causality: The cell has feedback mechanisms to prevent overstimulation. By removing receptors from the surface, the cell becomes less responsive to the agonist, leading to signal tachyphylaxis (a rapidly diminishing response). Agonists with very slow dissociation rates may promote more profound internalization.[16]

    • Solution:

      • Use Shorter Incubation Times: Based on your time-course experiment, use the shortest incubation time that provides a robust signal. This minimizes the extent of desensitization.

      • Characterize the Phenomenon: If required, you can directly measure receptor internalization using techniques like cell-surface ELISA or microscopy to understand the kinetics of this process for your compound.[16] This is no longer a troubleshooting step but a mechanistic study.

Section 4: Data Interpretation and Common Artifacts

Even with a perfect experimental setup, data can be misleading if not interpreted correctly.

dot

Troubleshooting_Workflow Start Inconsistent Results (High CV, Shifting EC50/Emax) Check_Compound Step 1: Verify Compound Start->Check_Compound Check_Cells Step 2: Standardize Cells Start->Check_Cells Check_Assay Step 3: Optimize Assay Start->Check_Assay Analyze_Data Step 4: Review Data & Controls Start->Analyze_Data Q_Solubility Is stock clear? Is it soluble in buffer? Check_Compound->Q_Solubility Q_Storage Using fresh aliquots? Stored correctly? Check_Compound->Q_Storage Q_Passage Low passage #? Using cell bank? Check_Cells->Q_Passage Q_Density Seeding density optimized and consistent? Check_Cells->Q_Density Q_Time Stimulation time optimized? Check_Assay->Q_Time Q_PDE Using PDE inhibitor? Check_Assay->Q_PDE Q_Controls Are controls (basal, max) behaving as expected? Analyze_Data->Q_Controls

Caption: A logical workflow for troubleshooting inconsistent assay results.

FAQ 4.1: My compound appears to be a very weak partial agonist in my assay, but literature suggests it should be more efficacious. What could be the issue?

  • Receptor Overexpression in Recombinant Systems: Many commercially available cell lines (like HEK293 or CHO cells) are engineered to overexpress the receptor of interest.

    • Causality: In systems with a large receptor reserve, a compound that is a partial agonist in a native system can appear to be a full or nearly full agonist.[2] Conversely, if your specific clone has lower-than-expected expression, a full agonist might appear partial because the system cannot generate a maximal response.

    • Solution:

      • Benchmark with a Reference Compound: Always run a full dose-response curve for a well-characterized reference agonist (e.g., dopamine) in parallel. The efficacy of your test compound should be expressed relative to the maximal response produced by this reference agonist in your system.

      • Consider the System: Be aware of the limitations and characteristics of your specific cell line. Results from a highly overexpressing recombinant system may not perfectly translate to a primary cell or in vivo context.

  • Assay Artifacts ("Nuisance Compounds"): Some compounds can interfere with the assay technology itself rather than acting on the biological target.[17]

    • Causality: For example, in fluorescence-based assays (like HTRF), a compound that is auto-fluorescent or that quenches fluorescence can produce false positive or false negative results, respectively.

    • Solution:

      • Run a Counterscreen: Test your compound in a parallel assay using cells that do not express the dopamine D1 receptor. A true agonist should be inactive in this negative control cell line. Any activity observed would suggest an off-target effect or a direct interference with the assay components.

Appendix A: Protocol - Optimization of a cAMP Accumulation Assay

This protocol provides a framework for optimizing key parameters. Specific reagent volumes and incubation times may vary based on the assay kit manufacturer's instructions (e.g., Cisbio HTRF, Revvity LANCE).

dot

Assay_Workflow Day1 Day 1: Seed Cells (Optimized Density) Day2 Day 2: Assay Day1->Day2 Step1 1. Prepare Reagents (Assay Buffer + PDEi) Day2->Step1 Step2 2. Prepare Compound Dilutions Step1->Step2 Step3 3. Pre-incubate Cells (e.g., with PDEi) Step2->Step3 Step4 4. Add Compound (Stimulate for Optimized Time) Step3->Step4 Step5 5. Lyse Cells & Add Detection Reagents Step4->Step5 Step6 6. Incubate (e.g., 60 min at RT) Step5->Step6 Step7 7. Read Plate Step6->Step7 Step8 8. Analyze Data (Normalize & Fit Curve) Step7->Step8

Caption: General experimental workflow for a cAMP assay.

  • Cell Seeding (Day 1):

    • Harvest and count healthy, log-phase cells.

    • Seed cells into a 96-well or 384-well assay plate at the pre-determined optimal density.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂.

  • Assay Preparation (Day 2):

    • Prepare Stimulation Buffer: Typically a HBSS-based buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and often a buffer like HEPES.

    • Prepare a serial dilution of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine and a reference agonist in Stimulation Buffer.

  • Assay Execution (Day 2):

    • Aspirate the growth medium from the cell plate.

    • Optional: Pre-incubate cells with Stimulation Buffer for 15-30 minutes at 37°C.

    • Add the compound dilutions to the wells. Include "buffer only" (basal) and "saturating reference agonist" (max signal) controls.

    • Incubate for the pre-determined optimal stimulation time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and add the detection reagents according to your assay kit's protocol.

    • Incubate as required (e.g., 60 minutes at room temperature).

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the signal ratio as per the manufacturer's instructions.

    • Normalize the data: Set the basal control to 0% and the maximal reference agonist control to 100%.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ and Emax values.

ParameterRecommended Starting RangePurpose
Cell Density 2,000 - 15,000 cells/well (384-well)To ensure a detectable signal without overcrowding.[10]
PDE Inhibitor (IBMX) 100 - 500 µMTo prevent cAMP degradation and amplify the signal.[14]
Stimulation Time 15 - 60 minutesTo capture the peak of the second messenger response.[9]
Final DMSO Conc. ≤ 0.5%To avoid solvent-induced cell toxicity or artifacts.[5]

References

  • McCutcheon, K. M., et al. (2010). Development and Optimization of a Cell-Based Neutralizing Antibody Assay Using a Sample Pre-Treatment Step to Eliminate Serum Interference. Journal of Immunological Methods, 358(1-2), 35-45. Retrieved from [Link]

  • Yang, T. Y., et al. (2021). Streamlined neutralizing antibody assay development: overcoming serum interference, utilization of DOE and automation. mAbs, 13(1), 1989985. Retrieved from [Link]

  • McCutcheon, K. M., et al. (2010). Development and optimization of a cell-based neutralizing antibody assay using a sample pre-treatment step to eliminate serum interference. ResearchGate. Retrieved from [Link]

  • Vissers, M. C., et al. (2022). Nuisance compounds in cellular assays. SLAS Discovery, 27(4), 173-185. Retrieved from [Link]

  • Markossian, S., Grossman, A., Baskir, H., et al., editors. (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Optimization of seeding density and assay timing. (n.d.). ResearchGate. Retrieved from [Link]

  • GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. (2023). Nature Communications, 14(1), 2947. Retrieved from [Link]

  • Yang, D., et al. (2024). Functionally selective dopamine D1 receptor endocytosis and signaling by catechol and non-catechol agonists. bioRxiv. Retrieved from [Link]

  • Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex. (2016). Basic and Clinical Neuroscience, 7(4), 289–296. Retrieved from [Link]

  • Lu, C., & Mattson, M. P. (2001). Dimethyl sulfoxide suppresses NMDA- and AMPA-induced ion currents and calcium influx and protects against excitotoxic death in hippocampal neurons. Experimental Neurology, 170(1), 180-185. Retrieved from [Link]

  • Effect of different concentrations (0.010.02%) of dimethyl sulfoxide... (n.d.). ResearchGate. Retrieved from [Link]

  • Neumeyer, J. L., et al. (2012). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Bioorganic & Medicinal Chemistry Letters, 22(10), 3469-3472. Retrieved from [Link]

  • D1 Dopamine Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. Retrieved from [Link]

  • Sahlholm, K., et al. (2022). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. ACS Chemical Neuroscience, 13(14), 2133–2145. Retrieved from [Link]

  • Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. (2012). Organic Letters, 14(7), 1854–1857. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to In Vitro Bradycardic Effect Confirmation: The Case of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and characterize the potential bradycardic (heart rate-slowing) effects of the compound 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine in vitro. We will explore two gold-standard experimental models, delve into the underlying cardiac physiology, and provide detailed protocols and data interpretation strategies.

Introduction: The Quest for Selective Bradycardic Agents

In cardiovascular pharmacology, the development of "pure" bradycardic agents—drugs that reduce heart rate without affecting other cardiac parameters like contractility—is of significant interest for treating conditions such as stable angina and heart failure.[1][2] The benzazepine scaffold has given rise to several such compounds, with some demonstrating a specific inhibitory effect on the sinoatrial node, the heart's natural pacemaker.[3][4]

The compound 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine is a member of this chemical class.[5] While closely related molecules like UL-FS 49 have shown bradycardic properties in isolated atrial preparations[6][7], the specific activity of this core structure is yet to be fully elucidated. This guide, therefore, outlines a comparative approach to definitively characterize its effects in vitro.

The Physiological Pacemaker: Understanding the "Funny" Current (If)

The heart's rhythmic beating originates in the sinoatrial (SA) node.[8] The spontaneous and rhythmic electrical activity of pacemaker cells in the SA node is largely driven by a unique ion current known as the "funny" current, or If.[9]

This current is mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with the HCN4 isoform being predominant in the SA node.[8][10][11] Unlike most voltage-gated channels, HCN channels are activated by hyperpolarization (more negative membrane potentials) at the end of an action potential.[8][12] This activation allows a slow influx of positive ions (Na+ and K+), causing a gradual depolarization of the cell membrane. This slow depolarization is what constitutes the pacemaker potential. Once the membrane potential reaches a certain threshold, it triggers the next action potential, and thus, the next heartbeat.[8][9][11]

The autonomic nervous system modulates heart rate by influencing this process. For instance, sympathetic stimulation increases intracellular cyclic AMP (cAMP), which enhances If and accelerates the heart rate.[10] Consequently, compounds that inhibit the If current can effectively and selectively slow the heart rate.[1]

Signaling Pathway of the Cardiac Pacemaker Potential

Cardiac Pacemaker Potential cluster_0 Pacemaker Cell Membrane cluster_1 Pharmacological Intervention Hyperpolarization Hyperpolarization HCN4_Channel HCN4 Channel (Iƒ Current) Hyperpolarization->HCN4_Channel Activates Slow_Depolarization Slow Na+ Influx (Pacemaker Potential) HCN4_Channel->Slow_Depolarization Threshold Threshold Slow_Depolarization->Threshold Reaches Action_Potential Action Potential (Heartbeat) Threshold->Action_Potential Triggers Test_Compound 7,8-dimethoxy-2,3,4,5- tetrahydro-2-benzazepine Test_Compound->HCN4_Channel Potential Inhibition

Caption: A simplified diagram of the cardiac pacemaker potential and the hypothetical inhibitory point for the test compound.

Comparative In Vitro Models for Bradycardia Assessment

To assess the bradycardic potential of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, two primary in vitro models are recommended, each with distinct advantages and complexities.

The Langendorff Isolated Perfused Heart

This ex vivo technique involves isolating a mammalian heart (typically from a rodent) and perfusing it in a retrograde fashion through the aorta with an oxygenated nutrient solution.[13] This method keeps the coronary arteries supplied, allowing the heart to continue beating outside the body for several hours.[13] It is an excellent model because it maintains the heart's native architecture and physiology, free from systemic neuronal and hormonal influences.[13]

Key Parameters Measured:

  • Heart Rate (Chronotropy): The primary endpoint for assessing bradycardia.

  • Left Ventricular Developed Pressure (LVDP): An indicator of contractile strength (inotropy).

  • Coronary Flow: Can indicate effects on coronary vasculature.

  • Electrocardiogram (ECG): To assess effects on cardiac conduction intervals.

Induced Pluripotent Stem Cell-Derived Cardiomyocyte (iPSC-CM) Beating Assay

This in vitro model utilizes human iPSCs that have been differentiated into spontaneously beating cardiomyocytes.[14][15] These cells can be cultured in multi-well plates, making the assay amenable to higher throughput screening.[14] The primary advantage is the use of human cells, which can offer greater translational relevance. Beating parameters are typically measured using microscopy and image analysis or microelectrode arrays.[16][17][18]

Key Parameters Measured:

  • Beating Frequency: The direct correlate of heart rate.

  • Beating Amplitude: Reflects the contractility of the cardiomyocyte syncytium.

  • Beating Regularity: To detect potential pro-arrhythmic effects.

Comparison of In Vitro Models
FeatureLangendorff Isolated HeartiPSC-Derived Cardiomyocyte Assay
System Complexity Whole organ (high physiological relevance)2D or 3D cell culture
Species Rodent (e.g., rat, guinea pig, mouse)Human
Throughput LowMedium to High
Parameters Chronotropy, inotropy, coronary flow, ECGBeating frequency, amplitude, regularity
Cost & Labor HighModerate
Best For Detailed physiological and pharmacological characterizationEarly-stage screening, human-specific effects

Experimental Design and Protocols

A robust experimental design with appropriate controls is crucial for unambiguous data interpretation.

Controls
  • Positive Control: Ivabradine . This is a clinically approved selective If inhibitor and will serve as a benchmark for a bradycardic response.[2][19][20]

  • Negative Control: Vehicle Control . The solvent used to dissolve the test compound (e.g., 0.1% DMSO) should be administered alone to ensure it has no effect on the cardiac preparations.[15]

Experimental Workflow Diagram

Experimental_Workflow cluster_Langendorff Langendorff Protocol cluster_iPSC iPSC-CM Protocol L1 Isolate Heart & Cannulate Aorta L2 Stabilization Period (Baseline Recording) L1->L2 L3 Perfusion with Test Compound (Dose-Response) L2->L3 L4 Data Acquisition (HR, LVDP, ECG) L3->L4 C1 Plate iPSC-CMs in Multi-well Plate C2 Culture until Synchronous Beating C1->C2 C3 Incubate with Test Compound (Dose-Response) C2->C3 C4 Data Acquisition (Beating Frequency & Amplitude) C3->C4

Caption: High-level workflow for the Langendorff and iPSC-CM bradycardia assays.

Detailed Protocol: Langendorff Isolated Heart Preparation
  • Animal Preparation: Anesthetize a suitable rodent (e.g., Sprague-Dawley rat) and administer heparin to prevent coagulation.

  • Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.[13]

  • Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure with a suture.

  • Perfusion: Initiate retrograde perfusion with warm (37°C), oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg).[21]

  • Instrumentation: Insert a fluid-filled balloon into the left ventricle to measure pressure. Place electrodes to record an ECG.

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period, during which baseline heart rate and LVDP are recorded.[21]

  • Compound Administration: Introduce 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, Ivabradine, or vehicle into the perfusate in a cumulative, dose-dependent manner (e.g., 1 nM to 10 µM).

  • Data Recording: Continuously record heart rate, LVDP, and other parameters throughout the experiment.

Detailed Protocol: iPSC-Cardiomyocyte Beating Assay
  • Cell Plating: Plate commercially available iPSC-CMs onto fibronectin-coated multi-well plates (e.g., 96- or 384-well) according to the manufacturer's protocol.

  • Cell Culture: Culture the cells in the recommended medium at 37°C and 5% CO₂ until they form a spontaneously and synchronously beating monolayer (typically 7-10 days).[16]

  • Baseline Recording: Using an automated microscopy system or a microelectrode array, record the baseline beating frequency and amplitude for each well.[14][16]

  • Compound Addition: Add serial dilutions of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, Ivabradine, or vehicle to the wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes).

  • Post-Treatment Recording: Record the beating frequency and amplitude again.

  • Data Analysis: Calculate the percentage change in beating frequency from baseline for each concentration of the test compound.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format. The primary outcome is the dose-dependent effect of the test compound on heart rate or beating frequency.

Example Data Summary Table
CompoundConcentrationLangendorff: % Change in Heart Rate (Mean ± SEM)iPSC-CM: % Change in Beating Frequency (Mean ± SEM)
Vehicle 0.1% DMSO-1.2 ± 0.5%-0.8 ± 0.9%
Ivabradine 100 nM-15.4 ± 2.1%-18.2 ± 3.3%
1 µM-35.8 ± 3.5%-40.1 ± 4.0%
Test Compound 100 nM-5.1 ± 1.8%-6.5 ± 2.5%
1 µM-20.3 ± 2.9%-25.7 ± 3.8%
10 µM-42.5 ± 4.1%-48.9 ± 4.5%

Interpretation: A dose-dependent decrease in heart rate/beating frequency that is statistically significant compared to the vehicle control would confirm a bradycardic effect. Comparing the potency (e.g., EC₅₀ value) of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine to that of Ivabradine will provide a benchmark of its activity. Minimal changes in LVDP (in the Langendorff model) would suggest the compound is a selective bradycardic agent, a highly desirable pharmacological profile.

Conclusion

By employing both the Langendorff isolated heart and iPSC-derived cardiomyocyte assays, researchers can build a comprehensive in vitro profile of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. The Langendorff model offers high physiological fidelity for detailed characterization, while the iPSC-CM assay provides a higher-throughput, human-relevant system for confirming the primary effect. A positive result in these assays—a selective, dose-dependent reduction in heart rate—would strongly support the hypothesis that this compound acts as a bradycardic agent, likely through the inhibition of the If current in pacemaker cells, warranting further investigation in preclinical models.

References

  • Barbuti, A., Baruscotti, M., & DiFrancesco, D. (2007). The pacemaker current (If) in the heart. Journal of Molecular and Cellular Cardiology, 43(5), 513-522. [Link]

  • RxList. (2021). How Do I(f) Current Inhibitors Work? [Link]

  • CADTH. (2017). I funny Channel Inhibitors: An Emerging Option for Heart Failure. CADTH Issues in Emerging Health Technologies. [Link]

  • Stieber, J., Herrmann, S., Feil, S., et al. (2003). The hyperpolarization-activated channel HCN4 is required for the generation of pacemaker action potentials in the embryonic heart. Proceedings of the National Academy of Sciences, 100(25), 15235-15240. [Link]

  • AOP-Wiki. (2024). Inhibition of Funny current (If) leading to Arrhythmias. [Link]

  • Wahl-Schott, C., & Biel, M. (2009). HCN channels: structure, cellular regulation and physiological function. Channels, 3(3), 178-185. [Link]

  • Shattock, M. J., & Camm, A. J. (2022). Review: HCN Channels in the Heart. Current Medicinal Chemistry, 29(25), 4435-4453. [Link]

  • Hutson, I. D., & Baker, R. L. (2022). An evolutionarily conserved pacemaker role for HCN ion channels in smooth muscle. Nature Communications, 13(1), 4791. [Link]

  • Maltsev, V. A., & Lakatta, E. G. (2012). The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells. PLoS ONE, 7(11), e49390. [Link]

  • DiFrancesco, D. (2006). Funny channels in the control of cardiac rhythm and mode of action of selective blockers. Pharmacological Research, 53(5), 399-406. [Link]

  • Sirenko, O., Crittenden, C., Callamaras, N., et al. (2013). Assessment of Beating Parameters in Human Induced Pluripotent Stem Cells Enables Quantitative In Vitro Screening for Cardiotoxicity. Toxicology and Applied Pharmacology, 273(3), 520-527. [Link]

  • van der Wall, E. E. (1987). Cardiovascular characterization of UL-FS 49, a new "specific bradycardic agent". Naunyn-Schmiedeberg's Archives of Pharmacology, 335(4), 445-452. [Link]

  • Kobinger, W., & Lillie, C. (1986). Investigations into the bradycardic effects of UL-FS 49 in isolated guinea pig atria. Journal of Cardiovascular Pharmacology, 8(4), 791-797. [Link]

  • Guo, L., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Stem Cells International. [Link]

  • Lin, Y. C., et al. (2022). Merits of hiPSC-Derived Cardiomyocytes for In Vitro Research and Testing Drug Toxicity. International Journal of Molecular Sciences, 23(21), 13346. [Link]

  • Guo, L., et al. (2011). Dynamic monitoring of beating periodicity of stem cell-derived cardiomyocytes as a predictive tool for preclinical safety assessment. British Journal of Pharmacology, 163(5), 1047-1061. [Link]

  • DiaComp. (2019). Measurement of Left Ventricular Performance in Langendorff Perfused Mouse Hearts. protocols.io. [Link]

  • Ahola, A., et al. (2014). Quantification of Stem Cell Derived Cardiomyocyte Beating Mechanics using Video Microscopy Image Analysis. Frontiers in Physiology, 5, 247. [Link]

  • ADInstruments. Langendorff Isolated Heart Perfusion Technique. [Link]

  • Wikipedia. Langendorff heart. [Link]

  • Madl, J., et al. (2017). A Non-invasive Platform for Functional Characterization of Stem-Cell-Derived Cardiomyocytes with Applications in Cardiotoxicity Testing. Stem Cell Reports, 9(3), 994-1006. [Link]

  • Lemoine, M. D., et al. (2024). Heart rhythm in vitro: measuring stem cell-derived pacemaker cells on microelectrode arrays. Frontiers in Cardiovascular Medicine, 11. [Link]

  • Lees-Miller, J. P., et al. (2020). The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 11, 570. [Link]

  • Papadopoulos, K., et al. (2019). The Effect of Ivabradine on the Human Atrial Myocardial Contractility in an In Vitro Study. Cardiology Research and Practice. [Link]

  • ADInstruments. (2019). An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices. Slideshare. [Link]

  • Dehghani, F., et al. (2019). Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia. Heliyon, 5(11), e02754. [Link]

  • Oliveira, M., et al. (2025). Randomized, Placebo-Controlled, Triple-Blind Clinical Trial of Ivabradine for the Prevention of Cardiac Dysfunction During Anthracycline-Based Cancer Therapy. Journal of the American Heart Association. [Link]

  • Bomhard, A., et al. (1991). Specific bradycardic agents. 2. Heteroaromatic modifications in the side chain of specific bradycardic benzazepinones: chemistry, pharmacology, and structure-activity relationships. Journal of Medicinal Chemistry, 34(3), 942-947. [Link]

  • Bio-Rad. Cardiac Controls. [Link]

  • Creative Bioarray. In Vitro Cardiotoxicity. [Link]

  • Bomhard, A., et al. (1991). Specific bradycardic agents. 2. Heteroaromatic modifications in the side chain of specific bradycardic benzazepinones: chemistry, pharmacology, and structure-activity relationships. Journal of Medicinal Chemistry. [Link]

  • PubChem. 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. [Link]

  • Gonzales, K. A., & Waxman, J. S. (2022). Insights into Cardiomyocyte Regeneration from Screening and Transcriptomics Approaches. Journal of Cardiovascular Development and Disease, 9(10), 346. [Link]

  • Oliveira, M., et al. (2025). Randomized, Placebo-Controlled, Triple-Blind Clinical Trial of Ivabradine for the Prevention of Cardiac Dysfunction During Anthracycline-Based Cancer Therapy. Journal of the American Heart Association. [Link]

  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]

  • ChemSynthesis. 7,8-dimethoxy-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine. [Link]

  • StatPearls. Ivabradine. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine on HCN Channels

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine on Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. We will delve into the scientific rationale behind experimental design, present detailed protocols, and compare the compound's profile with established HCN channel modulators.

Introduction: HCN Channels as Critical Regulators of Cellular Excitability

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are a unique family of ion channels that play a pivotal role in controlling rhythmic activity in both the heart and the central nervous system.[1][2][3] Unlike most voltage-gated channels that open upon depolarization, HCN channels are activated by membrane hyperpolarization (voltages negative to approximately -50 mV).[3][4] This activity generates an inward cation current (termed If in the heart or Ih in neurons) that contributes to the slow diastolic depolarization in cardiac pacemaker cells and helps set the resting membrane potential and excitability in neurons.[3]

The HCN channel family comprises four isoforms (HCN1-4), each with distinct biophysical properties, including activation kinetics and sensitivity to the intracellular messenger cyclic adenosine monophosphate (cAMP).[3][4][5] For instance, HCN1 activates the fastest, while HCN4 is the slowest.[3] This diversity allows for fine-tuned control of cellular rhythmicity. Given their critical functions, HCN channels have emerged as promising therapeutic targets for a range of conditions, including stable angina, heart failure, and various neurological disorders.[6][][8]

The compound 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine represents the core chemical scaffold of Ivabradine, the only clinically approved drug that specifically targets HCN channels.[3] Therefore, it is hypothesized to act as an inhibitor of HCN channels, exerting its effects by directly blocking the channel pore and reducing the pacemaker current.

Comparative Analysis: Benchmarking Against Known HCN Channel Modulators

To accurately characterize the mechanism of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, its pharmacological profile must be compared against well-established HCN channel modulators. This comparative approach provides essential context and helps to classify its specific mode of action.

CompoundPrimary Mechanism of ActionIsoform PreferencePotency (IC50)Key Characteristics & Use
Ivabradine Open-channel pore blocker; use-dependent.[9][10][11]Blocks all isoforms, with some studies suggesting nuances in the mode of block between isoforms (e.g., open-channel block for hHCN4 vs. closed-channel for mHCN1).[9][10]~2-3 µM for cardiac If.[1]Clinically approved for angina and heart failure.[6] Its block is enhanced at faster heart rates.[6]
ZD7288 Potent, selective HCN channel blocker; considered an open-state pore blocker.[][12]Broad-spectrum inhibitor of all HCN isoforms.[1][]Sub-micromolar to low micromolar range.A gold-standard research tool for studying the physiological roles of Ih current.[]
Zatebradine Potent HCN channel blocker.[13]Non-selective.[]Micromolar range.An early investigational bradycardic agent; its derivatives have been used to develop more selective inhibitors.[2][]
Cilobradine HCN channel blocker.[][13]Non-selective.Micromolar range.Used experimentally to investigate the role of HCN channels in various physiological and pathological models.[14][15]

Experimental Validation: A Step-by-Step Electrophysiological Approach

The definitive method for validating the mechanism of action of an ion channel modulator is patch-clamp electrophysiology .[16][17][18] This technique allows for the direct measurement of ionic currents flowing through channels in real-time, providing unparalleled insight into channel function and its modulation by a test compound.

Experimental Workflow Overview

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis & Interpretation Cell_Culture Cell Line Selection (e.g., HEK293) Transfection Transient Transfection with target HCN isoform cDNA (e.g., hHCN4) Cell_Culture->Transfection 24h pre-transfection Patching Whole-Cell Patch-Clamp Configuration Transfection->Patching 24-48h post-transfection Protocols Application of Specific Voltage-Clamp Protocols Patching->Protocols Compound_App Perfusion of Test Compound (7,8-dimethoxy... -benzazepine) Protocols->Compound_App Analysis Data Analysis: - Dose-Response (IC50) - Voltage-Dependence (V1/2) - Kinetics (τ_act) - Use-Dependence Compound_App->Analysis Interpretation Mechanism of Action (e.g., Pore Block, Gating Modification) Analysis->Interpretation

Caption: Workflow for validating an HCN channel modulator.

Protocol 1: Cell Culture and Heterologous Expression

Causality: To isolate the effect of the compound on a specific HCN channel isoform, it is crucial to use a cellular expression system. Human Embryonic Kidney (HEK293) cells are an industry standard because they have a low background of endogenous ion channel expression, providing a "clean" system to study the channel of interest.[19][20][21]

Methodology:

  • Cell Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection: 24 hours before the experiment, plate cells onto glass coverslips. Transfect the cells with a plasmid containing the cDNA for the human HCN isoform of interest (e.g., hHCN1, hHCN2, or hHCN4) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine).

  • Incubation: Allow cells to express the channels for 24-48 hours post-transfection before performing electrophysiological recordings. Successful transfection can be confirmed by visualizing GFP-positive cells.

Protocol 2: Whole-Cell Patch-Clamp Recordings

Causality: The whole-cell configuration provides electrical access to the entire cell membrane, allowing for precise control of the membrane voltage (voltage-clamp) and measurement of the total current flowing through all channels on the cell surface.[18] This is ideal for characterizing the macroscopic effects of a compound.

Methodology:

  • Solution Preparation:

    • External Solution (mM): 140 NaCl, 10 KCl, 1 CaCl₂, 1 MgCl₂, 5 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[22]

    • Internal (Pipette) Solution (mM): 130 K-Aspartate, 10 NaCl, 2 CaCl₂, 5 EGTA, 2 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with KOH).[23]

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.

  • Seal Formation: Under a microscope, approach a single transfected cell with the patch pipette. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.[17][24] This electrically isolates the patch of membrane under the pipette.[17]

  • Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and chemical continuity between the pipette and the cell interior.

Protocol 3: Voltage-Clamp Protocols for Mechanism Validation

Causality: A series of specific voltage protocols are required to dissect the different aspects of the compound's interaction with the channel, such as its potency, its effect on channel gating, and its dependence on the channel's conformational state.

A. Characterizing Basal Channel Activity and Potency (IC₅₀)

  • Protocol: From a holding potential of -35 mV (where HCN channels are predominantly closed), apply a 3-5 second hyperpolarizing voltage step to -120 mV to elicit a robust inward Ih current. Return the potential to -35 mV.

  • Procedure:

    • Record the baseline Ih current in the external solution.

    • Perfuse the cell with increasing concentrations of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine.

    • At each concentration, measure the steady-state current at the end of the -120 mV pulse.

  • Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data with a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

B. Determining Effect on Voltage-Dependent Gating (V₁/₂ Shift)

  • Protocol: From a holding potential of -35 mV, apply a series of hyperpolarizing steps in 10 mV increments (e.g., from -50 mV to -140 mV). Immediately following each step, apply a depolarizing step to a fixed potential (e.g., -70 mV) to measure the "tail current".[23][25]

  • Procedure: Perform this protocol first in the control solution and then in the presence of the test compound (at a concentration near its IC₅₀).

  • Analysis: Measure the amplitude of the tail currents and normalize them to the maximum tail current. Plot the normalized tail current amplitude against the preceding test voltage. Fit this data with a Boltzmann function to determine the voltage of half-maximal activation (V₁/₂). A negative shift in V₁/₂ in the presence of the compound indicates it is a negative gating modifier, making the channel harder to open.[2]

C. Assessing Use-Dependence (State-Dependence)

  • Protocol: To test if the block is dependent on channel opening ("use-dependence"), apply a train of repetitive hyperpolarizing pulses (e.g., 20 pulses to -120 mV for 500 ms each at a frequency of 1 Hz) from a holding potential of -35 mV.

  • Procedure: Record the current during the pulse train in the control solution and then after equilibration with the test compound.

  • Analysis: Compare the degree of block for the first pulse in the train to the block observed for the last pulse. If the inhibition is significantly greater for later pulses, it demonstrates use-dependent block, which is a hallmark of an open-channel blocker like Ivabradine.[9]

G cluster_0 HCN Channel States cluster_1 Potential Drug Interactions Closed Closed State Hyperpolarization Open Open State Depolarization Closed->Open Activation Gating_Modifier Gating Modifier Binds to voltage sensor or related domains to alter activation threshold (V1/2) Closed->Gating_Modifier Can Bind to Closed/Resting States Open->Closed Deactivation Pore_Blocker Pore Blocker (e.g., Ivabradine) Binds within the pore to physically occlude ion flow Open->Pore_Blocker Binds Preferentially to Open State Gating_Modifier->Closed

Sources

Unveiling the Ion Channel Selectivity of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine: A Guide to Comprehensive Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the characterization of a compound's interaction with unintended targets is as crucial as defining its on-target potency. This is particularly true for ion channels, a superfamily of proteins that are fundamental to cellular excitability and signaling.[1] Off-target interactions with ion channels can lead to significant safety liabilities, including cardiotoxicity and neurological side effects. This guide provides a strategic and methodological framework for researchers to comprehensively profile the selectivity of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, a key intermediate and structural motif found in pharmacologically active compounds, against a panel of critical ion channels.

The Imperative of Selectivity Profiling

While the primary targets of many benzazepine derivatives are often G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, their structural similarity to known ion channel modulators necessitates a thorough investigation of their ion channel activity.[2][3][4] A comprehensive selectivity profile is not merely a regulatory checkbox; it is a vital component of the risk assessment process, providing a clearer understanding of a compound's therapeutic window and potential for adverse effects.

Designing a Robust Ion Channel Selectivity Screen

A meaningful selectivity screen should encompass a panel of ion channels implicated in common off-target effects. The following is a recommended baseline panel for initial screening, which can be expanded based on the therapeutic indication and any observed in vivo effects.

Recommended Initial Ion Channel Panel:

Ion ChannelSubtype(s)Physiological RelevancePotential Adverse Effects of Modulation
Potassium Channels hERG (Kv11.1)Cardiac repolarizationQT prolongation, Torsades de Pointes
KCNQ1/minK (Kv7.1/KCNE1)Cardiac repolarizationArrhythmias
Kir2.1 (KCNJ2)Cardiac resting membrane potentialArrhythmias
Sodium Channels Nav1.5Cardiac depolarizationArrhythmias, conduction block
Nav1.1, Nav1.2, Nav1.6Neuronal excitabilitySeizures, ataxia
Calcium Channels Cav1.2 (L-type)Cardiac and smooth muscle contractionHypotension, bradycardia
Cav3.2 (T-type)Neuronal firing, cardiac pacemaker activityBradycardia, AV block
Ligand-Gated Ion Channels nAChR (α4β2, α7)Neuronal communicationCognitive and autonomic effects
GABA-AInhibitory neurotransmissionSedation, ataxia
NMDAExcitatory neurotransmissionPsychotomimetic effects, neurotoxicity

Experimental Methodologies for Selectivity Profiling

The gold standard for assessing ion channel function is electrophysiology. For a comprehensive profile, a combination of high-throughput screening and detailed biophysical characterization is recommended.

Automated Electrophysiology for High-Throughput Screening

Automated patch-clamp (APC) systems are ideal for initial screening against a broad panel of ion channels. These systems offer higher throughput than traditional manual patch-clamp, allowing for the rapid generation of concentration-response curves.

dot

cluster_0 Compound Preparation cluster_1 Automated Patch-Clamp Workflow cluster_2 Data Analysis Compound 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine (Stock Solution) SerialDilution Serial Dilution Plate Compound->SerialDilution APC Automated Patch-Clamp System SerialDilution->APC CellPrep Cell Culture (Stable Cell Lines Expressing Target Ion Channel) CellSuspension Cell Suspension CellPrep->CellSuspension CellSuspension->APC DataAcquisition Data Acquisition (Concentration-Response Curves) APC->DataAcquisition Analysis IC50/EC50 Determination DataAcquisition->Analysis

Caption: Automated Patch-Clamp Workflow for Ion Channel Screening.

Step-by-Step Protocol for Automated Electrophysiology:

  • Cell Culture: Maintain stable cell lines expressing the ion channel of interest in appropriate culture conditions.

  • Compound Preparation: Prepare a stock solution of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a concentration range for testing (e.g., 0.01 µM to 100 µM).

  • Cell Preparation: On the day of the experiment, prepare a single-cell suspension from the cultured cells.

  • Automated Patch-Clamp: Load the cell suspension and compound plate onto the automated patch-clamp system. The system will automatically perform whole-cell recordings.

  • Voltage Protocols: Apply specific voltage protocols to elicit currents from the target ion channel. For example, for hERG channels, a step to +20 mV followed by a repolarizing step to -50 mV is used to measure the tail current.

  • Compound Application: The system will apply the different concentrations of the test compound to the cells and record the resulting changes in ion channel current.

  • Data Analysis: Analyze the recorded currents to determine the percentage of inhibition or activation at each compound concentration. Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 or EC50 value.

Manual Patch-Clamp for Detailed Biophysical Characterization

For any "hits" identified in the high-throughput screen (typically compounds showing >30% inhibition at 10 µM), detailed characterization using manual whole-cell patch-clamp electrophysiology is essential to understand the mechanism of action.

dot

cluster_0 Preparation cluster_1 Manual Patch-Clamp Experiment cluster_2 Data Analysis CellCulture Cell Culture on Coverslips Microscope Microscope Stage with Perfusion System CellCulture->Microscope Pipette Micropipette Fabrication and Filling Pipette->Microscope Solutions Preparation of Intra- and Extracellular Solutions Amplifier Patch-Clamp Amplifier Microscope->Amplifier Digitizer Digitizer Amplifier->Digitizer Computer Computer with Acquisition Software Digitizer->Computer Analysis Analysis of Current Traces (e.g., State-Dependence, Kinetics) Computer->Analysis

Sources

A Technical Guide to Assessing Receptor Cross-Reactivity: The Case of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: A comprehensive comparison guide detailing the receptor cross-reactivity of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine with supporting experimental data cannot be constructed at this time. A thorough review of publicly available scientific literature and pharmacological databases reveals a significant gap in characterization data for this specific molecule. There are no published reports detailing its binding affinities or functional activities at various receptors.

This guide, therefore, serves a dual purpose. First, it transparently addresses this data gap. Second, in the spirit of a senior application scientist, it provides a robust, field-proven framework for how a researcher would approach the comprehensive profiling of a novel compound such as this. We will use the broader benzazepine class for contextual examples and then delineate a detailed, self-validating experimental workflow to characterize the cross-reactivity of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine.

The Benzazepine Scaffold: A Privileged Structure in Neuropharmacology

The benzazepine core, a fusion of a benzene ring and a seven-membered azepine ring, is a well-established "privileged structure" in medicinal chemistry. Its conformational flexibility allows derivatives to interact with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. The specific arrangement of the nitrogen atom within the azepine ring dictates the isomeric class and profoundly influences the pharmacological profile. For instance, 1-benzazepines and 3-benzazepines are more extensively studied and include compounds targeting dopamine and serotonin receptors.

While less explored, the 2-benzazepine scaffold is emerging as a novel template for bioactive compounds. Recent research has demonstrated that certain 2-benzazepine derivatives can promote epithelial cell migration, suggesting potential applications in wound healing.[1] However, their interactions with central nervous system (CNS) receptors remain largely uncharted territory. Given the structural alerts inherent in the tetrahydrobenzazepine motif, a thorough cross-reactivity assessment is a critical step in any drug discovery program involving this scaffold.

Designing a Cross-Reactivity Screening Cascade

To de-risk a novel compound and understand its potential for off-target effects, a tiered screening approach is essential. This ensures a cost-effective yet comprehensive evaluation, moving from broad, lower-affinity profiling to precise, high-affinity characterization.

Below is a detailed workflow for characterizing the receptor cross-reactivity of a novel compound like 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Functional Activity Profiling cluster_3 Phase 4: Selectivity & Final Profile p1_1 Compound Synthesis & QC (Purity >98%) p1_2 Primary Screen: Radioligand Binding Assay Panel (e.g., Eurofins SafetyScreen44™) Single High Concentration (10 µM) p1_1->p1_2 p1_3 Data Analysis: Identify Hits (>50% Inhibition) p1_2->p1_3 p2_1 Dose-Response Binding Assays (e.g., 10-point curve) on Confirmed Hits p1_3->p2_1 Hits for Follow-up p2_2 Calculate Ki Values (Affinity Constant) p2_1->p2_2 p3_1 Select High-Affinity Targets (Ki < 1 µM) p2_2->p3_1 High-Affinity Hits p3_2 Functional Assays: - Agonist Mode (e.g., cAMP, Ca2+ flux) - Antagonist Mode (vs. known agonist) p3_1->p3_2 p3_3 Calculate EC50/IC50 Values (Potency & Efficacy) p3_2->p3_3 p4_1 Synthesize Data into a Comprehensive Profile p3_3->p4_1 Functional Data p4_2 Calculate Selectivity Ratios: (Ki off-target / Ki primary target) p4_1->p4_2 p4_3 Final Report & Go/No-Go Decision p4_2->p4_3

Caption: Proposed experimental workflow for receptor cross-reactivity profiling.

Detailed Experimental Protocols

The trustworthiness of a screening campaign hinges on robust and well-validated experimental protocols. Below are methodologies for the key assays outlined in the workflow.

Radioligand Binding Assays (Phase 1 & 2)

Principle: This technique measures the affinity of a test compound for a receptor by quantifying its ability to displace a high-affinity, radioactively labeled ligand ('radioligand') from that receptor. The causality is direct: the more tightly the test compound binds, the less radioligand will be bound at equilibrium.

Protocol: General Methodology for a Dopamine D2 Receptor Assay

  • Receptor Source Preparation:

    • Utilize cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293-D2R).

    • Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Centrifuge at 40,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 100-200 µg/mL, as determined by a Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL receptor preparation, 50 µL of a selective radioligand (e.g., [³H]-Spiperone at a final concentration of ~0.5 nM), and 50 µL of assay buffer.

      • Non-Specific Binding (NSB): 50 µL receptor preparation, 50 µL [³H]-Spiperone, and 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

      • Test Compound: 50 µL receptor preparation, 50 µL [³H]-Spiperone, and 50 µL of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine at various concentrations (for Phase 2, typically a 10-point, 3-fold serial dilution starting from 10 µM).

  • Incubation & Termination:

    • Incubate the plate at room temperature for 90 minutes to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the receptor-bound radioligand.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification & Analysis:

    • Allow filters to dry, then place them in scintillation vials with 4 mL of scintillation cocktail.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Data Calculation:

      • Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

      • % Inhibition = 100 * (1 - [(DPM_Compound - DPM_NSB) / (DPM_Total - DPM_NSB)]).

      • Plot % Inhibition against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

      • Convert the IC50 to a Ki (affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays: cAMP Accumulation (Phase 3)

Principle: Many GPCRs, such as adrenergic and dopaminergic receptors, signal through the modulation of cyclic adenosine monophosphate (cAMP) production via adenylyl cyclase. This assay quantifies the functional effect of a compound by measuring changes in intracellular cAMP levels.

Protocol: HTRF® cAMP Assay for a Gs- or Gi-Coupled Receptor

  • Cell Preparation:

    • Use a cell line stably expressing the receptor of interest (e.g., CHO-β2-adrenergic receptor for a Gs-coupled pathway).

    • Plate cells in a 384-well white plate and grow to confluence.

    • On the day of the assay, replace the culture medium with 10 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition (Antagonist Mode Example):

    • Add 5 µL of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine at various concentrations.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of a known agonist (e.g., Isoproterenol) at its EC80 concentration (the concentration that gives 80% of the maximal response). This ensures the assay is sensitive to inhibition.

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Add 10 µL of HTRF® cAMP-d2 detection reagent (the acceptor).

    • Add 10 µL of HTRF® anti-cAMP-cryptate detection reagent (the donor).

    • Incubate for 60 minutes at room temperature in the dark.

  • Quantification & Analysis:

    • Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • The HTRF ratio (665nm/620nm * 10,000) is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the logarithm of the test compound concentration to generate a dose-response curve and calculate the IC50 value.

Data Interpretation and Building the Comparison Guide

The data generated from this workflow would allow for the creation of a comprehensive comparison guide.

Table 1: Hypothetical Cross-Reactivity Profile of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

Receptor/TransporterBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Mode of Action
Primary Target TBDTBDTBD
Dopamine D1>10,000N/D-
Dopamine D28501200Antagonist
Serotonin 5-HT2A450600Antagonist
Serotonin 5-HT2C1500N/D-
Adrenergic α1A2500N/D-
Adrenergic α2A9001100Antagonist
Dopamine Transporter (DAT)>10,000N/D-
Serotonin Transporter (SERT)5000N/D-
N/D: Not Determined; TBD: To Be Determined

This table would provide researchers with a clear, at-a-glance summary of the compound's selectivity and potential for off-target effects, guiding future optimization and development efforts.

Conclusion and Future Outlook

While a definitive guide on the cross-reactivity of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine is not currently possible due to a lack of published data, the experimental framework presented here provides a clear and robust path forward for its characterization. The benzazepine scaffold continues to be a source of valuable therapeutic agents, and a systematic evaluation of novel isomers like the 2-benzazepines is a scientifically rigorous and necessary endeavor. The application of the described screening cascade would elucidate the pharmacological profile of this compound, enabling an informed assessment of its therapeutic potential and off-target liabilities.

References

  • Shah, J. H., Hindupur, R. M., & Pati, H. N. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Current Bioactive Compounds, 11(3), 170-188. [Link]

  • Tanimori, S., Kirihata, M., & Uto, Y. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry, 77(8), 4017-4028. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the rigorous validation of analytical methods is paramount to ensuring data integrity, product quality, and regulatory compliance. This guide offers a senior application scientist's perspective on the validation of analytical methods for the quantification of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, a key intermediate and structural motif in medicinal chemistry. We will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), a workhorse in quality control, with alternative and complementary techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The principles and protocols outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures, to ensure a framework that is both scientifically sound and universally recognized.[1] While specific validated methods for 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine are not extensively published, this guide synthesizes established methodologies for structurally related benzazepine and benzodiazepine derivatives to provide a robust and scientifically defensible approach.

The Analytical Challenge: Accurate Quantification of 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

The accurate determination of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine is critical in various stages of drug development, from monitoring synthesis and ensuring the purity of active pharmaceutical ingredients (APIs) to pharmacokinetic studies. The selection of an appropriate analytical method hinges on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the desired throughput.

Comparative Analysis of Key Analytical Methodologies

The choice of an analytical technique is a critical decision in method development. Below is a comparison of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[2]HPLC separation coupled with highly selective and sensitive mass spectrometric detection.[3]
Applicability Well-suited for routine quality control, purity assessment, and stability testing of the drug substance and product.[4][5]Suitable for impurity profiling, especially for volatile impurities. May require derivatization to improve volatility and thermal stability.[6]The gold standard for bioanalysis (e.g., plasma, urine) due to its high sensitivity and selectivity.[3][7] Also excellent for trace-level impurity analysis.
Selectivity Good; can be enhanced with optimized chromatography. Potential for interference from co-eluting impurities with similar UV spectra.[8]High; mass spectrometric detection provides structural information, aiding in peak identification.Very High; tandem MS (MS/MS) minimizes matrix effects and allows for unambiguous identification and quantification.[9]
Sensitivity (Typical LOQ) ng/mL range (e.g., 10-100 ng/mL).pg to low ng/mL range, depending on the analyte and derivatization.pg/mL to fg/mL range, offering exceptional sensitivity for bioanalytical applications.[10]
Precision (%RSD) Excellent; typically <2% for intra- and inter-day precision.Good; typically <15%, can be influenced by derivatization steps.Excellent; typically <15% for bioanalytical assays, often better for pharmaceutical analysis.
Accuracy (% Recovery) High; typically 98-102% for drug substance and product.Good; can be affected by the efficiency of derivatization and potential for thermal degradation.High; typically 85-115% in bioanalytical matrices, and 98-102% in simpler matrices.
Throughput Moderate to high, with typical run times of 5-15 minutes.Lower, due to longer run times and potential for sample preparation (derivatization).High, with the use of UHPLC front-ends and rapid MS scanning.
Cost Relatively low initial and operational cost.Moderate initial and operational cost.High initial and operational cost.

Experimental Protocols: A Framework for Validation

The following protocols are designed to be adapted for the validation of an analytical method for 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, drawing from best practices for similar compounds.[11]

Protocol 1: Stability-Indicating HPLC-UV Method Validation

This protocol outlines the validation of a reversed-phase HPLC method for the quantification of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine and the separation of its degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine.

  • Injection Volume: 10 µL.

2. Validation Parameters and Acceptance Criteria (based on ICH Q2(R1)): [1]

  • Specificity/Selectivity:

    • Procedure: Analyze blank samples (diluent), a placebo formulation, and the analyte spiked with potential impurities and degradation products. Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.

    • Acceptance Criteria: The analyte peak should be well-resolved from all other peaks, and the peak purity should be confirmed using a PDA detector.

  • Linearity:

    • Procedure: Prepare at least five concentrations of the reference standard over the expected working range (e.g., 50-150% of the target concentration). Plot the peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Procedure: Perform recovery studies by spiking a placebo formulation with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.

  • Robustness:

    • Procedure: Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Protocol 2: GC-MS Method for Impurity Profiling

This protocol provides a general approach for the analysis of volatile and semi-volatile impurities in 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature gradient to separate the analytes of interest.

  • MS Conditions: Scan mode for identification of unknown impurities and selected ion monitoring (SIM) mode for quantification of known impurities.

2. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent.

  • Derivatization (e.g., silylation or acylation) may be necessary to improve the volatility and thermal stability of the analyte and impurities.[6]

3. Validation:

  • Validation will follow the principles of ICH Q2(R1), with a focus on specificity, linearity, LOD, and LOQ for the impurities.

Protocol 3: LC-MS/MS Bioanalytical Method Validation

This protocol is for the quantification of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine in a biological matrix such as plasma, following FDA and EMA guidelines.[11]

1. Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A fast-separating C18 or similar column.

  • Mobile Phase: A gradient of an aqueous solvent with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • MS/MS Conditions: Optimized multiple reaction monitoring (MRM) transitions for the analyte and a suitable internal standard (ideally, a stable isotope-labeled version of the analyte).

2. Sample Preparation:

  • Protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix components and concentrate the analyte.

3. Validation Parameters (based on FDA/EMA guidelines): [11]

  • Selectivity and Matrix Effect: Assessed by analyzing blank matrix samples from multiple sources.

  • Calibration Curve: A series of standards prepared in the biological matrix covering the expected concentration range.

  • Accuracy and Precision: Determined at multiple quality control (QC) levels (low, medium, and high).

  • Recovery: The efficiency of the extraction process.

  • Stability: Freeze-thaw stability, bench-top stability, and long-term storage stability of the analyte in the biological matrix.

Visualizing the Validation Workflow

To better understand the interconnectedness of the validation process, the following diagrams illustrate the workflow and the relationship between key validation parameters.

ValidationWorkflow cluster_Plan Planning cluster_Execution Execution cluster_Documentation Documentation Protocol Define Validation Protocol Parameters Set Acceptance Criteria Protocol->Parameters Specificity Specificity & Forced Degradation Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: A high-level overview of the analytical method validation workflow.

ValidationParameters Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range

Caption: The relationship between core analytical method validation parameters.

Conclusion

The validation of analytical methods for 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine is a critical exercise in ensuring the quality and reliability of data throughout the drug development lifecycle. While a specific, comprehensive validated method for this compound is not readily found in public literature, this guide provides a robust framework based on established principles for structurally similar molecules.

For routine quality control and purity assessment, a well-validated stability-indicating HPLC-UV method is often the most practical and cost-effective choice. When higher selectivity and sensitivity are required, particularly for impurity profiling or bioanalysis, GC-MS and LC-MS/MS, respectively, offer powerful alternatives. The selection of the most appropriate technique should be a strategic decision based on the specific analytical needs and regulatory requirements. By adhering to the principles of authoritative guidelines such as ICH Q2(R1) and employing a systematic approach to validation, researchers can ensure the generation of high-quality, defensible analytical data.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Ermer, J. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 19(10), 1034-1042. [Link]

  • Synthesis and dopamine receptor binding of dihydrexidine and SKF 38393 catecholamine-based analogues. Amino Acids. (2021). [Link]

  • A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. DARU Journal of Pharmaceutical Sciences. (2014). [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • A sensitive, selective, and robust LC-MS/MS method for the simultaneous quantification of a diverse drug panel. UU Research Portal. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. NIH. [Link]

  • Ivabradine hydrochloride and the processes for preparation thereof.
  • Chromatographic determination of 7,8-methylenedioxy-4H-2,3-benzodiazepin-4-ones in rat plasma: relationship to their anticonvulsant activity. PubMed. [Link]

  • Skf 38393. PubChem. [Link]

  • Development of analytical methods aimed at addressing specific aspects of post mortem cases using LC-MS/MS. Ludwig-Maximilians-Universität München. [Link]

  • Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent. [Link]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]

  • LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. LCGC North America. [Link]

  • Method of synthesizing 3,4-dimethoxy bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, application to synthesis of ivabradine, pharmaceutically acceptable salt and addition salt thereof.
  • SKF-38393. gsrs. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Ivabradine hydrochloride structure analogue and preparation method and application thereof.
  • Comprehensive Fractionation of Antioxidants and GC-MS and ESI-MS Fingerprints of Celastrus hindsii Leaves. PMC. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Medical Subject Headings RDF. MeSH RDF Explorer. [Link]

  • GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. ResearchGate. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal. [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Pharmaceutical Research International. [Link]

  • Validation of Analytical Methods : A Review. Semantic Scholar. [Link]

  • GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. PubMed. [Link]

  • Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • (PDF) Analytical Method Development and Validation Overview. ResearchGate. [Link]

  • Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. PubMed. [Link]

Sources

head-to-head comparison of different synthetic routes for 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine is a key heterocyclic scaffold with significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to the antianginal drug Ivabradine. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers and professionals in drug development. This guide provides a head-to-head comparison of the most prevalent synthetic routes to 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, offering an in-depth analysis of their underlying chemical principles, experimental protocols, and key performance indicators. By presenting this information in a clear and comparative format, we aim to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale laboratory research or large-scale industrial production.

Comparative Overview of Synthetic Strategies

The synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine can be broadly categorized into several key approaches. This guide will focus on the most widely adopted and mechanistically distinct routes:

  • The Lactam Reduction Route: This is arguably the most common and industrially relevant approach. It involves the synthesis of the lactam precursor, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, followed by its reduction to the target tetrahydro-2-benzazepine.

  • The Bischler-Napieralski Route: A classic method for the synthesis of dihydroisoquinolines, this approach can be adapted to form the seven-membered benzazepine ring.

  • The Intramolecular Friedel-Crafts Acylation Route: This strategy relies on the cyclization of an appropriately substituted N-acylamino precursor to construct the benzazepine core.

Below is a comparative summary of these routes, with detailed discussions and protocols to follow.

Synthetic Route Starting Materials Key Reactions Overall Yield Scalability Key Advantages Key Disadvantages
Lactam Reduction (3,4-Dimethoxyphenyl)acetic acid, Aminoacetaldehyde dimethyl acetalAmide formation, Acid-catalyzed cyclization, Lactam reductionGood to ExcellentHighWell-established, High purity achievableMulti-step, Use of potent reducing agents
Bischler-Napieralski Homoveratrylamine, Acylating agentAmide formation, CyclodehydrationModerateModerateClassic and reliable methodHarsh reaction conditions, Potential for side products
Friedel-Crafts Acylation Substituted anilinesN-alkylation, Amide formation, Intramolecular Friedel-Crafts acylationModerate to GoodModerateGood regioselectivityRequires activation of the carboxylic acid, Lewis acid catalysis

Route 1: The Lactam Reduction Pathway

This synthetic strategy is a cornerstone in the production of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, primarily due to its robustness and scalability. The synthesis is conceptually divided into two main stages: the formation of the lactam intermediate and its subsequent reduction.

Stage 1: Synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

The synthesis of the lactam precursor commences with the readily available (3,4-dimethoxyphenyl)acetic acid. The key transformation is an acid-catalyzed cyclization of an N-substituted acetamide.

Causality Behind Experimental Choices:

  • Amide Formation: The initial step involves the coupling of (3,4-dimethoxyphenyl)acetic acid with aminoacetaldehyde dimethyl acetal. The acetal group serves as a masked aldehyde, preventing unwanted side reactions during the amide formation and subsequent cyclization. The use of a coupling agent or conversion of the carboxylic acid to an acid chloride facilitates this reaction.

  • Acid-Catalyzed Cyclization: The cyclization of the resulting amide is the critical ring-forming step. Strong acids like concentrated sulfuric acid or a mixture of hydrochloric acid in acetic acid are employed.[1] The acid protonates the acetal, leading to its hydrolysis to the corresponding aldehyde. The protonated aldehyde then undergoes an intramolecular electrophilic aromatic substitution reaction with the electron-rich dimethoxy-substituted benzene ring to form the seven-membered lactam. The choice of acid can influence the reaction rate and yield. Concentrated sulfuric acid is highly effective but requires careful control of the reaction temperature.[2]

Experimental Protocol:

Step 1: Synthesis of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide

  • To a solution of (3,4-dimethoxyphenyl)acetic acid (1.0 eq) in a suitable solvent such as dichloromethane, add thionyl chloride (1.2 eq) at 0 °C.

  • Stir the mixture at room temperature for 2 hours to form the acid chloride.

  • In a separate flask, dissolve aminoacetaldehyde dimethyl acetal (1.1 eq) and triethylamine (1.5 eq) in dichloromethane.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to afford the crude amide.

Step 2: Synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

  • Dissolve the crude N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide in glacial acetic acid.

  • Cool the solution to 0 °C and slowly add concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to yield the desired lactam.

Stage 2: Reduction of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

The final step in this route is the reduction of the lactam to the corresponding cyclic amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[3] It is a powerful reducing agent capable of completely reducing the amide functionality to an amine. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Experimental Protocol:

  • To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C, slowly add a solution of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (1.0 eq) in anhydrous THF.

  • After the addition is complete, reflux the reaction mixture for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate in vacuo to yield 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine.

DOT Diagram for the Lactam Reduction Route:

lactam_reduction_route start (3,4-Dimethoxyphenyl)acetic acid amide N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl)acetamide start->amide Aminoacetaldehyde dimethyl acetal, SOCl₂ lactam 7,8-dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one amide->lactam HCl, Acetic Acid product 7,8-dimethoxy-2,3,4,5- tetrahydro-2-benzazepine lactam->product LiAlH₄, THF

Caption: Synthetic pathway via lactam formation and reduction.

Route 2: The Bischler-Napieralski Pathway

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides.[4] While less common for the synthesis of the unsubstituted target molecule, this strategy can be adapted for the construction of the 2-benzazepine core, particularly for substituted analogues.[5]

Causality Behind Experimental Choices:

  • Amide Formation: The synthesis begins with the acylation of homoveratrylamine (3,4-dimethoxyphenethylamine) with a suitable acylating agent.

  • Cyclodehydration: The resulting amide is then treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), at elevated temperatures. This promotes an intramolecular electrophilic aromatic substitution to form a cyclic imine intermediate.

  • Reduction: The imine is subsequently reduced to the desired tetrahydro-2-benzazepine using a reducing agent like sodium borohydride (NaBH₄).

Experimental Protocol (Conceptual):

  • Amide Formation: React homoveratrylamine (1.0 eq) with an appropriate acyl chloride or anhydride (1.1 eq) in the presence of a base like triethylamine to form the corresponding N-acyl-β-phenylethylamide.

  • Bischler-Napieralski Cyclization: Treat the amide with phosphoryl chloride (POCl₃) in a high-boiling solvent such as toluene or xylene and reflux for several hours.

  • Reduction: After cooling, carefully quench the reaction mixture and reduce the in-situ formed imine with sodium borohydride (NaBH₄) to yield the tetrahydro-2-benzazepine.

DOT Diagram for the Bischler-Napieralski Route:

bischler_napieralski_route start Homoveratrylamine amide N-Acyl- β-phenylethylamide start->amide Acylating Agent imine Cyclic Imine amide->imine POCl₃, Heat product 7,8-dimethoxy-2,3,4,5- tetrahydro-2-benzazepine imine->product NaBH₄

Caption: Synthetic pathway via Bischler-Napieralski reaction.

Route 3: The Intramolecular Friedel-Crafts Acylation Pathway

This route offers an alternative approach to the benzazepine core through the formation of a key carbon-carbon bond via an intramolecular Friedel-Crafts acylation.[6]

Causality Behind Experimental Choices:

  • Precursor Synthesis: The synthesis starts with the preparation of a suitable precursor, typically a 4-(N-substituted-anilino)butanoic acid derivative. This can be achieved through the N-alkylation of a substituted aniline with a 4-halobutanoate ester, followed by hydrolysis.

  • Intramolecular Friedel-Crafts Acylation: The carboxylic acid is then activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride. In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the acid chloride undergoes an intramolecular electrophilic aromatic substitution to form a cyclic ketone.

  • Reduction: The resulting ketone can then be reduced to the corresponding methylene group, and the amide functionality reduced to the amine to afford the final product.

Experimental Protocol (Conceptual):

  • Precursor Synthesis: Synthesize 4-[(2,4-dimethoxyphenyl)(methoxycarbonyl)amino]butanoic acid from 2,4-dimethylaniline in a multi-step sequence involving N-alkylation, carbamoylation, and hydrolysis.

  • Friedel-Crafts Cyclization: Activate the carboxylic acid with thionyl chloride and then perform an intramolecular Friedel-Crafts acylation using aluminum trichloride to yield the corresponding benzazepinone.[6]

  • Reduction: Reduce the ketone and amide functionalities using a suitable reducing agent like lithium aluminum hydride to obtain the target tetrahydro-2-benzazepine.

DOT Diagram for the Friedel-Crafts Acylation Route:

friedel_crafts_route start Substituted Aniline precursor 4-(N-substituted-anilino) butanoic acid start->precursor Multi-step synthesis ketone Benzazepinone precursor->ketone 1. SOCl₂ 2. AlCl₃ product 7,8-dimethoxy-2,3,4,5- tetrahydro-2-benzazepine ketone->product Reduction (e.g., LiAlH₄)

Caption: Synthetic pathway via intramolecular Friedel-Crafts acylation.

Conclusion and Future Perspectives

The synthesis of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine can be accomplished through several distinct synthetic routes. The Lactam Reduction Route stands out as the most industrially viable and well-documented method, offering high yields and scalability, making it the preferred choice for large-scale production. The Bischler-Napieralski and Intramolecular Friedel-Crafts Acylation routes, while perhaps less common for this specific target, provide valuable alternative strategies, particularly for the synthesis of substituted analogs and for academic exploration.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, available starting materials and reagents, and the importance of factors such as cost, safety, and environmental impact. Future research in this area may focus on the development of more atom-economical and greener synthetic methodologies, such as catalytic C-H activation or novel cyclization strategies, to further improve the efficiency and sustainability of 7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine synthesis.

References

  • PrepChem. Synthesis of 7,8-Dimethoxy-2,3,-dihydro-1H-3-benzazepine. Available from: [Link]

  • PrepChem. Synthesis of 7,8-Dimethoxy-3-methyl-1-(4-nitrophenoxy)-2,3,4,5-tetrahydro-3-benzazepine oxalate. Available from: [Link]

  • PrepChem. Synthesis of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine. Available from: [Link]

  • Google Patents. HK1202532A1 - Process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2h-3-benzazepin-2-one compounds, and application in the synthesis of ivabradine.
  • Pfister, J. R. (1986). Synthesis of the enantiomers of 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3-benzazepine. Heterocycles, 24(8), 2099-2103.
  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals. Available from: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

  • ResearchGate. Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Available from: [Link]

  • Google Patents. new process for the synthesis of 7,8-dimethoxy-1,3-dihydro-2h- 3-benzazepin-2-one.
  • ACS Publications. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Available from: [Link]

  • Beilstein Journals. Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][3][7]thiazepine ring system. Available from: [Link]

  • ChemSynthesis. 7,8-dimethoxy-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine. Available from: [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

  • ResearchGate. Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Assessing Off-Target Effects of Novel Benzazepine Analogs: A Case Study Framework for 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the pursuit of novel therapeutics, the identification of a potent "hit" against a primary target is merely the first step. The true challenge lies in optimizing this molecule to be highly selective, minimizing its interactions with unintended biological targets. These "off-target" effects are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical trial failures.[1][2] Therefore, a rigorous and early assessment of a compound's off-target profile is not just a regulatory requirement but a cornerstone of strategic drug development.

This guide provides a comprehensive framework for assessing the off-target liabilities of novel compounds, using the scaffold 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine as a representative example. The benzazepine motif is a privileged structure in medicinal chemistry, found in drugs targeting a range of receptors, including dopaminergic, serotonergic, and NMDA receptors.[3][4][5] This inherent biological activity makes a thorough understanding of its polypharmacology essential.

We will explore a tiered, logical approach to off-target profiling, comparing broad screening methodologies with focused functional assays. This guide is designed for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind each experimental choice to ensure a self-validating and robust assessment of compound selectivity.

Part 1: The Strategic Framework for Off-Target Profiling

A successful off-target assessment strategy is built on a tiered approach, moving from broad, binding-based screens to more specific, functional, and physiologically relevant assays. This progression allows for the efficient use of resources, enabling rapid deselection of promiscuous compounds early on and focusing in-depth characterization on the most promising candidates.

The workflow begins with an initial broad liability screen to identify potential red flags, followed by secondary confirmation and functional assays to understand the biological relevance of any identified interactions.

Off_Target_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Functional & Cellular Assessment A Test Compound (e.g., 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine) B Broad Radioligand Binding Panel (e.g., SafetyScreen44™) A->B Single high concentration (e.g., 10 µM) C Analyze % Inhibition Data B->C D Determine IC50 / Ki for significant hits (>50% inhib.) C->D Dose-Response Curve E Select Relevant Functional Assays (e.g., cAMP, Ca2+ flux, Kinase activity) D->E Confirmed Hits F Assess Agonist, Antagonist, or Allosteric Activity E->F G Final Risk Assessment (Therapeutic Window Analysis) F->G

Caption: Simplified Gq signaling pathway leading to calcium mobilization.

Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2B receptor.

    • Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Remove the cell culture medium and add the dye-loading buffer to the cells.

    • Incubate for 1 hour at 37°C. During this time, the AM ester is cleaved, trapping the fluorescent dye inside the cells.

    • Causality: The fluorescence intensity of the trapped dye is directly proportional to the concentration of intracellular calcium.

  • Compound Addition and Measurement:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Antagonist Mode: Add serial dilutions of the test compound and incubate for 15-30 minutes. Then, add a known 5-HT2B agonist (e.g., serotonin) at its EC80 concentration and measure the fluorescence signal over time. A decrease in the agonist-induced signal indicates antagonist activity.

    • Agonist Mode: Add serial dilutions of the test compound directly and measure the fluorescence signal over time. An increase in signal indicates agonist activity.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is plotted against time.

    • For Agonists: Plot ΔRFU against log concentration to determine the EC50 (potency) and Emax (efficacy).

    • For Antagonists: Plot the agonist response against the log concentration of the antagonist to determine the IC50.

Part 4: Data Interpretation and Risk Assessment

The ultimate goal is to integrate the binding and functional data to assess the risk of in vivo off-target effects. A key metric is the therapeutic window , which compares the potency of the compound at its primary target with its activity at off-target sites.

Example Data Summary Table

Let's assume the primary target for our hypothetical benzazepine is the Dopamine D1 receptor, with an EC50 of 15 nM.

TargetAssay TypeResult (Ki or IC50/EC50)Selectivity Ratio (Off-Target Ki / On-Target EC50)Risk Assessment
Dopamine D1 (On-Target) Functional (cAMP)EC50 = 15 nM --
Serotonin 5-HT2BBinding (Ki)350 nM23.3-foldModerate Risk. Functional follow-up is essential. A >100-fold window is generally desired.
Adrenergic α1ABinding (Ki)2.1 µM140-foldLow Risk. Unlikely to be significant at therapeutic concentrations.
hERG ChannelBinding (Ki)> 10 µM> 667-foldVery Low Risk. No significant inhibition at 10 µM.
Muscarinic M1Binding (Ki)8.9 µM593-foldVery Low Risk.

Interpretation:

  • The compound shows a 23.3-fold selectivity for its primary target over the 5-HT2B receptor. This is a potential liability. The functional consequence of this interaction (agonist or antagonist) must be determined, as 5-HT2B agonism is associated with valvular heart disease.

  • The selectivity windows for adrenergic α1A and muscarinic M1 receptors are large (>100-fold), suggesting these interactions are unlikely to be clinically relevant.

  • The lack of significant hERG binding at 10 µM is a very positive result, de-risking the compound for potential cardiac arrhythmia issues. [6]

Conclusion

The assessment of off-target effects is a critical, multi-step process that requires a logical progression from broad screening to detailed mechanistic studies. For a novel molecule like 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine, a systematic evaluation starting with a comprehensive safety panel is paramount to uncover potential liabilities early. By validating initial hits with quantitative binding and functional assays, researchers can build a detailed selectivity profile. This profile, summarized by the therapeutic window for each off-target interaction, forms the basis of a data-driven risk assessment, enabling confident decision-making and guiding the development of safer, more effective medicines.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pre-clinical Testing. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]

  • Biocytogen. (n.d.). In Vitro Pharmacology Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • BioSpace. (2020, September 21). Eurofins Discovery In Vitro Pharmacology SafetyScreen44™ Panels Further Increase the Value of opnMe.com Molecules. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - FR. Retrieved from [Link]

  • Hamon, J., et al. (2009). In vitro pharmacological profiling of the leading 9029936 compound against 44 different targets. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmaceuticals (Basel). Retrieved from [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • de Vries, J. G., & Mršić, N. (2012). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 7,8-dimethoxy-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ivabradine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Peyronneau, M.-A., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzoa[7]nnulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tosh, D. K., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE. Retrieved from [Link]

  • LookChem. (n.d.). Cas 148870-57-9, 7,8-Dimethoxy-3-(3-iodopropyl). Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-3-(3-(METHYLAMINO)PROPYL)-2H-3-BENZAZEPIN-2-ONE. Retrieved from [Link]

  • Whitebread, S., et al. (2016). Functional assays for screening GPCR targets. ResearchGate. Retrieved from [Link]

  • Pearce, L. V., et al. (2022). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. British Journal of Pharmacology. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine. Retrieved from [Link]

  • Mena, M. A., et al. (1995). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document offers a procedural, step-by-step framework to ensure that this research chemical is managed and disposed of in a manner that is safe, compliant, and environmentally responsible.

The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management, designed to provide a self-validating system for your laboratory's chemical handling protocols.

Understanding the Compound: Hazard Profile and Characteristics

The hydrochloride salt of this compound is associated with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Given these hazards, 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine must be treated as a hazardous chemical. Therefore, it cannot be disposed of via standard laboratory trash or sanitary sewer systems.[3][4] The U.S. Environmental Protection Agency (EPA) has specific regulations under the Resource Conservation and Recovery Act (RCRA) for the management of hazardous waste, including pharmaceuticals.[5][6][7] A key provision is the nationwide ban on the "sewering" (flushing down a drain or toilet) of hazardous waste pharmaceuticals.[8][9]

PropertyDataSource
Chemical Name 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepineSanta Cruz Biotechnology[1]
CAS Number 95469-38-8Santa Cruz Biotechnology[1]
Molecular Formula C₁₂H₁₇NO₂Santa Cruz Biotechnology[1]
Molecular Weight 207.27 g/mol Santa Cruz Biotechnology[1]
Known Hazards Skin, eye, and respiratory irritation (based on HCl salt)PubChem[2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine is a multi-step process that prioritizes safety and regulatory compliance. The following protocol is designed to guide laboratory personnel through this process.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat is required to protect against skin contact.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Stream: 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine waste should be collected as a non-halogenated organic solid or in a designated solvent waste stream if dissolved.

  • Do Not Mix Incompatibles: Never combine this waste with incompatible materials such as strong oxidizing agents or strong bases.[10] Always segregate waste by hazard class (e.g., acids from bases, flammables from oxidizers).[11]

  • Solid vs. Liquid:

    • Solid Waste: Collect unadulterated solid 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid hazardous waste container. The first rinse of any container that held the chemical must also be collected as hazardous waste.[3]

Step 3: Container Selection and Labeling

The integrity and labeling of the waste container are mandated by regulations.

  • Choose a Compatible Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. The original chemical container can be used if it is in good condition.[3][5] Do not use laboratory glassware for waste accumulation.[5]

  • Label Immediately: The container must be clearly and legibly labeled. Most institutional Environmental Health & Safety (EHS) departments provide official hazardous waste labels. The label must include:

    • The words "HAZARDOUS WASTE" .[11]

    • The full chemical name: "7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine" (no formulas or abbreviations).[11]

    • The quantity or percentage of the contents.[11]

  • Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.[3][11] Do not leave a funnel in the container.[11]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Secondary Containment: Place liquid waste containers in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[3]

  • Segregation: Store the waste container away from incompatible chemicals.[3]

Step 5: Arranging for Disposal

Laboratory personnel are responsible for initiating the final disposal process.

  • Request Pickup: Once the waste container is 90% full, or if the research project is complete, contact your institution's Environmental Health & Safety (EHS) department to request a chemical waste pickup.[4][11]

  • Provide Information: You will likely need to provide details such as the chemical name, container size, and location for the pickup request.[4] There is typically no direct charge to the laboratory for this service.[11]

Step 6: Disposal of Empty Containers

Even "empty" containers require specific procedures.

  • Triple Rinse: To be considered non-hazardous, an empty container must be triple-rinsed.[4]

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses must be collected.[3]

  • Deface Label: After rinsing and air-drying, completely deface or remove the original chemical label.

  • Dispose: The clean, defaced container can typically be disposed of in the regular trash or designated glass disposal box, according to your institution's policy.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Begin Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_form Is waste solid or liquid? ppe->waste_form collect_solid Collect in Labeled Solid Waste Container waste_form->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container waste_form->collect_liquid Liquid labeling Label Container: 'HAZARDOUS WASTE' + Full Chemical Name collect_solid->labeling collect_liquid->labeling container_check Is container compatible, leak-proof, and closed? store_saa Store in Designated Satellite Accumulation Area container_check->store_saa labeling->container_check secondary_containment Use Secondary Containment for Liquids store_saa->secondary_containment pickup Request Waste Pickup from EHS/EH&S secondary_containment->pickup end Disposal Complete pickup->end

Caption: Decision workflow for the safe disposal of 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine.

Causality and Trustworthiness in Protocol Design

This protocol is designed as a self-validating system rooted in established safety principles:

  • Hazard Containment: The core directive is to contain the chemical waste in clearly marked, appropriate containers. This prevents accidental exposure and environmental release. The requirement to keep containers closed minimizes the release of vapors and prevents spills.[11]

  • Prevention of Reactivity: Segregating waste streams is paramount. Mixing incompatible chemicals can lead to exothermic reactions, gas generation, or fire. By collecting this compound in a designated container, you eliminate the risk of accidental mixing.[3][5]

  • Regulatory Adherence: Each step, from labeling to requesting pickup from EHS, is aligned with EPA and institutional requirements.[5][11] This ensures that your laboratory remains in compliance, protecting both personnel and the institution from regulatory penalties.

  • Lifecycle Responsibility: The procedure for handling empty containers acknowledges that chemical residues can remain hazardous. The triple-rinse protocol ensures that containers are thoroughly decontaminated before they exit the hazardous waste stream.[3][4]

By adhering to this guide, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's operational integrity.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety. [Link]

  • 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Waste. University of Florida Environmental Health & Safety. [Link]

  • Section 2.0 Safe Disposal of Hazardous Chemical Waste. University of Kansas Environmental Health and Safety. [Link]

  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. Federal Register. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]

  • Management Of Hazardous Waste Pharmaceuticals. New York State Department of Environmental Conservation. [Link]

Sources

Navigating the Safe Handling of 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine are pivotal. As a substituted tetrahydrobenzazepine, this molecule holds potential in various therapeutic areas. However, its structural motifs—specifically the aromatic amine and ether groups—necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Molecule

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[1]

Furthermore, aromatic amines as a class can present additional hazards, including the potential for skin sensitization (allergic reactions) and, with some derivatives, more severe systemic effects upon absorption.[1] Therefore, all handling procedures must be based on the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant, and potentially harmful if swallowed or absorbed through the skin.

Core Principle: The Hierarchy of Controls

Before relying on Personal Protective Equipment (PPE), we must first implement engineering and administrative controls. This is a foundational principle of laboratory safety mandated by regulations like the OSHA Laboratory Standard (29 CFR 1910.1450).[2]

  • Engineering Controls: All work involving the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the SOP and the specific hazards of this compound class. Work areas should be clearly demarcated, and access restricted when the compound is in use.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for robust engineering controls but is critical for safeguarding against residual exposure. The selection of appropriate PPE must be deliberate and based on the specific hazards identified.

Dermal Protection: Beyond the Standard Nitrile Glove

Aromatic amines can degrade or permeate standard laboratory gloves. Studies and compatibility charts indicate that nitrile gloves offer poor resistance to many amines.[3]

Glove TypeProtection Level for Aromatic AminesRecommended Use
Standard Nitrile Poor to Fair (Splash protection only)Not recommended for prolonged handling. If used, must be a minimum of 5-mil thickness and changed immediately upon any contact. Breakthrough can occur in under one minute.
Neoprene Good Suitable for general handling and provides good dexterity.
Butyl Rubber Very Good to Excellent Recommended for operations with a higher risk of splash or for prolonged handling. Protects against a wide variety of chemicals, including amines and acids.[4]
Viton™ Excellent Offers the highest level of chemical resistance for this class of compounds.

Operational Directive: For handling 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, double gloving is mandatory. The inner glove can be a standard nitrile for dexterity, but the outer glove should be a more robust material like neoprene or butyl rubber. Always inspect gloves for any signs of degradation, punctures, or tears before and during use. Change gloves frequently, and always before leaving the work area.

PPE_Selection cluster_assessment Hazard Assessment Compound 7,8-Dimethoxy-2,3,4,5- tetrahydro-2-benzazepine Hazards Inferred Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Aromatic Amine Class Compound->Hazards Analyze Structure Gloves Gloves Hazards->Gloves Select based on Chemical Resistance Body Body Eye Eye Respiratory Respiratory

Body, Eye, and Respiratory Protection
  • Laboratory Coat: A chemical-resistant, disposable gown or a lab coat made of a low-permeability fabric is required. It must have a solid front, long sleeves, and tight-fitting knit or elastic cuffs.

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory. Safety glasses with side shields do not offer sufficient protection against splashes. If there is a significant splash risk, a full face shield should be worn in addition to goggles.

  • Respiratory Protection: When handling the solid powder outside of a fume hood (e.g., weighing), respiratory protection is necessary. An air-purifying respirator equipped with an ammonia/methylamine cartridge or a multi-gas cartridge is recommended.[5] All respirator use must comply with your institution's respiratory protection program, which includes fit testing and training.[2]

Operational and Disposal Plans: A Step-by-Step Guide

A self-validating safety system relies on clear, repeatable procedures for every stage of the chemical's lifecycle in your lab.

Handling and Storage Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have a designated chemical waste container ready.

  • Weighing (Solid): Conduct all weighing of the solid powder within the fume hood or a ventilated balance enclosure. Use anti-static weigh boats or paper.

  • Solution Preparation: Add the solid slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area, segregated from incompatible materials like strong oxidizing agents.[6] Long-term storage at -20°C is recommended for stability.[7]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large, volatile, or outside of a containment device, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Contain: For minor spills within a fume hood, prevent the spread by creating a dike with absorbent material (e.g., vermiculite or a commercial spill kit).[8]

  • Clean-Up (Trained Personnel Only): Wearing the appropriate PPE (including respiratory protection), cover the spill with an absorbent, working from the outside in to minimize splash.[9]

  • Decontaminate: Once the material is absorbed, decontaminate the area with a suitable cleaning solution (e.g., soap and water, followed by 70% ethanol), ensuring the decontamination agent is compatible with the surface.[10]

  • Dispose: Collect all contaminated materials (absorbent, gloves, etc.) in a sealed, labeled hazardous waste container.

Spill_Response Spill Chemical Spill Occurs Alert Alert Spill->Alert Assess Assess Alert->Assess Don_PPE Don_PPE Assess->Don_PPE Evacuate Evacuate Area & Call EHS Assess->Evacuate If Major Spill Contain Contain Don_PPE->Contain Absorb Absorb Contain->Absorb Decon Decon Absorb->Decon Dispose Dispose Decon->Dispose

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and gloves. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, including empty containers, used PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.

  • Collection: Use a designated, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a secondary containment bin in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not dispose of this chemical down the drain or in the regular trash. While chemical inactivation (e.g., via acid hydrolysis) can be a method to render some compounds non-retrievable, such procedures must be validated and approved by EHS before implementation.[9] For potent research compounds, incineration by a licensed facility is the preferred final disposal method.

By integrating these principles and protocols into your daily workflow, you can handle 7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine with the confidence that comes from a deep, causal understanding of chemical safety. This approach not only protects you and your colleagues but also ensures the integrity and success of your research.

References

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). U.S. Department of Labor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. U.S. Department of Labor. Retrieved from [Link]

  • International Scientific. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Select Safety Sales. (n.d.). 3M Respirator Cartridges. Retrieved from [Link]

  • U.S. Department of Labor. (n.d.). OSHA Glove Selection Chart. Occupational Safety and Health Administration. Retrieved from [Link]

  • University of Mary Washington. (n.d.). Chapter 5: Chemical Spill Procedures. Emergency Management and Safety. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved from [Link]

  • SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine
Reactant of Route 2
Reactant of Route 2
7,8-Dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.